molecular formula C9H6F3N B1351012 4-Methyl-3-(trifluoromethyl)benzonitrile CAS No. 261952-06-1

4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1351012
CAS No.: 261952-06-1
M. Wt: 185.15 g/mol
InChI Key: YWAGJCPTOFPGIS-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGJCPTOFPGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379605
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-06-1
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-(trifluoromethyl)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by its CAS Number 261952-06-1, is a highly functionalized aromatic compound that has garnered significant interest within the scientific community.[1] Its strategic importance lies in its role as a versatile intermediate in organic synthesis. The molecule's unique architecture, featuring a benzonitrile core substituted with both a methyl group and a powerfully electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable precursor for the synthesis of complex chemical entities.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance critical properties of drug candidates, such as metabolic stability, lipophilicity, and receptor binding affinity.[2][3][4] Consequently, trifluoromethylated building blocks like this compound are indispensable tools for researchers and drug development professionals aiming to design next-generation therapeutics.[2][5] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. The properties of this compound are summarized below.

Data Summary Table
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 261952-06-1[1]
Molecular Formula C₉H₆F₃N[1]
Molecular Weight 185.15 g/mol [1][6]
Appearance White to Yellow Solid / Colorless to pale-yellow liquid[6]
Boiling Point Approx. 205-207 °C at 760 mmHg[6]
Density Approx. 1.218 g/cm³ (estimated)[6]
Flash Point Approx. 83 °C (closed-cup)[6]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, toluene)[6]
SMILES CC1=C(C=C(C=C1)C#N)C(F)(F)F[1]
InChIKey YWAGJCPTOFPGIS-UHFFFAOYSA-N[1]
Molecular Structure Analysis

The structure of this compound is defined by the interplay of its functional groups on the benzene ring. The trifluoromethyl group (-CF₃) and the nitrile group (-C≡N) are both strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic effect is pivotal to the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions. The -CF₃ group's high electronegativity and stability make it a desirable feature in pharmaceutical design.[4]

Caption: Molecular structure of this compound.

Synthesis Methodology: A Practical Approach

As a specialized chemical intermediate, this compound is not typically prepared from basic commodity chemicals in a standard research lab but is sourced from specialty suppliers. However, understanding its synthesis is crucial for process development and impurity profiling. A common and reliable method for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.

Experimental Protocol: Sandmeyer Cyanation

This protocol describes a plausible synthesis starting from 4-methyl-3-(trifluoromethyl)aniline. The choice of the Sandmeyer reaction is based on its well-established reliability and high yields for converting anilines to benzonitriles.

Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Causality: This step converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium or potassium cyanide (NaCN or KCN) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

    • Causality: The diazonium group is an excellent leaving group (-N₂). The copper cyanide facilitates the nucleophilic substitution of the diazonium group with a cyanide ion.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Synthesis_Workflow Start 4-Methyl-3-(trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Start->Diazonium  NaNO₂, H₂SO₄  0-5 °C   Product This compound Diazonium->Product  CuCN, KCN  Heat  

Caption: A plausible synthetic workflow via the Sandmeyer reaction.

Reactivity and Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its nitrile group. This functional group can undergo a variety of transformations to produce other valuable functionalities.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-methyl-3-(trifluoromethyl)benzoic acid) or, under milder conditions, a primary amide.

  • Reduction: The nitrile can be reduced to a primary amine (4-methyl-3-(trifluoromethyl)benzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

The trifluoromethyl group is generally inert to most common reaction conditions, a property that makes it a stable and reliable substituent during multi-step syntheses.[4] Its strong electron-withdrawing nature, however, deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

Reactivity_Diagram center This compound (-C≡N group) acid Carboxylic Acid (-COOH) center->acid  H₃O⁺, Heat   amide Primary Amide (-CONH₂) center->amide  H₂O₂, Base (milder)   amine Primary Amine (-CH₂NH₂) center->amine  1. LiAlH₄  2. H₂O  

Caption: Key chemical transformations of the nitrile functional group.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

  • Hazard Identification: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][7]

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat sources and incompatible substances like strong oxidizing agents.[6]

    • Keep the container tightly sealed to prevent moisture ingress and vapor leakage.[6] Some suppliers recommend refrigerated storage.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, this compound.
  • Xiong, Y. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. Autech.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • ChemUniverse. (n.d.). Order: this compound.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Chemsrc. (2025). 4-Fluoro-3-(trifluoromethyl)benzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
  • NIST. (n.d.). Benzonitrile, 4-methyl-.
  • Al-Zoubi, W. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Bilska-Markowska, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

4-Methyl-3-(trifluoromethyl)benzonitrile CAS number 261952-06-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS: 261952-06-1): A Key Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with the CAS number 261952-06-1. As a senior application scientist, this document synthesizes critical data on its physicochemical properties, plausible synthetic routes, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic incorporation of both a trifluoromethyl (CF₃) group and a nitrile (C≡N) moiety makes this molecule a highly valuable and versatile intermediate for researchers and scientists. This guide explains the causality behind experimental choices and provides actionable protocols, grounded in authoritative references, to empower professionals in the field.

Introduction and Overview

This compound is a substituted aromatic compound that has gained significant interest as a building block in organic synthesis.[1] Its utility stems from the unique and synergistic properties of its functional groups. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, while the nitrile group offers a gateway to diverse chemical transformations.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is often considered a "super methyl" group in drug design. Its introduction into a molecule can profoundly enhance its pharmacological profile.[2][3] Key advantages include:

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450, often leading to a longer drug half-life.[3][4]

  • Improved Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to stronger and more selective interactions with biological targets.[2][4]

The Synthetic Versatility of the Nitrile Group

The nitrile (cyano) group is a synthetically powerful functional handle. It serves as a precursor to several other critical functionalities, providing chemists with a wide range of options for molecular elaboration.[4] Common transformations include:

  • Hydrolysis to form carboxylic acids.

  • Reduction to yield primary amines.

  • Reaction with organometallic reagents to produce ketones.

  • Participation in cycloaddition reactions to construct heterocyclic rings.

This dual functionality makes this compound a prized intermediate for accessing complex molecular architectures.

Caption: Structure and key functional groups of the topic molecule.

Physicochemical Properties and Characterization

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 261952-06-1[1][5][6][]
Molecular Formula C₉H₆F₃N[1][5][6]
Molecular Weight 185.15 g/mol [1][5][6][][8]
Appearance White to Yellow Solid
Melting Point 60 - 62 °C[6][]
Boiling Point ~205 - 207 °C (at 760 mmHg)[9]
Solubility Poorly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene).[9]
IUPAC Name This compound[6][8]
SMILES CC1=C(C=C(C=C1)C#N)C(F)(F)F[5][6][8]
InChI Key YWAGJCPTOFPGIS-UHFFFAOYSA-N[6][8]
Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, a standard analysis would include:

  • ¹H NMR: Expected signals would correspond to the aromatic protons and the methyl group protons, with coupling patterns revealing their relative positions.

  • ¹³C NMR: Signals would confirm the number of unique carbon environments, including the quaternary carbons of the nitrile and trifluoromethyl groups.

  • ¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group, which is a definitive indicator of its presence.

  • IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ would be indicative of the C≡N stretch.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 185.15.

Synthesis and Manufacturing

While multiple proprietary methods exist, a plausible and common strategy for synthesizing substituted benzonitriles involves the palladium-catalyzed cyanation of an aryl halide, a modern variation of the Rosenmund-von Braun reaction. This approach offers high functional group tolerance and generally good yields.

cluster_workflow Plausible Synthetic Workflow start 1-Bromo-4-methyl-3-(trifluoromethyl)benzene (Starting Material) product This compound (Final Product) start->product Heat (e.g., 120 °C) reagent Zinc Cyanide (Zn(CN)₂) (Cyanating Agent) catalyst Pd(dba)₂ / dppf (Palladium Catalyst System) solvent DMF or DMA (Solvent)

Caption: Plausible synthetic workflow for the target molecule.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes a generalized procedure based on established methods for aryl nitrile synthesis.[10]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and the palladium catalyst system, such as a combination of Pd₂(dba)₃ (0.01 eq) and dppf (0.02 eq).

    • Causality: An inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula to the flask.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures. Degassing removes dissolved oxygen that could degrade the catalyst.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Heat is required to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

  • Workup and Quenching: After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ammonia or sodium bicarbonate.

    • Causality: The aqueous basic solution complexes with and removes residual zinc salts and deactivates any remaining cyanide.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

    • Self-Validation: Purity should be confirmed post-purification using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further transformation, enabling the synthesis of more complex molecules.

cluster_reactions Key Synthetic Transformations start This compound A Reduction to Amine (e.g., LiAlH₄ or H₂/Catalyst) start->A Yields (4-methyl-3-(trifluoromethyl)phenyl)methanamine B Hydrolysis to Carboxylic Acid (e.g., H₂SO₄/H₂O, Heat) start->B Yields 4-methyl-3-(trifluoromethyl)benzoic acid C Formation of Tetrazole (e.g., NaN₃, NH₄Cl) start->C Yields 5-(4-methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole

Caption: Key transformations of the nitrile functional group.

Representative Experimental Protocol: Reduction of Nitrile to Primary Amine
  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles. The reaction is highly exothermic and reactive with water, necessitating anhydrous conditions and careful temperature control.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Causality: This specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter, simplifying the workup.

  • Purification: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (4-methyl-3-(trifluoromethyl)phenyl)methanamine, which can be further purified if necessary.

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its structure is a recurring motif in the design of new pharmaceuticals and agrochemicals. The trifluoromethylated benzonitrile scaffold allows for the systematic exploration of chemical space to optimize the activity, selectivity, and pharmacokinetic properties of lead compounds.[4]

cluster_dev Drug Development Logic start This compound (Key Building Block) step1 Functional Group Transformation (e.g., Amine, Acid, Tetrazole) start->step1 step2 Coupling / Elaboration (Amide bond formation, etc.) step1->step2 product Complex Drug Candidate (Scaffold with desired pharmacophores) step2->product

Caption: Logical flow from building block to a drug candidate.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[8]

Hazard CodeHazard StatementClass
H301 / H302Toxic / Harmful if swallowedAcute Toxicity, Oral
H311Toxic in contact with skinAcute Toxicity, Dermal
H331 / H332Toxic / Harmful if inhaledAcute Toxicity, Inhalation
H315Causes skin irritationSkin Corrosion/Irritation
H319Causes serious eye irritationSerious Eye Damage/Irritation

Note: The exact classification (e.g., H301 vs. H302) may vary slightly between suppliers.[8]

Handling and Storage Recommendations
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled as hazardous waste.[11][15]

References

  • This compound. Alachem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YQ_TT0KkiJ2N3dvYK29KP2mtSjau8x-T5DhQC3Qxb3C4hrGPo16XW7vFc4iVYBhM5opwOQ1y756MFZB8Y9bJ8SfMFfzaTXJO-pChSnnuaUgl3lWlNvgkv-uVd-aw9cy1QyMcFRBx]
  • This compound. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvp3INp7G4mw6NfKG1z0vPKyujeTpN7bC1C75oJTSGbaAHzdkMa7vFr5GHAev9mk6NnpnruZzKfgGuzTINXgjIhxCOK6iTk4eumSI2lZS9eZak91pmLgUvLVF0O_OzxpuJs9DXugleEPvOj0=]
  • This compound | 261952-06-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDCRL0YjcDgERRUyavg4jJu4deCO_LqGnqtRFMeOS9QB0bJkOI7B2Fb1g04SDBKHPs7hCvTAnfhF_WpVdnSaEUXkpw7R0ETVShJGUp7E0FmN3DpH-wBoHrJ6pVzF1JcnT9hvncy9dLspfl4A4JFod1c24ViOcb8dbOhhiO0m1qxi17T_9qRXdPR-upOid58zmjVw==]
  • This compound, 97+%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBDPwZAMgzv-ZluFjAhmDJBmNXodAWTskaf2qTq-jL3N3lN4tRYJqITVbb1iy18U0AEpcuSQPUkeOHMZXByyxPmBu5oOVGsbg-4yu9J1xwMFS4gpsinL2HCxb3lh_ABbiKswimaNsOdoh7NnCZ6KQa4x3v-Fj-4gs6-JRBH_oUGveKNZ6oHYu3kZpOOQo_D3Y5ao_YEAX0A36RCjsdM0bAPU4wpFdvQqOa]
  • CAS 261952-06-1 this compound. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOrNVIXOxCzR13deVjuo3pBUnjGm6IOd5rg6pXhIThqe_EkBLK2dQsw2crqCiLYrqXDhPXn9uSUEDFozcEYqaIAj6Km1IHeI1Rfo6Q9yAQU2DfkAJXjhRY0Yp7kXjE_vNx4V8S8I1xb_IdoFb5wV9N71ZDu74cxJkLIKRqtLNdWXJH8u49nsWEcC_3xwTPmGq7ipFmroDtUA=]
  • This compound | C9H6F3N | CID 2775598. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-sFIt0mcmOVEcdBvjsv55jhs-dDYYkG1PegD_vMciH7A9AoYL51pB-hqeDkiWiV_dg3JZgd8FiJsfvJwsODo4tAPdpF7eBrJDD0ABni8y4RAuJssJewdBhmooX7DyZu-ARRTxooOAs4_VEwlIUbLZ7bSNxoLtIQQWxXbUm-hNxZv6vSfDaIvzI-vIgw==]
  • Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data. NJ-Finechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF1g-PGlHTvtRNJWxacbcOlCFbrDweJ8_Uuo2KEg_A4yO1932g7qcY47BQufUFezUNpW2EJK4ptdl4CqVP0Xi1dfiuqdNlFXmcInYKUIMh3DBwpAk5QZfvmtwqbV2zcFJU90ZDW46pLyjTTncBfhvwOdGcUVVkAykgkoe_2DJ8TI2yQQOwQPvU599aDb9sEr0pxYa6_r1JCFupCfmzz6s=]
  • 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile Safety Data Sheet. Synquest Labs. [URL: https://vertexaisearch.cloud.google.
  • The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Autech Industry Co., Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJ6tEC9ZPBa6Bj4SsdwzoZom9A_rEhK5xoF6S5mJEThYk87wfDuNAM-yCyZEEVA04slBvyGSy0cRhiKlxbz2WI7-9NeYnsbAnD40NK0MuRpAuDcYBoI9QdNe6VJTbgLqvr2oSamZqWjZonO3OSnl-0y0azSAVM1QKNglbVRkeOlSa07W2PS25ccbmCgWQkSVmblqNVVkctwdUfgkh9wJzrjqGZNUjfhWTfQb-j9SE5R9avYP8vu4Y8QWHZj6Skmc=]
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GuaQrD_YUTrr5X1A2LEXSSB6oY28IQ5aKiYkvgFkDuJkLrZ5GtILW6vRop9n5fB10PNtfrPeS6HtPufWZBuqgL6_sFlZa1QH13AmWOvS3TGDWLCnuqqRSWZi6cGSeTBOn8lzfA9I5ZobiwUQC9gxs1w-Rl3bPiDbcyAy82C2jrafvZr7Bbl6BM0PRAG2DCDyvcaFAN64z2IBFY8UWnVqBZr2tEtcT_X2nPdyakn9sFiXKaOkIF6dooZaLq-OdMTBJUMwC_PxRijkE-jEK1HXC0wzURJEMmpZHg==]
  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpgi02SRnG8GtMAIyacwDtvuyWZDTiAKdDBWZr26FrEpWywtpS0O23J7RgZnKj3vs5Z5w-bGZUCy5b9jdRxCnwU-vJX3ldVBxaxBQa3Gx089nJMqMJFa1eOOK9bvqi3-BxZF0olRnvtps1Rg=]
  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8KxBgg7g_2_Rq7KloqZSlmbNBC0D65Xg-kSzY3MqKoYh_RG3F4hEZxf2deUkWA3cyYMqG_W4aQ_M-Y5IxEPq_ISKUQB3ofjI1ImrDdvI3Z0oyJsLnzCy89K6wu3toEVfaVlBldN84I7N3m_4MZuNqUpoq7TUtcHHKbKrKsnSvNMyA2PAU1mpOLDZakMr7m1Vve4yF11NFbdMrgkHyJkMi-DvaBOOwsRwHWvkwY788_cPL6zEcXEFTBXJ2UmL8rCiFUxiRFXnbsfiSIEqgLW6boCRDQMxgsBzmpw==]
  • FM33076 - Safety Data Sheet. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlTqrvP2oUK3aOJ9L2dRop2evOvWj471_Fk4mD-rpP_ivfWOtmErURbrznbYmnBRuIZgbA94E0rlvea_TGIoDbg1Q0PHPmXkjE70qQFu318wP_-mpY1G_9ucHkkqiP8klmQd3ZVWJJ8N1EEZXjcw4_6Dh6cOx0n-CMszc_]
  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAtaIDsem-RJrLU0xc8BP535hETdZdKyOtMNcIx4YshFXiIr-dE-hrQBQcKe1TZG8XWHA3so1Of7M8CoHAqS3JubeKwRB-3FCHpeWS9i3ReVdF5SLmJOnn87gmpGtTwImkU75ZwcDvxvOty1oRh7ZjJnLwEbWYXDrPd1AVWalM4cAh5pZTYsYvGVHi]
  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkSqP6VYHPDVOX-JgPLy5Ye4CjM-_9I0ewegYWft2h3KUuUO1QiNFyhrUGZoaQ8FrHp0f565hDSLm5Ee7l8v-IHQnV4wErWK5br1UO2aA5HZYytuL83w0Z_hJFmqcjc7AJtp_xmTN3DnyjcPYNLiRumhsPybVU8A==]
  • Preparation method of 4-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ3BS5y8llcN0rMtjAZ3Yq74WqEGm5uTX5I-X5KKjlTXrM0QCr_0hQUG7rScEu4gj-PGPJFtMt6ac50MNL_atZW4aZWQpgCDMfo4wdQuXqXgKL1PqYmxl_HgZJ7gp8hnhPAEvihKBFar6VQQ==]
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPhCVynQIQFqUuv3ghJgANt1YNMA8Hpzx4MBPTn6TDvM9EUqnrCv6Anbibmiuo9DU5Om6zwXsR5WnojUGyr_X7WjIWvswABYb7agqch3BTYMpEF9lPK9eVWxbsARP3h5UPl1wdJFhDcg==]
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0s39GXk8Wz8Dk_ZMPoGjKbrSNll8pOmJnCwhFgoelVC8fayhdHf6HcIGRsRe5MBDjdYbw1QTzF0eDF1v8QUYhy0SPQr1nzjcOFEsQ87NWwBvU2VKok7sx6rQGuf75kYgBwu4m2qvsM-cg==]
  • 4-(Trifluoromethyl)benzonitrile. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxMhiInrGeOCfEePznvmjqtlPm0R2m3ID18QWDlxAtxTCHixICDxE6abXb8AU5zF6gCR9hTgRfgGh_wul_IQ1PR_YcHdBDzLxWx4d2vbPtcpBPrU5wKwIey5dU2yZurBt8GOiI]
  • 3-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6vQyDt512_D_86KhQzXE49mFGvs00r5CpIglrCb4s4encDZjOqUyhEcb8n63sP4tumlIJjtio_e5Q403m-wgEDKwC6pnOTJ0KgvzXud5Q3T7FChlo6eXBBPBuFoiZoJDxh6Q7wPOzlF8_g3mWqFtZUCc]
  • 4-(Trifluoromethyl)benzonitrile 99%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhx6VE-ZxihNNHfo5BdBqoWNLudFJ4s3ABtJqXwxdUB9AKtcQiooCvStlVmacOwD_6arm6NgAJIzk4xutGV_qgJdSye13RwnRC9jmomJnFoWrNTBbOYLt-4zVzw4Exk5Ri8mxSXRhKdxL0jfzMm8VBPC4A]
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwWnBl8l6fsgr8GnHlXwpofD83YX4ViSy2FWf1ihqgtqH2OI5oaybzraM-UNCLmx16Sc-jESQlvIyRitww2C0T9RWSFK4F2DR_hxZWGRgNm-RDNwcyOqStD4gkgri_gMJLVGFN6VJ5bPkKH4IFbA=]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZ_8_DcbtSELzwelLAXh2rQ3FoRSxuEFE2aCM7WWqsOmeZKn-mdzcaJdM7GQHzCnRqWZX4HEgDRol6dxG5lmyO47Q0f4zexJ0y_qXrZeRB20fz1C4nRdR4ksG91gIvZpIgN0=]
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESaCKz8uDt9_P82I74sk_1UhDzX_g37oMg-AkVwZe5uzDlrfz0bucuyiGxwjxt-73RSxadxK2pNXg8AH2HEwWxgPaoQ3hPHD0ioONy_tjUdpBFCCJB-fPUm-CAyuOdw7K-ihV581Z3Y1M=]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZSqaXQkOzKJud2GBWj--lVpn71uVvOtc3RtFMaK23FTZsfp6cgm-8WPNjU_6_c3xwUoZxq3-IzoFTf0qIRY6Zjs27vOU52Tt8M9jY0XVGpRQSL75zVf5LMxzBGISeX0yrAJQ=]

Sources

An In-depth Technical Guide to 4-methyl-3-(trifluoromethyl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyl-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile molecule, grounding technical protocols with field-proven insights.

Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a powerful strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] When combined with a nitrile (-CN) functionality on a benzene ring, as in this compound, a highly versatile chemical intermediate is created. The nitrile group serves as a valuable synthetic handle, readily convertible to amines, carboxylic acids, or amides, while the trifluoromethyl group imparts unique electronic and steric properties. This combination makes trifluoromethylated benzonitriles, such as the topic of this guide, sought-after precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C9H6F3NPubChem[3]
Molecular Weight 185.15 g/mol PubChem[3]
CAS Number 261952-06-1PubChem[3]
Appearance Colorless to pale yellow liquid---
Boiling Point Approx. 205-207 °C at 760 mmHg---
Density Approx. 1.218 g/cm³---
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene), poorly soluble in water.---

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to avoid inhalation, ingestion, and skin contact. Store the compound in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. A highly effective and commonly employed method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation. This approach offers a reliable pathway to introduce the nitrile group onto the aromatic ring.

A plausible and efficient synthetic route starts from the readily available precursor, 4-methyl-3-(trifluoromethyl)aniline. This multi-step synthesis involves the diazotization of the aniline and subsequent copper-catalyzed cyanation.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Sandmeyer Cyanation A 4-methyl-3-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C  CuCN  Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methodologies for the Sandmeyer reaction and is adapted for the synthesis of the target compound.

Materials:

  • 4-methyl-3-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution with vigorous stirring. A gas evolution (N₂) will be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a dedicated, publicly available complete dataset for this specific molecule is scarce, the expected spectral data can be reliably predicted based on the analysis of closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm. The methyl protons will be a singlet around δ 2.5 ppm.
¹³C NMR Aromatic carbons will resonate in the region of δ 120-140 ppm. The nitrile carbon will be observed around δ 118 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The methyl carbon will be around δ 20 ppm.
FT-IR (cm⁻¹) A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-H bending vibrations below 900 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) is expected at m/z 185. A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) may also be observed.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

Trifluoromethylated benzonitriles are key components in the development of various therapeutic agents. A closely related compound, 4-amino-2-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of Enzalutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer. This highlights the potential of the this compound scaffold in the design of novel pharmaceuticals.

Logical Relationship in Pharmaceutical Synthesis:

Pharma_Application A This compound (Core Scaffold) B Further Functionalization (e.g., nitrile conversion, aromatic substitution) A->B  Synthetic Elaboration C Active Pharmaceutical Ingredient (API) (e.g., enzyme inhibitors, receptor modulators) B->C  Pharmacophore Integration

Caption: Role of the core scaffold in API synthesis.

Agrochemical Applications

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability. Benzonitrile derivatives also play a crucial role in the development of herbicides and pesticides. The structural motifs present in this compound suggest its potential as a precursor for novel agrochemical candidates with improved performance characteristics.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis, primarily through the robust Sandmeyer reaction, provides a reliable source of this valuable building block. The combination of the reactive nitrile handle and the property-enhancing trifluoromethyl group offers medicinal and materials chemists a versatile platform for the design and synthesis of novel, high-performance molecules. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • PubChem. This compound.
  • PubChem. 4-(Trifluoromethyl)benzonitrile.
  • Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • PubChemLite. This compound (C9H6F3N). [Link]
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Preparation method of 4-trifluoromethyl benzonitrile.
  • PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE.
  • 4-Methyl-3-nitrobenzonitrile.
  • Benzonitrile, 4-methyl-. NIST WebBook. [Link]
  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • 4-Methyl-benzonitrile c
  • Benzonitrile, 4-methyl-. NIST WebBook. [Link]

Sources

4-Methyl-3-(trifluoromethyl)benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, applications, and safe handling, grounded in established chemical principles and supported by authoritative references.

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: a nitrile (-C≡N), a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. This unique combination imparts a desirable set of physicochemical properties, making it a valuable intermediate for the synthesis of complex target molecules.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and bioavailability.[1] The nitrile group is a versatile functional handle, readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical space.[2] The strategic placement of the methyl group further tunes the molecule's steric and electronic profile. This guide will explore the technical details of this compound, providing the foundational knowledge required for its effective application in research and development.

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is the first step in any successful experimental design. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 185.15 g/mol [3]
Molecular Formula C₉H₆F₃N[3][4]
CAS Number 261952-06-1[3]
IUPAC Name This compound[3]
Appearance Colorless to pale-yellow liquid[4]
Boiling Point Approx. 205-207 °C (at 760 mmHg)[4]
Density Approx. 1.218 g/cm³[4]
Solubility Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, Toluene)[4]
Canonical SMILES CC1=C(C=C(C=C1)C#N)C(F)(F)F[3]
Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

While numerous proprietary methods exist for the synthesis of substituted benzonitriles, a common and logical approach involves the cyanation of an appropriately substituted aryl halide. This method is reliable and offers a clear pathway from readily available starting materials. A plausible, field-proven workflow is outlined below.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

The synthesis can be logically envisioned starting from 4-bromo-1-methyl-2-(trifluoromethyl)benzene. The choice of a bromide precursor is strategic; aryl bromides often exhibit an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Sonogashira reactions, and related cyanation protocols.

SynthesisWorkflow Start 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (Starting Material) Reaction Palladium-Catalyzed Cyanation Reaction Start->Reaction Reagent Zinc Cyanide [Zn(CN)₂] or Potassium Ferrocyanide [K₄Fe(CN)₆] Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Reaction Solvent Anhydrous, Aprotic Solvent (e.g., DMF, Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Organic Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound (Final Product) Purification->Product SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Storage & Disposal PPE 1. Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) Hood 2. Work Inside a Certified Chemical Fume Hood PPE->Hood Dispense 4. Dispense Compound Using Clean Glassware Hood->Dispense MSDS 3. Review Material Safety Data Sheet (MSDS) MSDS->PPE Reaction 5. Add to Reaction Vessel Under Inert Gas Dispense->Reaction Storage 6. Store in Tightly Sealed Container in a Cool, Dry Place Reaction->Storage Waste 7. Dispose of Waste According to Institutional and Local Regulations Storage->Waste

Sources

An In-depth Technical Guide to the Physical Properties of Substituted Benzotrifluorides: A Case Study on 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature and Isomeric Ambiguity:

Initial research for "5-Cyano-2-methylbenzotrifluoride" revealed significant ambiguity in publicly available chemical databases. The Chemical Abstracts Service (CAS) number 175277-69-1, sometimes associated with this name, predominantly corresponds to its isomer, 4-Methyl-3-(trifluoromethyl)benzonitrile (also identified by CAS number 261952-06-1). Furthermore, prominent databases list "5-Cyano-2-methylbenzotrifluoride" as a synonym for this compound[1]. Due to the scarcity of verified experimental data for the specific structure of 5-Cyano-2-methylbenzotrifluoride, this guide will focus on the characterization of the more thoroughly documented isomer, this compound. This approach ensures scientific accuracy and relies on available data. Researchers interested in the specific properties of 5-Cyano-2-methylbenzotrifluoride should proceed with caution and verify the identity of their materials through rigorous analytical methods.

Introduction

Substituted benzonitriles and benzotrifluorides are pivotal building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) often imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group (-CN) is a versatile functional group that can be transformed into various other functionalities. This guide provides a detailed overview of the known physical properties of this compound, a compound of interest in these fields.

Molecular and General Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethyl group, and a cyano group. These substituents influence the molecule's polarity, reactivity, and intermolecular interactions, which in turn determine its physical properties.

PropertyValueSource(s)
Molecular Formula C₉H₆F₃N[1][2][3]
Molecular Weight 185.15 g/mol [1][2][3]
Appearance White to yellow solid or colorless to pale-yellow liquid[2][4]
CAS Number 261952-06-1[1][3][4]
IUPAC Name This compound

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and application in various processes.

Melting Point

The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces.

PropertyValueSource(s)
Melting Point 60-62 °C[]

The determination of a melting point is a fundamental laboratory technique. The choice of method depends on the required accuracy and the amount of substance available.

Capillary Method (Thiele Tube or Digital Apparatus): This is the most common method. A small amount of the finely powdered solid is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner in a liquid bath (e.g., silicone oil in a Thiele tube) or a metal block (in a digital apparatus). The temperature range over which the substance melts is recorded. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

General workflow for melting point determination.
Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a crucial parameter for distillation and for assessing a compound's volatility.

PropertyValueSource(s)
Boiling Point 205-207 °C at 760 mmHg[2]

For non-volatile compounds like this compound, distillation at atmospheric pressure is a common method for both purification and boiling point determination.

Simple Distillation: A small quantity of the liquid is placed in a distillation flask fitted with a thermometer and a condenser. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing and being collected as distillate. The boiling point is the constant temperature observed during this process. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition.

General workflow for boiling point determination.

Physical and Chemical Parameters

Density

Density is the mass of a substance per unit volume and is an important physical constant.

PropertyValueSource(s)
Density ~1.218 g/cm³ (estimated)[2]
Solubility

Solubility information is critical for selecting appropriate solvents for reactions, purification, and analysis.

SolventSolubilitySource(s)
Water Poorly soluble[2]
Organic Solvents Soluble in dichloromethane, chloroform, and toluene[2]

The trifluoromethyl group generally increases a molecule's lipophilicity, which is consistent with its poor solubility in water and good solubility in common organic solvents.

Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. It is a crucial safety parameter.

PropertyValueSource(s)
Flash Point ~83 °C (closed-cup)[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The methyl group should appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • Strong absorptions in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

  • C-H stretching vibrations of the aromatic ring and the methyl group in the 2850-3100 cm⁻¹ region.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (185.15). Common fragmentation patterns for this type of molecule might include the loss of a methyl group, a fluorine atom, or the entire trifluoromethyl group.

Safety and Handling

Based on safety data for isomeric and related compounds, this compound should be handled with care. It is classified as harmful if swallowed and toxic in contact with skin[1]. It may also cause skin and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has summarized the available physical property data for this compound, a compound often confused with its isomer, 5-Cyano-2-methylbenzotrifluoride. While some key physical constants have been reported, a comprehensive experimental characterization, including detailed spectroscopic data, is still lacking in the public domain. The information and general experimental methodologies provided herein serve as a valuable resource for researchers and scientists working with this and related substituted benzotrifluorides, while also highlighting the importance of careful structural verification in chemical research.

References

  • PubChem. (n.d.). This compound.
  • ChemBK. (n.d.). CAS: 261952-06-1.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

Sources

Executive Summary: The Strategic Value of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile: A Core Scaffold in Modern Chemistry

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the structural characteristics, synthetic logic, and strategic applications that establish this molecule as a significant building block in medicinal chemistry and advanced materials science.

This compound is a substituted aromatic nitrile that has garnered interest as a versatile intermediate. Its structure is deceptively simple, yet the specific arrangement of a methyl group, a trifluoromethyl group, and a nitrile moiety on a benzene ring imparts a unique combination of electronic and steric properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1][2] The nitrile (-C≡N) group serves not only as a key pharmacophoric element but also as a versatile synthetic handle for constructing more complex molecular architectures.[1] This guide will dissect these features, providing the foundational knowledge necessary for its effective utilization in research and development.

Core Structural and Physicochemical Profile

The identity and physical characteristics of a compound are the bedrock of its application. The key properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 261952-06-1[3]
Molecular Formula C₉H₆F₃N[3]
Molecular Weight 185.15 g/mol [3]
Appearance Colorless to pale-yellow liquid (may vary)[4]
Boiling Point Approx. 205-207 °C (at 760 mmHg)[4]
Density Approx. 1.218 g/cm³[4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, toluene); poorly soluble in water.[4]
SMILES CC1=C(C=C(C=C1)C#N)C(F)(F)F[3]
InChIKey YWAGJCPTOFPGIS-UHFFFAOYSA-N[3]

Spectroscopic Signature Analysis

While a dedicated spectrum for this specific molecule is not publicly available, a robust and reliable spectroscopic profile can be predicted based on the extensive data from closely related analogs such as 4-(trifluoromethyl)benzonitrile and 3-(trifluoromethyl)benzonitrile.[5][6][7]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile C≡N stretch. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ region.[8] The position is slightly lower than that for saturated nitriles due to electronic conjugation with the benzene ring.[8] Other expected signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and strong, broad absorptions in the 1350-1100 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.0 ppm), with their chemical shifts and coupling patterns dictated by the electronic effects of the three different substituents. The methyl group will present as a singlet in the upfield region (approx. δ 2.5 ppm).

  • ¹³C NMR: The carbon spectrum will display nine unique signals. The nitrile carbon is typically found around δ 117-119 ppm. The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with the three fluorine atoms) in the region of δ 120-130 ppm. The aromatic carbons will resonate between δ 125-140 ppm.

  • ¹⁹F NMR: This spectrum will show a sharp singlet around δ -63 ppm, a characteristic chemical shift for a benzotrifluoride moiety.[6]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established organometallic and substitution methodologies. A logical and field-proven approach begins with a readily available substituted toluene.

Proposed Synthetic Workflow

A plausible and efficient synthesis initiates from 4-methyl-3-nitroaniline. The workflow leverages a Sandmeyer reaction, a cornerstone of aromatic chemistry for the reliable introduction of a nitrile group.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Trifluoromethylation A 4-Methyl-3-nitroaniline B Aryldiazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 4-Methyl-3-nitrobenzonitrile B->C  CuCN, KCN  Heat D 3-Amino-4-methylbenzonitrile C->D  Fe / HCl or H₂ / Pd-C E This compound D->E  Trifluoromethylating Agent  (e.g., Ruppert-Prakash Reagent)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Sandmeyer Reaction - Step 2)
  • Preparation: In a fume hood, prepare a solution of the aryldiazonium salt from 4-Methyl-3-nitroaniline (1.0 eq) as described in standard literature protocols.

  • Cyanation: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat the solution to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution via the addition funnel. Vigorous nitrogen evolution will be observed. Maintain the temperature of the reaction mixture throughout the addition.

  • Work-up: After the addition is complete, heat the mixture for an additional 30 minutes. Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-Methyl-3-nitrobenzonitrile, can then be purified by column chromatography or recrystallization.

Core Reactivity

The chemical behavior is dominated by its three functional groups:

  • Nitrile Group: This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or reduced using reagents like LiAlH₄ to form a primary amine (benzylamine derivative).

  • Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methyl group vs. meta-directing trifluoromethyl and nitrile groups) make predicting the site of further substitution complex, often leading to a mixture of products.

  • Trifluoromethyl Group: This group is highly stable and generally unreactive under common synthetic conditions, which is a key reason for its utility in drug design.

Application in Drug Discovery: A tale of Two Functional Groups

The strategic value of this scaffold in drug development stems from the well-understood contributions of its key functional groups.

The Trifluoromethyl Group: An Engine of Potency and Stability

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a deliberate choice to:

  • Enhance Lipophilicity: The fluorinated group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

  • Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (e.g., on a methyl group) with a C-F bond can prevent enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Increase Binding Affinity: The high electronegativity of the -CF3 group can alter the electronic profile of the entire molecule, leading to stronger interactions (e.g., dipole-dipole or hydrogen bonding) with target receptors.[1] Numerous FDA-approved drugs, such as Fluoxetine and Sorafenib, feature a trifluoromethylphenyl moiety, underscoring its importance.[9][10]

The Nitrile Group: A Bioisosteric Master and Synthetic Linchpin

The nitrile group is recognized in medicinal chemistry as a "privileged" functional group. It can act as a bioisostere for various functionalities, mimicking their size, shape, and electronic properties to improve pharmacological profiles.

G Nitrile Nitrile Group (-C≡N) Ketone Ketone / Aldehyde (-C=O) Nitrile->Ketone Mimics H-bond acceptor Halogen Halogen Atom (e.g., -Cl, -Br) Nitrile->Halogen Mimics size & polarity Thioamide Thioamide (-C=S) Nitrile->Thioamide Bioisosteric replacement Hydroxyl Hydroxyl Group (-OH) Nitrile->Hydroxyl As H-bond acceptor

Caption: Bioisosteric roles of the nitrile group in drug design.

This versatility allows medicinal chemists to fine-tune properties like solubility, polarity, and receptor interaction without drastically altering the core molecular scaffold.[11]

Safety, Handling, and Storage

As a substituted benzonitrile, this compound must be handled with appropriate care. Based on data from structurally similar compounds, it should be considered hazardous.[12][13]

  • Primary Hazards: Harmful if swallowed, inhaled, or in contact with skin.[12][14] Causes significant skin and eye irritation and may cause respiratory tract irritation.[13][14]

  • Handling Protocols:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Avoid breathing vapors or dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed to prevent moisture ingress and vapor leakage.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed building block that encapsulates key principles of modern medicinal chemistry. The strategic placement of its functional groups provides a powerful tool for creating novel molecules with tailored biological and physical properties. A thorough understanding of its synthesis, reactivity, and the rationale behind its use is essential for any scientist aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China. (n.d.). LookChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67995, Benzonitrile, 4-(trifluoromethyl)-.
  • The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.). Medium.
  • Supporting Information for a scientific article. (n.d.). Retrieved January 4, 2026, from a source providing NMR data for related compounds.
  • Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6598.
  • Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-3-(trifluoromethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document equips researchers, scientists, and drug development professionals with the foundational knowledge to predict and experimentally determine the solubility of this compound in a range of organic solvents. The guide delves into the physicochemical properties of the molecule, explores theoretical solubility prediction models, and offers detailed, field-proven experimental protocols.

Introduction: Understanding the Molecule

This compound is an aromatic compound with the molecular formula C₉H₆F₃N.[1] Its structure, featuring a benzonitrile core substituted with a methyl group and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for applications in reaction chemistry, purification, formulation, and bioavailability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆F₃N[1][2]
Molecular Weight 185.15 g/mol [2]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point Approx. 205-207 °C at 760 mmHg[1]
Density Approx. 1.218 g/cm³[1]
IUPAC Name This compound[2]

A qualitative assessment suggests that this compound is soluble in common organic solvents such as dichloromethane, chloroform, and toluene, while being poorly soluble in water.[1] This guide will provide the tools to move beyond this qualitative statement to a quantitative understanding.

Theoretical Framework for Solubility Prediction

In the modern laboratory, predictive models are invaluable for narrowing down solvent selection and designing efficient experiments. For this compound, we can leverage an understanding of its functional groups and apply established thermodynamic models.

The Influence of Functional Groups on Solubility

The solubility of this compound is a composite of the contributions from its constituent functional groups:

  • Benzene Ring: The aromatic ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.[3][4] This characteristic enhances solubility in polar solvents.[3] However, nitriles cannot hydrogen bond with themselves.[3]

  • Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule.[5][6] The C-F bond is extremely strong, contributing to high metabolic stability.[5][7] The introduction of a -CF₃ group can dramatically improve molecular properties such as metabolic stability and bioavailability.[8]

  • Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the overall nonpolar character and size of the molecule.[4]

The interplay of the polar nitrile group with the nonpolar aromatic ring, methyl, and trifluoromethyl groups suggests that this compound will exhibit a nuanced solubility profile, with good solubility in a range of solvents of intermediate to low polarity.

Predictive Models for a Deeper Understanding

For a more quantitative prediction, two powerful models are particularly relevant:

2.2.1. Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesion energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The central tenet is that substances with similar HSP values are likely to be miscible.[9] The "distance" (Ra) between the HSP of two substances (in this case, the solute and a solvent) can be calculated to quantify their compatibility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[11][12] Software packages are available that allow for the calculation of these parameters based on the molecular structure. By comparing the estimated HSP of the solute to the known HSP of various solvents, a ranked list of potential solvents can be generated.

2.2.2. UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which are crucial for calculating solid-liquid or liquid-liquid equilibria.[13] The model is based on the concept that a molecule can be divided into its constituent functional groups, and the activity coefficient is determined by the interactions between these groups.[14]

To predict the solubility of this compound in a particular solvent using UNIFAC, one would need the UNIFAC group interaction parameters, which are available in established databases. This method can provide a more rigorous, thermodynamically grounded prediction of solubility.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. The following section provides detailed protocols for the experimental determination of the solubility of this compound.

Qualitative Solubility Assessment

A preliminary, rapid assessment of solubility can be performed to screen a wide range of solvents.

Protocol for Qualitative Solubility Testing:

  • Add approximately 0.05 mL of this compound to a small, clean, dry test tube.

  • Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, vigorously shake the sealed test tube for 30-60 seconds.[15][16]

  • Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation).

  • Classify the solubility as "miscible," "partially miscible," or "immiscible."

This method is useful for quickly identifying promising solvents for further quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[17]

Protocol for the Shake-Flask Method:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solute and solvent. A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.[17]

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_0 Preparation & Equilibration cluster_1 Phase Separation cluster_2 Quantification A Add excess solute to solvent B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge sample B->C D Collect supernatant C->D E Filter through PTFE syringe filter D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate concentration from calibration curve G->H I Report Solubility (g/100mL or mol/L) H->I

Workflow for Quantitative Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for both predicting and experimentally determining its solubility profile in organic solvents. By understanding the influence of its functional groups and applying theoretical models like Hansen Solubility Parameters and the UNIFAC method, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocols provided herein offer a clear path to generating reliable, quantitative solubility data, which is essential for the successful application of this important chemical intermediate in research and development.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
  • A Group Contribution Approach in the Prediction of Ternary Solid-Liquid Equilibrium Phase Diagrams. ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Hansen Solubility Parameters.
  • Organic Chemistry: Introduction to Solubility. SALTISE.
  • Physical Properties of Nitriles. Chemistry LibreTexts.
  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
  • How do functional groups affect solubility in organic compounds? TutorChase.
  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
  • Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. ResearchGate.
  • Hansen Solubility Parameters (HSP). Practical Adhesion Science.
  • Revision of UNIFAC group interaction parameters of group contribution models to improve prediction results of vapor–liquid equilibria for solvent–polymer systems. ResearchGate.
  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology.
  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate.
  • This compound. PubChem.
  • HSP Basics. Practical Solubility Science.
  • Hansen Solubility Parameters 2000.pdf. Kinam Park.
  • Amines. NCERT.
  • Preparation method of 4-trifluoromethyl benzonitrile. Google Patents.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-(trifluoromethyl)benzonitrile is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous execution of safety protocols. This guide provides an in-depth technical framework for the safe handling, storage, and disposal of this compound. We will delve into the causality behind its hazardous nature, outline field-proven handling protocols, and provide clear, actionable emergency procedures. Our objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their scientific endeavors.

Chemical and Physical Identity

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₆F₃N[1]
Molecular Weight 185.15 g/mol [1]
CAS Number 261952-06-1[1]
Appearance Typically a colorless to pale-yellow liquid[2]
Boiling Point Approximately 205-207 °C at 760 mmHg[2]
Density Around 1.218 g/cm³ (estimated)[2]
Flash Point Around 83 °C (closed-cup)[2]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene); poorly soluble in water.[2]

The presence of both a nitrile group and a trifluoromethyl group on the benzonitrile ring system are key to its reactivity and its toxicological profile. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, while the nitrile group can undergo various chemical transformations and also contributes to the compound's toxicity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to internalize these hazards to appreciate the necessity of the stringent handling protocols that will be outlined.

GHS Hazard Statements: [1]

  • H301/H302: Toxic or harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331/H332: Toxic or harmful if inhaled.

The primary routes of exposure are inhalation, ingestion, and skin contact. The toxicity profile suggests that this compound can have systemic effects, making the prevention of any direct contact a critical priority. The nitrile functional group is a well-known toxicophore, which can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration.

Core Directive: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[3][4] This is non-negotiable. The fume hood's airflow will prevent the inhalation of vapors and potential aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory.[5][6] This includes general laboratory ventilation and localized exhaust systems.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol should be adopted for all work involving this compound:

  • Preparation:

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment and reagents before introducing the compound.

    • Have spill cleanup materials readily available.

  • Aliquotting and Transfer:

    • Use a dedicated, clearly labeled set of spatulas and glassware.

    • When transferring the liquid, use a calibrated pipette with a disposable tip or a glass syringe. Avoid pouring directly from the storage container to minimize the risk of splashes.

    • Work on a disposable absorbent bench liner to contain any minor drips or spills.

  • Reaction Setup:

    • Conduct all reactions in a closed system whenever possible.

    • Ensure all joints in the glassware are properly sealed.

    • If heating the reaction, use a controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Workup and Purification:

    • Quench the reaction carefully within the fume hood.

    • Perform extractions and other workup procedures with caution to avoid splashes and aerosol generation.

    • For purification via column chromatography, ensure the column is set up and run within the fume hood.

  • Decontamination and Waste Disposal:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse followed by a detergent wash is recommended.

    • Dispose of all contaminated waste, including gloves, pipette tips, and bench liners, in a clearly labeled hazardous waste container.[7][8][9]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Handling Phase prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble Equipment & Reagents prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Aliquot in Fume Hood prep4->handle1 handle2 Perform Reaction in Closed System handle1->handle2 handle3 Conduct Workup & Purification handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a robust PPE regimen is mandatory to protect against accidental exposure.

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double gloving is recommended for extended operations.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[11]

  • Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, open flames, and direct sunlight.[2][5] The container should be tightly sealed to prevent the escape of vapors.[2][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][9][12]

Emergency Procedures: A Plan for When Things Go Wrong

A clear and well-rehearsed emergency plan is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[7][12][13] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][13] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7][14] Seek immediate medical attention.[13]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Protocol for this compound Exposure

cluster_actions Immediate Actions cluster_responses First Aid Response exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin->flush_skin flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical flush_skin->medical flush_eyes->medical rinse_mouth->medical

A decision-making flowchart for immediate response to exposure incidents.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[5]

  • Specific Hazards: Upon combustion, this compound may decompose to generate poisonous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5][7][8] Do not dispose of down the drain.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. However, its potential for harm necessitates a culture of safety and a rigorous adherence to established protocols. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

  • PubChem. This compound.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • Safety Data Sheet - 3-(Trifluoromethyl)benzonitrile. Angene Chemical. [Link]
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7. Chemsrc. [Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
  • 4-Methyl-2-(trifluoromethyl)benzonitrile. PubChem. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. [Link]
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • 4-Hydroxy-3-(trifluoromethyl)benzonitrile. PubChem. [Link]

Sources

Spectroscopic Data for 4-Methyl-3-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming its molecular structure and purity, which are fundamental aspects of chemical synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a methyl group (-CH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N) results in characteristic signals in various spectroscopic techniques. Understanding these signals is paramount for any scientist working with this molecule.

Molecular Formula: C₉H₆F₃N Molecular Weight: 185.15 g/mol CAS Number: 261952-06-1[1] Synonyms: 5-Cyano-2-methylbenzotrifluoride[1]

This guide will now delve into the specific details of each major spectroscopic technique, providing both predicted data based on analogous compounds and detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HH-2
~ 7.70d1HH-6
~ 7.50dd1HH-5
~ 2.60s3H-CH₃

Rationale for Predictions: The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm). The proton at position 2 (H-2) is ortho to the electron-withdrawing nitrile group and will be the most deshielded. The proton at position 6 (H-6) is ortho to the trifluoromethyl group, also an electron-withdrawing group, leading to a downfield shift. The proton at position 5 (H-5) will be influenced by both the methyl and trifluoromethyl groups. The methyl group protons will appear as a singlet in the typical benzylic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 142.0C-4
~ 135.0 (q)C-3
~ 133.0C-6
~ 131.0C-2
~ 128.0C-5
~ 123.0 (q)-CF₃
~ 117.0-C≡N
~ 114.0C-1
~ 20.0-CH₃

Rationale for Predictions: The aromatic carbon signals are predicted based on substituent effects. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant. The nitrile carbon is typically found around 117 ppm. The ipso-carbon attached to the nitrile (C-1) is expected to be more shielded. The methyl carbon will be in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C NMR.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Fourier transform the FID, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is simple yet highly informative for fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -63s-CF₃

Rationale for Predictions: The trifluoromethyl group on a benzene ring typically appears as a singlet in the region of -60 to -65 ppm relative to CFCl₃.[2] The absence of neighboring fluorine atoms results in a singlet.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 470 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹⁹F NMR.

    • Number of scans: 64

    • Relaxation delay: 1.5 s

    • Pulse width: 90°

    • Spectral width: -50 to -70 ppm

  • Processing: Fourier transform, phase correct, and reference the spectrum using an external standard or by referencing to a known fluorine-containing compound.

DOT Diagram: NMR Structural Correlation

G cluster_molecule This compound cluster_nmr NMR Data mol C₉H₆F₃N H1 ¹H NMR ~7.85, 7.70, 7.50 ppm (Ar-H) ~2.60 ppm (-CH₃) mol->H1 Proton Environments C13 ¹³C NMR ~114-142 ppm (Ar-C) ~123 ppm (-CF₃) ~117 ppm (-CN) ~20 ppm (-CH₃) mol->C13 Carbon Backbone F19 ¹⁹F NMR ~ -63 ppm (-CF₃) mol->F19 Fluorine Environment

Caption: Correlation of the molecular structure with its NMR spectroscopic data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (-CH₃)
~ 2230Strong, SharpC≡N stretch
~ 1610, 1500Medium-WeakAromatic C=C stretch
~ 1320StrongC-F stretch (-CF₃)
~ 1180, 1140StrongC-F stretch (-CF₃)

Rationale for Predictions: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The C-F stretches of the trifluoromethyl group are also very strong and typically appear in the 1350-1100 cm⁻¹ region. Aromatic and aliphatic C-H stretches will be present in their usual regions.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Collect the spectrum and perform a background subtraction.

DOT Diagram: IR Functional Group Correlation

G cluster_molecule Functional Groups cluster_ir IR Absorptions (cm⁻¹) mol This compound fg1 Aromatic Ring ir1 ~3100-3000 (C-H) ~1610, 1500 (C=C) fg1->ir1 Vibrational Modes fg2 Nitrile (-C≡N) ir2 ~2230 (C≡N) fg2->ir2 Stretching fg3 Trifluoromethyl (-CF₃) ir3 ~1320, 1180, 1140 (C-F) fg3->ir3 Stretching fg4 Methyl (-CH₃) ir4 ~2950-2850 (C-H) fg4->ir4 Stretching

Caption: Correlation of functional groups with their characteristic IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
185High[M]⁺ (Molecular Ion)
166Moderate[M - F]⁺
116High[M - CF₃]⁺
89Moderate[C₇H₅]⁺

Rationale for Predictions: The molecular ion peak [M]⁺ is expected to be prominent at m/z 185. A common fragmentation pathway for trifluoromethyl-containing aromatic compounds is the loss of the CF₃ radical, which would give a strong peak at m/z 116. Loss of a fluorine atom to give a fragment at m/z 166 is also plausible. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Injector temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 50-300 amu.

    • Source temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

DOT Diagram: Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z = 185 F1 [M - F]⁺ m/z = 166 M->F1 - F F2 [M - CF₃]⁺ m/z = 116 M->F2 - CF₃ F3 [C₇H₅]⁺ m/z = 89 F2->F3 - HCN

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and comparison with analogous structures, offer a clear and detailed picture of the molecule's spectroscopic properties. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

  • PubChem. This compound. [Link]
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515. [Link]
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • NIST Chemistry WebBook. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide delves into the technical history and discovery of a pivotal, yet often overlooked, building block in this domain: 4-Methyl-3-(trifluoromethyl)benzonitrile . While not a household name in itself, its emergence is intrinsically linked to the development of significant therapeutic agents, most notably in the field of oncology. This document will trace its history, detail its synthesis, and provide a comprehensive overview of its properties and handling, offering a vital resource for researchers leveraging fluorinated intermediates in their synthetic endeavors.

Discovery and Historical Context: A Molecule Behind the Medicine

The history of this compound is not one of a singular, celebrated discovery, but rather a story of its gradual emergence as a critical intermediate in the synthesis of high-value pharmaceutical compounds. Its development is closely tied to the rise of fluorine chemistry in drug discovery and the quest for potent and specific therapeutic agents.

The primary driver for the synthesis and investigation of benzonitriles bearing a trifluoromethyl group was the pursuit of non-steroidal anti-androgens. These molecules offered a new paradigm in the treatment of prostate cancer by competitively inhibiting the binding of androgens to their receptors. A key milestone in this area was the development of Bicalutamide, a widely used anti-androgen drug. The core structure of Bicalutamide features a 4-cyano-3-(trifluoromethyl)phenyl moiety, directly highlighting the importance of precursors like this compound.

While a definitive "first synthesis" paper for this compound is not readily apparent in the historical literature, its synthesis is conceptually linked to various patented methods for producing substituted trifluoromethylanilines and benzonitriles throughout the late 20th century. For instance, patents detailing the synthesis of the crucial Bicalutamide intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, often start from precursors that could be derived from or are analogous to this compound. These synthetic routes underscore the demand for such fluorinated building blocks in the pharmaceutical industry.

The logical pathway to Bicalutamide necessitates a precursor with the correct substitution pattern on the aromatic ring: a cyano group and a trifluoromethyl group. The methyl group in this compound serves as a versatile handle for further functionalization, such as conversion to an amino group, which is essential for the final amide bond formation in the Bicalutamide synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is paramount for its effective use in synthesis and research.

PropertyValueSource
Molecular Formula C₉H₆F₃NPubChem[1]
Molecular Weight 185.15 g/mol PubChem[1]
Appearance White to yellow solidSigma-Aldrich[2]
Melting Point 60-62 °CBOC Sciences[]
CAS Number 261952-06-1PubChem[1]
XLogP3 2.9PubChem[1]
Spectroscopic Data (Predicted and Inferred from Analogs)

Due to the limited availability of published spectra for this compound itself, the following data is a composite of expected values based on the analysis of structurally similar compounds, such as 4-methylbenzonitrile and various trifluoromethyl-substituted benzonitriles.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and informative.

    • A singlet for the methyl protons (CH₃) would likely appear in the upfield region, around δ 2.4-2.6 ppm.

    • The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. One would expect to see three distinct signals: a doublet for the proton ortho to the methyl group, a doublet for the proton ortho to the cyano group, and a doublet of doublets for the proton situated between the methyl and cyano groups. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl and cyano groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The methyl carbon would resonate at approximately δ 20-22 ppm.

    • The quaternary carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

    • The carbon of the cyano group would be observed in the characteristic nitrile region of the spectrum.

    • The aromatic carbons would show distinct signals, with their chemical shifts dictated by the substitution pattern.

  • IR (Infrared) Spectroscopy:

    • A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

    • Strong C-F stretching bands associated with the trifluoromethyl group will be prominent in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

    • C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 185.15.

    • Fragmentation patterns would likely involve the loss of a methyl group, HCN, or fluorine atoms.

Synthesis and Methodologies

The synthesis of this compound, and related compounds, has been approached through various routes, often tailored for efficiency and scalability. The core challenge lies in the controlled introduction of the trifluoromethyl and cyano groups onto the toluene scaffold in the desired ortho/para relationship.

A common and logical synthetic strategy involves the Sandmeyer reaction or a related cyanation method on a suitable aniline precursor.

Conceptual Synthetic Pathway

Sources

role of 4-Methyl-3-(trifluoromethyl)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate efficacy of the final active pharmaceutical ingredient (API). This compound is a highly versatile and strategically important intermediate, distinguished by its unique trifluoromethyl-substituted benzonitrile structure. The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, known for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] The nitrile (-CN) group, on the other hand, is a versatile functional handle, readily convertible into a variety of other functionalities, including amines, carboxylic acids, and amides, making it an invaluable precursor in multi-step syntheses.[1]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, its pivotal role in the synthesis of blockbuster anti-cancer drugs, and the underlying chemical principles that govern its reactivity. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this critical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol [4]
Appearance White to yellow solid
Boiling Point Approximately 205-207 °C at 760 mmHg[5]
Density Around 1.218 g/cm³ (estimated)[5]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and toluene; poorly soluble in water.[5]
CAS Number 261952-06-1
Safety and Handling Precautions

This compound is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6] Store the compound in a cool, dry, well-ventilated area away from heat sources and oxidizing agents in a tightly sealed container.[5]

Pivotal Role in the Synthesis of Non-Steroidal Antiandrogens

This compound and its direct precursor, 4-amino-2-(trifluoromethyl)benzonitrile, are instrumental in the synthesis of several non-steroidal antiandrogen drugs used primarily for the treatment of prostate cancer.[7][8] These drugs function by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the signaling pathway that promotes the growth of prostate cancer cells.[7][9]

Enzalutamide: A Second-Generation Androgen Receptor Inhibitor

Enzalutamide is a potent second-generation androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer.[7][10] The synthesis of Enzalutamide often utilizes 4-amino-2-(trifluoromethyl)benzonitrile as a key starting material.[7] This aniline derivative is the foundational piece that ultimately forms one of the core heterocyclic rings of the Enzalutamide molecule.

One common synthetic route involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with an isothiocyanate to form a thiourea derivative, which then undergoes cyclization to build the thiohydantoin ring system central to Enzalutamide's structure.[7][11]

Enzalutamide_Synthesis_Pathway A 4-Amino-2-(trifluoromethyl)benzonitrile B Reaction with Isothiocyanate A->B Step 1 C Thiourea Intermediate B->C D Cyclization C->D Step 2 E Thiohydantoin Core D->E F Coupling with second aromatic ring E->F Step 3 G Enzalutamide F->G

Simplified workflow for Enzalutamide synthesis.
Bicalutamide: A First-Generation Antiandrogen

Bicalutamide, another non-steroidal antiandrogen, also relies on a trifluoromethyl-substituted aniline derivative in its synthesis.[8] While not directly using this compound, the synthesis of Bicalutamide often starts with 4-cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile.[8] This highlights the importance of this substitution pattern in the development of this class of drugs. The synthesis of Bicalutamide involves the reaction of this aniline with a specific epoxide or halohydrin, followed by oxidation to form the final sulfonyl group.[12]

Nilutamide: An Early Non-Steroidal Antiandrogen

Nilutamide is another first-generation non-steroidal antiandrogen.[9] Its structure also features a trifluoromethyl group on a phenyl ring, further demonstrating the significance of this moiety in achieving antiandrogenic activity.[9][] The synthesis of Nilutamide typically involves the reaction of 3-trifluoromethyl-4-nitrophenyl isocyanate with an appropriate amine, followed by cyclization to form the hydantoin ring.[]

Synthetic Methodologies and Experimental Protocols

The following is an illustrative protocol for a key transformation involving a derivative of this compound in a laboratory setting. This protocol is based on common synthetic strategies for this class of compounds.

Illustrative Protocol: Synthesis of a Thiohydantoin Intermediate for Enzalutamide

This protocol describes the formation of the thiohydantoin ring, a critical step in the synthesis of Enzalutamide, starting from 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Materials:

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

  • Triethylamine

  • Toluene

  • Dichloromethane

Procedure:

  • To a reaction flask, add methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1 equivalent), triethylamine (1 equivalent), toluene, and dichloromethane.[11]

  • Stir the mixture at 30°C for approximately 10 minutes.

  • Heat the mixture to 50°C until a clear solution is obtained.

  • Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 equivalents) in toluene dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 60°C and continue the reaction for 4 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the appropriate workup and purification steps, such as washing with saturated brine and hydrochloric acid, drying the organic layer, and concentrating to obtain the crude product.[11]

  • The crude product can then be purified by recrystallization from a suitable solvent like methanol.[11]

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to facilitate the reaction, likely by deprotonating the amine to increase its nucleophilicity.

  • Toluene and Dichloromethane: A mixed solvent system is used to ensure the solubility of all reactants.

  • Heating: The reaction is heated to increase the reaction rate and ensure completion.

  • Excess Isothiocyanate: A slight excess of the isothiocyanate is used to drive the reaction to completion.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Amine Intermediate, Triethylamine, Toluene, and Dichloromethane B Stir at 30°C for 10 min A->B C Heat to 50°C to dissolve B->C D Slowly add Isothiocyanate solution C->D E Increase temperature to 60°C D->E F React for 4 hours E->F G Monitor by TLC F->G H Aqueous Workup (Brine and HCl washes) G->H Reaction Complete I Dry and Concentrate H->I J Recrystallize from Methanol I->J K Pure Thiohydantoin Product J->K

Workflow for Thiohydantoin Intermediate Synthesis.

Conclusion

This compound and its closely related derivatives are indispensable intermediates in the pharmaceutical industry. Their unique structural features, particularly the trifluoromethyl group, are crucial for the design of potent and metabolically stable drugs. The successful synthesis of blockbuster anti-cancer medications like Enzalutamide underscores the strategic importance of this fluorinated building block. As drug discovery continues to evolve, the demand for such versatile and functionally rich intermediates is poised to grow, further solidifying the role of this compound in the development of next-generation therapeutics.

References

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). [Source Not Available].
  • Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China. (n.d.). Nanjing Fine Chemical Co., Ltd..
  • This compound. (n.d.). PubChem.
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). [Source Not Available].
  • Mechanistic studies on the synthesis of bicalutamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bicalutamide. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. (2024). Fisher Scientific.
  • Enzalutamide synthesis. (n.d.). ChemicalBook.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. (n.d.). Sigma-Aldrich.
  • 4-(Trifluoromethyl)benzonitrile: A Critical Intermediate for Chemical Manufacturers. (n.d.). [Source Not Available].
  • Safety Data Sheet - FM33076. (2023). [Source Not Available].
  • Nilutamide. (n.d.). PubChem.
  • Nilutamide Impurities. (n.d.). BOC Sciences.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Palladium-Catalyzed Cyanation of 4-Bromo-2-(trifluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-methyl-3-(trifluoromethyl)benzonitrile via the palladium-catalyzed cyanation of 4-bromo-2-(trifluoromethyl)toluene. Aromatic nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide moves beyond traditional, hazardous methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require superstoichiometric amounts of toxic copper(I) cyanide and harsh conditions.[1][2] We present a modern cross-coupling methodology employing an air-stable palladium(II) precatalyst, an electron-rich phosphine ligand, and zinc cyanide—a less acutely toxic and more manageable cyanide source.[3][4] The protocol emphasizes mechanistic understanding, operational safety, and reproducibility, making it suitable for researchers in both academic and industrial drug development settings.

Introduction and Scientific Rationale

The target molecule, this compound, is a valuable building block characterized by its trifluoromethyl and cyano moieties.[5] These groups are frequently incorporated into complex molecules to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis.

Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, broad functional group tolerance, and milder reaction conditions compared to classical methods.[1][6] However, the cyanation reaction presents a unique challenge: the strong coordinating ability of the cyanide anion can poison the palladium catalyst at various stages of the catalytic cycle, leading to reaction inhibition and irreproducibility.[1][6]

To overcome this, our protocol is built on three key pillars:

  • Use of an Air-Stable Palladium Precatalyst: We employ a well-defined Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species, ensuring consistent catalyst activation and circumventing the need to handle pyrophoric Pd(0) sources.[1][7]

  • Selection of an Appropriate Ligand: The substrate, 4-bromo-2-(trifluoromethyl)toluene, is an electron-deficient arene. The choice of a sterically bulky and electron-rich phosphine ligand is critical to accelerate both the initial oxidative addition step and the final, often rate-limiting, reductive elimination step.[8][9]

  • A Safer Cyanide Source: Zinc cyanide, Zn(CN)₂, is employed in place of highly toxic alkali metal cyanides. As a solid with low solubility, it maintains a low equilibrium concentration of free cyanide in solution, which is sufficient for transmetalation but minimizes catalyst poisoning.[3][4] Its use significantly enhances the safety profile of the procedure.[10]

Reaction Mechanism: The Palladium Catalytic Cycle

The conversion of 4-bromo-2-(trifluoromethyl)toluene to this compound proceeds via a well-established palladium-catalyzed cross-coupling cycle. The entire process is conducted under an inert atmosphere to protect the catalytically active Pd(0) species from oxidation.

The key steps are as follows:

  • A. Catalyst Activation: The air-stable Pd(II) precatalyst is reduced in situ by a suitable agent (often the ligand or solvent at high temperature) to generate the active, coordinatively unsaturated Pd(0)L₂ complex.[11]

  • B. Oxidative Addition: The electron-deficient aryl bromide, 4-bromo-2-(trifluoromethyl)toluene, undergoes oxidative addition to the Pd(0) center. This step forms a square planar Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group facilitates this step.

  • C. Transmetalation: The Pd(II)-bromide complex reacts with zinc cyanide. A cyanide group is transferred from zinc to the palladium center, displacing the bromide ion to form a Pd(II)-cyanide complex. This step is often represented as a halide-cyanide exchange.

  • D. Reductive Elimination: The final step involves the reductive elimination of the product, this compound, from the Pd(II) center. This step regenerates the active Pd(0)L₂ catalyst, allowing it to re-enter the catalytic cycle. This is often the rate-determining step, and its efficiency is enhanced by the use of bulky, electron-rich ligands.[12]

Palladium-Catalyzed Cyanation Cycle Catalytic Cycle for Cyanation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArBr Ar-Pd(II)L₂(Br) OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal PdII_ArCN Ar-Pd(II)L₂(CN) Transmetal->PdII_ArCN ZnBrCN ½ ZnBr₂ Transmetal->ZnBrCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 ArCN Ar-CN (Product) RedElim->ArCN Activation Pd(II) Precatalyst Activation Activation->Pd0 ArBr Ar-Br ArBr->OxAdd ZnCN2 ½ Zn(CN)₂ ZnCN2->Transmetal

Figure 1. Palladium-Catalyzed Cyanation Workflow

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reagents: All reagents should be used as received from commercial suppliers unless otherwise noted. The solvent must be anhydrous.

  • Equipment: Standard oven-dried glassware, Schlenk line or glovebox for inert atmosphere, magnetic stirrer with hotplate, temperature controller, oil bath, and standard laboratory safety equipment.

3.2. Reagent Stoichiometry and Details

ReagentFormulaMW ( g/mol )MmolEquivalentsAmountRole
4-Bromo-2-(trifluoromethyl)tolueneC₈H₆BrF₃239.045.01.01.195 gSubstrate
Zinc CyanideZn(CN)₂117.443.00.6352 mgCyanide Source
Pd(OAc)₂C₄H₆O₄Pd224.520.10.0222.5 mgPrecatalyst
DPPFC₃₄H₂₈FeP₂554.380.20.04111 mgLigand
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12--25 mLSolvent (Anhydrous)

3.3. Step-by-Step Reaction Procedure

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)toluene (1.195 g, 5.0 mmol), zinc cyanide (352 mg, 3.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 111 mg, 0.2 mmol).

    • Causality: Adding the solid reagents first under ambient conditions is operationally simple. The catalyst system is robust enough to withstand brief exposure to air before the inert atmosphere is established.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Solvent Addition: Add 25 mL of anhydrous N,N-dimethylacetamide (DMAc) via syringe.

    • Causality: DMAc is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[4] It must be anhydrous to prevent side reactions.

  • Heating and Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

    • Causality: Thermal energy is required to overcome the activation barriers for the catalytic steps, particularly the reductive elimination. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (Zn(CN)₂ is a solid).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

    • Causality: Monitoring confirms the consumption of the starting material and formation of the product, preventing unnecessary heating that could lead to decomposition.

Workup and Purification

4.1. Cyanide Quenching Protocol (CRITICAL SAFETY STEP)

WARNING: This procedure must be performed in a well-ventilated chemical fume hood. Residual cyanide is highly toxic. Do not acidify the reaction mixture at any stage, as this will liberate lethal hydrogen cyanide (HCN) gas.[13][14]

  • Prepare Quench Solution: In a separate flask, prepare a quenching solution by mixing 50 mL of commercial bleach (~5% sodium hypochlorite) and 50 mL of 2 M aqueous sodium hydroxide (NaOH). Cool this solution to 0 °C in an ice bath.

    • Causality: The alkaline conditions (pH > 10) ensure that any cyanide remains as the CN⁻ anion, preventing the formation of volatile HCN.[15] The sodium hypochlorite is a strong oxidizing agent that converts toxic cyanide (CN⁻) into the much less toxic cyanate (OCN⁻).[16]

  • Quench Reaction: Once the reaction is complete, cool the reaction flask to room temperature. Slowly and carefully, add the dark reaction mixture dropwise via a cannula or syringe to the vigorously stirring, cooled bleach solution.

    • Causality: A slow, controlled addition is essential to manage the exothermic oxidation reaction and prevent any temperature spikes.[16]

  • Stir: After the addition is complete, allow the mixture to stir for at least 2 hours at room temperature to ensure complete destruction of all residual cyanide.

4.2. Extraction and Purification

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: Washing removes residual DMAc, inorganic salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil. The expected yield is typically in the range of 85-95%.

Safety Precautions and Waste Disposal

  • Acute Toxicity: Zinc cyanide is FATAL if swallowed, inhaled, or in contact with skin.[10][13][17] Handle with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[18][19]

  • HCN Gas Liberation: NEVER allow zinc cyanide or the reaction mixture to come into contact with acids. Contact with acid liberates extremely toxic and flammable hydrogen cyanide gas.[13][14] Ensure all workup procedures are performed under basic conditions.

  • Waste Disposal: All aqueous waste from the quenching and extraction steps must be collected in a dedicated hazardous waste container labeled "Cyanide Waste." Solid waste, including contaminated gloves and filter paper, should be similarly segregated. Do not mix cyanide waste with other chemical waste streams, especially acidic waste.[15][19]

References

  • Nickel-Catalyzed Cyan
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry - Chinese Chemical Society.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry.
  • Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. PubMed.
  • Technical Support Center: Strategies to Control Exothermic Decomposition of Cyan
  • ZINC CYANIDE EXTRA PURE. Loba Chemie.
  • Developing Ligands for Palladium(II)
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • CuCN quenching. Reddit.
  • ZINC CYANIDE. Sdfine.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Zinc Cyanide CAS NO 557-21-1. CDH Fine Chemical.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • SAFETY DATA SHEET - ZINC CYANIDE, TECHNICAL. Spectrum Chemical.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, NIH.
  • ZINC CYANIDE. CAMEO Chemicals.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a w
  • CHEM12 Cyanide Compounds. University of St Andrews.
  • Hydrogen Cyanide SOP. University of California, Berkeley.
  • This compound. PubChem.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

Sources

The Strategic Application of 4-Methyl-3-(trifluoromethyl)benzonitrile in the Synthesis of Non-Steroidal Anti-Androgens

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide delves into the nuanced applications of 4-Methyl-3-(trifluoromethyl)benzonitrile, a versatile building block, with a focus on its pivotal role in the synthesis of non-steroidal anti-androgens (NSAAs), a critical class of therapeutics for prostate cancer.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for leveraging this key intermediate in the synthesis of high-value pharmaceutical agents.

The Significance of the Trifluoromethylbenzonitrile Scaffold

The trifluoromethylbenzonitrile scaffold is a privileged structure in medicinal chemistry, most notably as the core of several successful NSAAs. These drugs function by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby disrupting the signaling pathways that drive the growth of prostate cancer cells.

The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring is crucial for the pharmacological activity of these compounds. The trifluoromethyl group, with its high electronegativity, significantly influences the electronic properties of the molecule, contributing to enhanced binding affinity with the target receptor.

This compound: A Versatile Precursor

While many synthetic routes for NSAAs like Bicalutamide and Enzalutamide commence with an amino-substituted trifluoromethylbenzonitrile, this compound serves as a readily accessible and versatile precursor to these key intermediates. The methyl group provides a synthetic handle for facile conversion to a variety of functional groups, most importantly the amino group, which is essential for the subsequent coupling reactions in the synthesis of the final drug substance.

The primary advantage of utilizing the 4-methyl derivative lies in its synthetic accessibility and the ability to introduce the crucial amino functionality at a later stage in the synthetic sequence, which can sometimes be advantageous for overall yield and purity.

Application in the Synthesis of Non-Steroidal Anti-Androgens

The principal application of this compound in medicinal chemistry is as a starting material for the synthesis of key aniline intermediates required for the production of Bicalutamide and Enzalutamide. The general synthetic strategy involves the transformation of the methyl group into an amino group, thereby generating 4-amino-3-(trifluoromethyl)benzonitrile.

Synthetic Pathway Overview

The conversion of the methyl group to an amino group is a critical step. While direct amination is challenging, a common and effective strategy involves a two-step process: benzylic bromination followed by nucleophilic substitution with an amine source.

Synthetic_Pathway A This compound B 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile A->B  Free-Radical  Bromination C 4-Amino-3-(trifluoromethyl)benzonitrile B->C  Amination D Non-Steroidal Anti-Androgens (e.g., Bicalutamide, Enzalutamide) C->D  Multi-step  Synthesis

Caption: Synthetic workflow from this compound to NSAAs.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

This protocol details the free-radical bromination of the benzylic methyl group of this compound. This reaction is a critical first step in functionalizing the methyl group for subsequent conversion to an amine. The use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • UV lamp (optional, can enhance initiation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere. For enhanced reaction rates, the flask can be irradiated with a UV lamp.[2][3]

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • NBS as Bromine Source: NBS is preferred for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired substitution over competing reactions.

  • Radical Initiator: AIBN or benzoyl peroxide is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen, which can quench the radical chain reaction.

Protocol 2: Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile

This protocol describes the conversion of the benzylic bromide to the key aniline intermediate. A variety of amination methods can be employed, with the choice often depending on the desired scale and available reagents.

Materials:

  • 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent, or a protected amine followed by deprotection)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent like DMF in a round-bottom flask.

  • Addition of Amine Source: Add an excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) to drive the reaction to completion.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-amino-3-(trifluoromethyl)benzonitrile can be purified by column chromatography or recrystallization to yield the final product, which is a key starting material for NSAAs.[4][5]

Self-Validating System:

The purity and identity of the synthesized intermediates and the final product should be rigorously confirmed at each step using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful transformation of functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound itself are not extensively published, the vast body of research on Bicalutamide and its analogues provides valuable insights into the structural requirements for potent anti-androgenic activity.[6][7]

  • The 4-cyano-3-trifluoromethylphenyl Moiety: This part of the molecule, often referred to as "Ring B," is critical for high-affinity binding to the androgen receptor. Modifications to this ring system are generally detrimental to activity.

  • The Linker and "Ring A": The nature of the linker between the two aromatic rings and the substituents on the second phenyl ring ("Ring A") are more tolerant to modification and have been the subject of extensive SAR studies to improve potency and pharmacokinetic properties.[6][8]

The synthesis of analogues starting from derivatives of this compound allows for the exploration of novel chemical space around the core scaffold, potentially leading to the discovery of next-generation NSAAs with improved efficacy and resistance profiles.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile and efficient entry point for the synthesis of key intermediates for non-steroidal anti-androgens. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs. The ability to functionalize the methyl group provides a synthetic flexibility that is highly valuable in the iterative process of designing and synthesizing novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules. 2020 Dec; 25(24): 6036.
  • Synthesis of Androgen Receptor Antagonists MDV3100. Semantic Scholar. 2012.
  • Chemical structure of bicalutamide and the areas of structural modifications, ring (A), ring (B), and the linker area (C). ResearchGate.
  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. 2022 Nov; 27(22): 7996.
  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. National Institutes of Health.
  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • 4-Amino-3-(trifluoromethyl)benzonitrile. Chem-Impex.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. ResearchGate. 2025 Oct 15.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
  • Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer. -ORCA - Cardiff University.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PubMed. 2020 Dec 24.
  • Nonsteroidal antiandrogens – Knowledge and References. Taylor & Francis.
  • Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. 2023 Jan 22.
  • Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Study Mind.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Radical Bromination by the Use of Various Solvents. ResearchGate.
  • Give the products, if any, of each of the following reactions: a. benzonitrile + methyl chloride + AlCl3 b. phenol + Br2. Pearson.
  • 4-bromo-3-(trifluoromethyl)benzonitrile (C8H3BrF3N). PubChemLite.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.

Sources

Application and Synthesis Protocols for Bicalutamide Utilizing 4-Methyl-3-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Non-Steroidal Antiandrogen

Bicalutamide, marketed under the brand name Casodex®, is a cornerstone in the treatment of prostate cancer.[1][2] As a non-steroidal antiandrogen, it functions by competitively inhibiting the binding of androgens to their receptors, thereby impeding the growth of hormone-sensitive prostate cancer cells.[1][2] The synthesis of bicalutamide is a multi-step process that demands high purity and yield, making the selection of starting materials and the optimization of reaction pathways critical for pharmaceutical production.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bicalutamide, with a strategic focus on the utilization of a key aromatic building block, 4-Amino-2-(trifluoromethyl)benzonitrile . This crucial intermediate can be synthesized from precursors such as 4-methyl-3-(trifluoromethyl)benzonitrile, positioning it as a pivotal component in the overall synthetic route. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step protocols, and discuss the analytical characterization of the synthesized compounds, ensuring a blend of theoretical understanding and practical, field-proven insights.

Synthetic Strategy Overview: A Multi-Step Approach

The synthesis of bicalutamide from 4-amino-2-(trifluoromethyl)benzonitrile proceeds through a series of key transformations. The overall workflow is designed to build the complex molecule in a controlled and efficient manner, culminating in the final active pharmaceutical ingredient (API).

Bicalutamide Synthesis Workflow A 4-Amino-2-(trifluoromethyl)benzonitrile B N-Acylation with Methacryloyl Chloride A->B Amide Bond Formation C Epoxidation of the Alkene B->C Peroxy Acid Oxidation D Thioether Formation (Epoxide Ring Opening) C->D Nucleophilic Attack by 4-Fluorothiophenol E Oxidation to Sulfone (Bicalutamide) D->E Oxidation of Sulfide

Caption: Overall workflow for the synthesis of Bicalutamide.

Part 1: Synthesis of the Core Amide Structure

The initial phase of the synthesis involves the formation of the central amide linkage, which connects the trifluoromethyl-substituted benzonitrile moiety to the propanamide backbone.

Step 1.1: N-Acylation of 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis begins with the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride. This reaction forms an amide bond, yielding N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide. This intermediate contains the essential alkene functionality that will be modified in subsequent steps.

Mechanism Insight: The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the methacryloyl chloride. The subsequent loss of a proton and the chloride leaving group results in the formation of the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Protocol 1.1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide
  • Reagents and Materials:

    • 4-Amino-2-(trifluoromethyl)benzonitrile

    • Methacryloyl chloride

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add the tertiary amine base (1.1 equivalents) to the solution and stir for 10-15 minutes.

    • Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide.

Part 2: Construction of the Chiral Side Chain

With the core amide structure in place, the next series of reactions focuses on building the hydroxy-sulfone side chain.

Step 2.1: Epoxidation of the Alkene

The double bond in the methacrylamide intermediate is converted to an epoxide. This highly reactive three-membered ring is a key intermediate for introducing the thioether linkage in a regioselective manner.

Mechanism Insight: The epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct.

Protocol 2.1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2,3-epoxypropanamide
  • Reagents and Materials:

    • N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide

    • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) and a catalyst (e.g., sodium tungstate)

    • Dichloromethane (DCM) or another suitable solvent

    • Buffer solution (e.g., saturated sodium bicarbonate)

  • Procedure (using m-CPBA):

    • Dissolve the N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite to destroy excess peroxy acid.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude epoxide, which can often be used in the next step without further purification.[3]

Step 2.2: Epoxide Ring Opening with 4-Fluorothiophenol

The synthesized epoxide is then subjected to a ring-opening reaction with 4-fluorothiophenol. This step introduces the sulfur atom and the fluorophenyl group.

Mechanism Insight: This reaction is a nucleophilic ring-opening of an epoxide. Under basic conditions, the thiophenol is deprotonated to form the more nucleophilic thiophenolate anion. This anion then attacks one of the carbon atoms of the epoxide ring (typically the less sterically hindered one), leading to the opening of the ring and the formation of a thioether and a hydroxyl group. The reaction is regioselective, with the nucleophile attacking the terminal carbon of the epoxide.[4]

Epoxide Ring Opening cluster_0 Mechanism Thiophenolate 4-F-Ph-S⁻ TransitionState [Transition State] Thiophenolate->TransitionState Nucleophilic Attack Epoxide R-CH(O)CH₂ Epoxide->TransitionState Product R-CH(OH)-CH₂-S-Ph-4-F TransitionState->Product Ring Opening

Caption: Mechanism of epoxide ring opening by thiophenolate.

Protocol 2.2: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide
  • Reagents and Materials:

    • N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2,3-epoxypropanamide

    • 4-Fluorothiophenol

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous solvent (e.g., THF, Acetone)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve 4-fluorothiophenol (1.1 equivalents) in the anhydrous solvent.

    • Add the base (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate the thiophenolate.

    • Add a solution of the epoxide (1 equivalent) in the same solvent to the thiophenolate mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or HPLC).[5]

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting thioether intermediate by column chromatography or recrystallization.

Part 3: Final Oxidation to Bicalutamide

The final step in the synthesis is the oxidation of the sulfide to a sulfone, which completes the formation of the bicalutamide molecule.

Step 3.1: Oxidation of the Thioether

The sulfide intermediate is oxidized to the corresponding sulfone. This transformation is crucial for the biological activity of bicalutamide.

Mechanism Insight: The oxidation of a sulfide to a sulfone typically proceeds in two stages: first to a sulfoxide and then to the sulfone. Strong oxidizing agents are required for the complete oxidation. m-CPBA is a common reagent for this transformation, where two equivalents are needed to convert the sulfide to the sulfone.[6] Alternatively, hydrogen peroxide with a suitable catalyst can be employed.[7]

Protocol 3.1: Synthesis of Bicalutamide
  • Reagents and Materials:

    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide

    • Oxidizing agent (e.g., m-CPBA, hydrogen peroxide with sodium tungstate, or sodium perborate)[6][7]

    • Solvent (e.g., DCM, acetic acid)

  • Procedure (using m-CPBA):

    • Dissolve the thioether intermediate (1 equivalent) in DCM.

    • Cool the solution to 0 °C.

    • Add m-CPBA (2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.[6]

    • Monitor the reaction by HPLC to ensure complete conversion to the sulfone.

    • Work up the reaction as described in Protocol 2.1 (quenching with sodium bisulfite and washing with sodium bicarbonate).

    • After drying and concentrating the organic layer, purify the crude bicalutamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol) to obtain the final product of high purity.[1][5]

Analytical Characterization

The identity and purity of the synthesized bicalutamide and its intermediates must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Compound Technique Expected Observations
Intermediates TLC, HPLCProgression of reaction, purity assessment
¹H NMR, ¹³C NMRCharacteristic peaks for aromatic and aliphatic protons/carbons
Mass SpectrometryMolecular ion peak corresponding to the expected mass
Bicalutamide (Final Product) HPLCPurity determination, typically >99.5%[8]
Melting PointConsistent with literature values (approx. 191-193 °C)
¹H NMR (CDCl₃)δ (ppm): ~1.5 (s, 3H, CH₃), ~3.4-3.6 (m, 2H, CH₂), ~4.5 (s, 1H, OH), ~7.3-8.2 (m, 7H, Ar-H)[9]
FT-IR (KBr)ν (cm⁻¹): ~3400-3500 (O-H), ~3300 (N-H), ~2230 (C≡N), ~1680 (C=O), ~1320 & 1140 (SO₂)
Mass Spectrometry (ESI-MS)[M+H]⁺ or [M-H]⁻ corresponding to C₁₈H₁₄F₄N₂O₄S (MW: 430.37)[8][10]

Safety and Handling Precautions

The synthesis of bicalutamide involves the use of several hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • 4-Amino-2-(trifluoromethyl)benzonitrile and its precursors: These compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Methacryloyl chloride: This is a corrosive and lachrymatory substance. Handle with extreme caution in a fume hood.

  • m-Chloroperoxybenzoic acid (m-CPBA): This is a strong oxidizing agent and can be shock-sensitive when dry. It is typically supplied wetted with water to reduce its hazardous nature.

  • Solvents (DCM, THF, etc.): Many of the solvents used are flammable and/or toxic. Ensure there are no ignition sources nearby and handle them in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling requirements.

Conclusion

The synthesis of bicalutamide from 4-amino-2-(trifluoromethyl)benzonitrile is a well-established and efficient process. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can successfully synthesize this important pharmaceutical agent. The key to a successful synthesis lies in the careful control of reaction conditions, diligent monitoring of reaction progress, and thorough purification and characterization of the intermediates and the final product. This guide provides the foundational knowledge and practical steps necessary for the successful laboratory-scale synthesis of bicalutamide.

References

  • Rao, R. N., et al. (2007). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 505-519. [Link]
  • Rao, R. N., et al. (2008). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 505-519. [Link]
  • Kandil, S. B., et al. (2020).
  • Landono, E., et al. (2006). Procedure for the synthesis of bicalutamide. U.S.
  • ResearchGate. (n.d.). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. [Link]
  • Li, Z., et al. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Kumar, A., et al. (2012). Process for preparing bicalutamide.
  • Organic Chemistry Portal. (n.d.).
  • Li, Z., et al. (2005). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Tucker, H., et al. (2009). Mechanistic Studies on the Synthesis of Bicalutamide. Organic & Biomolecular Chemistry, 7(8), 1573-1579. [Link]
  • Veeprho Pharmaceuticals. (n.d.).
  • Wang, Y., et al. (2017). One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide. The Journal of Organic Chemistry, 82(20), 10628-10634. [Link]
  • Zhang, J., et al. (2017). N [4 cyano group 3(Trifluoromethyl)Phenyl] methyl propanamide of 2,3 epoxy 2 preparation method.
  • Perlovich, G. L., et al. (2022). Conformational Evolution of Bicalutamide in Chloroform: A Comprehensive NMR Study. International Journal of Molecular Sciences, 23(21), 13324. [Link]
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2375, Bicalutamide. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of 4-Methyl-3-(trifluoromethyl)benzonitrile to 4-Methyl-3-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Trifluoromethylated Amines in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The target molecule of this guide, 4-Methyl-3-(trifluoromethyl)benzylamine, is a valuable building block for the synthesis of a wide array of therapeutic agents. Its precursor, 4-Methyl-3-(trifluoromethyl)benzonitrile[5], can be efficiently converted to the desired primary amine via catalytic hydrogenation. This application note provides a detailed protocol for this conversion, emphasizing the practical aspects and scientific rationale behind the chosen methodology.

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[6][7] While various reducing agents can achieve this, catalytic hydrogenation offers a scalable, atom-economical, and environmentally benign route, making it highly attractive for industrial applications.[8][9][10] This protocol will focus on the use of Raney® Nickel as a robust and efficient catalyst for this transformation.[8][11]

Reaction Overview & Mechanism

The catalytic hydrogenation of this compound involves the addition of two equivalents of hydrogen gas (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst. The generally accepted mechanism proceeds through an imine intermediate, which is further reduced to the primary amine.[10][12]

Caption: Generalized reaction pathway for nitrile hydrogenation.

To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate, the reaction is often carried out in the presence of ammonia.[1][8]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the procedure for the catalytic hydrogenation of this compound using Raney® Nickel.

Materials & Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Raney® Nickel (slurry in water)Activated catalyst
Ethanol, anhydrousReagent grade
Ammonia solution (7N in Methanol)Anhydrous
Hydrogen gasHigh purity (≥99.99%)
Celite®Filtration aid
High-pressure autoclave/hydrogenatorWith stirring and temperature control
Schlenk line or inert gas manifoldFor handling air-sensitive reagents
Standard laboratory glassware---
Rotary evaporator---
Step-by-Step Procedure

experimental_workflow start Start: Assemble & Inert Reactor charge_reagents Charge Reactor: 1. This compound 2. Ethanol 3. Ammonia in Methanol start->charge_reagents add_catalyst Add Raney® Nickel Slurry (under inert atmosphere) charge_reagents->add_catalyst seal_pressurize Seal Reactor & Purge with H₂ Pressurize to 50 psi add_catalyst->seal_pressurize react Heat to 50°C & Stir Monitor H₂ uptake seal_pressurize->react cool_depressurize Cool to Room Temperature Vent & Purge with N₂ react->cool_depressurize filter Filter through Celite® (Caution: Catalyst is pyrophoric when dry) cool_depressurize->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Distillation or Chromatography) concentrate->purify analyze Characterize Product (NMR, GC-MS, IR) purify->analyze end End: Isolated Product analyze->end

Caption: Experimental workflow for catalytic hydrogenation.

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor and purge thoroughly with an inert gas, such as nitrogen or argon.

  • Charging the Reactor:

    • To the reactor, add this compound (1.0 eq).

    • Add anhydrous ethanol (10 mL per gram of nitrile).

    • Add a 7N solution of ammonia in methanol (1.5 eq). The presence of ammonia helps to suppress the formation of secondary amine impurities.[1]

  • Catalyst Addition:

    • Safety Note: Raney® Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.[11]

    • Under a positive flow of inert gas, carefully add Raney® Nickel slurry (typically 5-10% by weight of the nitrile).

  • Reaction Execution:

    • Seal the reactor and perform several cycles of pressurizing with hydrogen gas followed by venting to ensure a pure hydrogen atmosphere.

    • Pressurize the reactor to 50 psi with hydrogen gas.

    • Begin stirring and heat the reaction mixture to 50°C.

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

    • Safety Note: The Raney® Nickel catalyst must be kept wet during filtration to prevent ignition upon exposure to air.[11]

    • Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad, ensuring the catalyst remains submerged in solvent at all times. Wash the filter cake with additional ethanol.

    • Transfer the spent catalyst immediately to a designated waste container containing water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude 4-Methyl-3-(trifluoromethyl)benzylamine can be purified by vacuum distillation or column chromatography on silica gel.

Data & Expected Results

ParameterValue
SubstrateThis compound
CatalystRaney® Nickel (5-10 wt%)
SolventEthanol
AdditiveAmmonia in Methanol (1.5 eq)
H₂ Pressure50 psi
Temperature50°C
Reaction Time4-8 hours (monitor H₂ uptake)
Expected Yield>90%
Product Purity>98% (after purification)

Analytical Characterization

The identity and purity of the product, 4-Methyl-3-(trifluoromethyl)benzylamine, should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show the appearance of a singlet corresponding to the -CH₂- group and a broad singlet for the -NH₂ protons, along with the characteristic aromatic signals.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

  • GC-MS: This can be used to determine the purity of the product and identify any potential impurities. The mass spectrum should show the molecular ion peak corresponding to the product.

  • FTIR Spectroscopy: The spectrum should show the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3400 cm⁻¹) characteristic of a primary amine.

Troubleshooting & Field-Proven Insights

  • Low Conversion: If the reaction stalls or shows low conversion, ensure the catalyst is active. The Raney® Nickel slurry should be stored properly. Additionally, check for leaks in the hydrogenation system.

  • Formation of Secondary Amines: The primary cause is the reaction of the product amine with the imine intermediate. Increasing the concentration of ammonia can help to minimize this side reaction.[1]

  • Catalyst Deactivation: Certain functional groups can poison the catalyst. Ensure the starting material and solvents are of high purity.

  • Filtration Safety: The pyrophoric nature of Raney® Nickel cannot be overstated. Always keep the catalyst wet during handling and filtration.[11]

Conclusion

This application note provides a robust and scalable protocol for the catalytic hydrogenation of this compound to 4-Methyl-3-(trifluoromethyl)benzylamine. By following this detailed procedure and adhering to the safety precautions, researchers can efficiently synthesize this key intermediate for applications in pharmaceutical and agrochemical research and development.

References

  • Chemguide. (n.d.). reduction of nitriles.
  • Wikipedia. (2023, October 27). Nitrile reduction.
  • Thieme. (2017). Catalytic Reduction of Nitriles.
  • WordPress. (2025, December 18). Nitrile Reduction.
  • ACS Publications. (2019, August 27). Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Google Patents. (n.d.). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
  • Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology.
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • NIH. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC.
  • PubChem. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions.
  • ResearchGate. (2025, August 7). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ACS Publications. (2017, May 26). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • ResearchGate. (2019, March 27). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
  • ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NIH. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-Methyl-3-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring a trifluoromethyl group, a nitrile moiety, and a methyl group on a benzene ring, imparts unique electronic and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this molecule. This guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering insights into the causal relationships between its molecular structure and its NMR spectral characteristics.

Part 1: Experimental Protocol

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, high-resolution spectra for this compound.

Sample Preparation: A Foundation for Quality Data

The quality of the NMR spectrum is critically dependent on the proper preparation of the sample. A homogeneous solution, free from particulate matter and paramagnetic impurities, is essential for achieving sharp resonance signals and a stable magnetic field lock.

Materials:

  • This compound (Molecular Weight: 185.15 g/mol )[1]

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice of solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single carbon resonance at approximately 77.16 ppm, which serves as a convenient internal reference for the ¹³C spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

  • Homogenization: Securely cap the vial and vortex gently until the sample is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.

  • Filtration and Transfer: To remove any microparticulates that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton plug directly into a clean, dry 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height to guarantee it is within the detection region of the NMR coil.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition: Tailoring the Experiment to the Molecule

The choice of NMR acquisition parameters is crucial for obtaining a spectrum with optimal resolution and sensitivity. The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (D1)5 sAllows for full relaxation of the protons, crucial for accurate integration.
Acquisition Time (AQ)4 sProvides adequate digital resolution.
Spectral Width (SW)20 ppmA wide spectral window to ensure all signals are captured.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling for simplified spectra.
Number of Scans (NS)1024A higher number of scans is necessary due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 sA shorter delay is acceptable as quantitative integration is not typically the primary goal.
Acquisition Time (AQ)1 sProvides sufficient resolution for most applications.
Spectral Width (SW)250 ppmA broad spectral width is required to encompass the wide range of ¹³C chemical shifts.
Temperature298 KStandard room temperature acquisition.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters (¹H and ¹³C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR analysis of this compound.

Part 2: Spectral Interpretation - Decoding the Molecular Structure

The analysis of the ¹H and ¹³C NMR spectra provides a wealth of information about the connectivity and chemical environment of the atoms within the this compound molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the aromatic protons and the methyl protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~7.8d1HDeshielded by the adjacent electron-withdrawing nitrile group.
H-6~7.6d1HDeshielded by the aromatic ring current.
H-2~7.9s1HDeshielded by the adjacent electron-withdrawing trifluoromethyl group.
-CH₃~2.6s3HTypical chemical shift for a methyl group attached to an aromatic ring.

Note: The aromatic protons will likely exhibit complex splitting patterns due to long-range couplings with the trifluoromethyl group. The predicted chemical shifts are estimates and may vary slightly based on the specific experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The trifluoromethyl and nitrile groups will have a significant impact on the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Rationale
-CN~118sThe nitrile carbon is moderately deshielded.
C-1~110qShielded by the nitrile group and coupled to the trifluoromethyl group.
C-2~135qDeshielded by the trifluoromethyl group.
C-3~130qDeshielded by the trifluoromethyl group and coupled to it.
C-4~142qDeshielded by the methyl group and coupled to the trifluoromethyl group.
C-5~133sDeshielded by the nitrile group.
C-6~130sStandard aromatic carbon chemical shift.
-CH₃~20sTypical chemical shift for a methyl group attached to an aromatic ring.
-CF₃~124qThe trifluoromethyl carbon itself, with a large one-bond C-F coupling constant.

Note: The aromatic carbons in proximity to the trifluoromethyl group will exhibit quartet (q) splitting due to coupling with the three fluorine atoms. The magnitude of these coupling constants provides valuable structural information.[2]

Structure-Spectrum Correlation Diagram

Caption: Correlation of the molecular structure with its predicted NMR signals.

Conclusion

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed sample preparation and data acquisition guidelines, researchers can obtain high-quality spectra. The provided interpretation of the predicted spectra, based on the known effects of the trifluoromethyl, nitrile, and methyl substituents, serves as a valuable guide for the structural elucidation of this important molecule. The principles outlined herein are broadly applicable to the NMR analysis of other substituted aromatic compounds.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

HPLC method for purity analysis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purity Determination of 4-Methyl-3-(trifluoromethyl)benzonitrile by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for this compound. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[1][2]

Introduction and Scientific Rationale

This compound is a fluorinated aromatic nitrile, a chemical scaffold of increasing importance in the synthesis of pharmaceutical active ingredients and advanced materials. The presence of both a methyl and a trifluoromethyl group on the benzonitrile ring presents a unique analytical challenge, requiring a chromatographic method with sufficient selectivity to separate the main component from structurally similar process-related impurities and potential degradants.

The purity of such an intermediate is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final product. Therefore, a precise, accurate, and robust analytical method is essential. This document describes an RP-HPLC method that leverages the inherent hydrophobicity of the molecule for separation on a C18 stationary phase. The selection of a C18 column provides a versatile and widely understood mechanism of separation based on hydrophobic interactions. For fluorinated compounds, alternative selectivities can sometimes be achieved with fluorinated stationary phases, offering a complementary approach if challenging co-elutions are encountered.[3] The method employs a gradient elution with a UV detector, ensuring high sensitivity and resolution for purity assessment.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to rational method development.

PropertyValueSource
Chemical Structure CC1=C(C=C(C=C1)C#N)C(F)(F)FPubChem[4]
Molecular Formula C₉H₆F₃NPubChem[4]
Molecular Weight 185.15 g/mol PubChem[4]
Appearance Colorless to pale-yellow liquid/solidGeneric Data[5]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., Acetonitrile, Methanol)Generic Data[5]

The aromatic nature of the molecule makes it an excellent chromophore for UV detection. Its solubility profile dictates the choice of diluent for sample and standard preparation, with acetonitrile or methanol being suitable choices.

Recommended HPLC Method and Protocol

This section details the validated chromatographic conditions and the step-by-step protocols for analysis. The method is established in accordance with general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[6][7][8]

Instrumentation and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (ACN), HPLC gradient grade or higher.

    • Water, HPLC grade or purified to ≥18.2 MΩ·cm.

    • Formic Acid (FA), LC-MS grade or equivalent.

    • This compound reference standard of known purity.

Chromatographic Conditions

The selection of these parameters is based on achieving a balance between resolution, analysis time, and sensitivity. The acidic mobile phase ensures the protonation of any potential basic impurities and silanol groups on the stationary phase, leading to improved peak symmetry.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or λmax determined by UV scan)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Experimental Workflow

The overall analytical process follows a structured workflow to ensure consistency and accuracy.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A and B) a1 Equilibrate HPLC System with Initial Conditions p1->a1 p2 Prepare Sample and Reference Standard Solutions a3 Inject Blank, Standard, and Sample Solutions p2->a3 a2 Perform System Suitability Test (SST) a1->a2 a2->a3 If SST Passes d1 Integrate Chromatograms a3->d1 d2 Calculate Purity and Impurity Levels d1->d2 d3 Generate Final Report d2->d3

Caption: High-level workflow for HPLC purity analysis.

Detailed Protocols

Protocol 1: Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the sample diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

Protocol 2: Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample to be tested.

  • Follow steps 2-5 as described in Protocol 1 for Standard Solution Preparation.

Protocol 3: System Suitability and Analysis Sequence

  • Set up the HPLC system according to the conditions in Section 2.2.

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure the absence of interfering peaks.

  • Make five replicate injections of the Standard Solution.

  • Verify that the System Suitability Test (SST) criteria are met.

  • Inject the Sample Solution(s) in duplicate.

  • Inject a Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.

Method Validation: A Self-Validating System

The trustworthiness of this analytical method is established through a rigorous validation process, following the principles outlined in ICH Q2(R2).[1][9][10] The validation demonstrates that the method is fit for its intended purpose.

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of core method validation parameters.

System Suitability Test (SST)

SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately.[6][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.
Validation Parameters Summary

The following table summarizes the validation parameters, their acceptance criteria, and hypothetical results that would confirm the method's validity.

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for the main analyte is free from interference from blank, impurities, and degradation products. Peak Purity Index > 0.999.To ensure the signal measured is unequivocally from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.To demonstrate a direct proportional relationship between concentration and detector response.
Range 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL).The interval where the method is precise, accurate, and linear.[2]
Accuracy 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).To show the closeness of the test results to the true value.
Precision (Repeatability) %RSD ≤ 2.0% for six sample preparations.Measures the method's precision under the same operating conditions over a short interval.
Precision (Intermediate) %RSD ≤ 3.0% across different days and analysts.Assesses the within-laboratory variations.
Robustness %RSD of results remains within acceptable limits when method parameters (flow rate, column temp, mobile phase pH) are deliberately varied.To demonstrate the method's reliability during normal usage.

Calculation of Purity

The purity of this compound is determined by area normalization, assuming that all related impurities have a similar UV response to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity would be required to calculate a relative response factor (RRF).

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of determining the purity of this compound. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in both research and manufacturing environments. The comprehensive protocols and validation framework provide users with a self-validating system that ensures data integrity and compliance with regulatory expectations.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC Intern
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: 4-Methyl-3-(trifluoromethyl)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography...
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Analysis of perfluorinated compounds by HPLC-ICP-MS/MS Source: Speci
  • Title: Are You Sure You Understand USP <621>?
  • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC Intern
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL:[Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-(trifluoromethyl)benzonitrile is a key chemical intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted benzonitrile structure, featuring both a trifluoromethyl group and a methyl group, makes it a versatile building block. The efficient and scalable production of this compound is therefore of significant interest.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The chosen synthetic route leverages the classical Sandmeyer reaction, a reliable and well-understood transformation for converting aromatic primary amines into aryl nitriles via a diazonium salt intermediate.[1][2] We will delve into the mechanistic underpinnings, process optimization parameters, and critical safety considerations necessary for transitioning this synthesis from the bench to a production environment.

Overall Reaction Scheme

The synthesis is a two-step, one-pot process starting from the readily available 4-methyl-3-(trifluoromethyl)aniline.

Reaction Scheme Figure 1: Overall synthesis of this compound from 4-methyl-3-(trifluoromethyl)aniline via a Sandmeyer reaction.

Mechanistic Insights: The 'Why' Behind the Chemistry

Understanding the reaction mechanism is crucial for effective troubleshooting and process optimization. The synthesis proceeds in two distinct stages: diazotization and radical-nucleophilic aromatic substitution (SRNAr).[2][3]

  • Diazotization: The process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3] The lone pair of electrons on the primary amine of 4-methyl-3-(trifluoromethyl)aniline attacks the nitrosonium ion. Following a series of proton transfers, a stable molecule of water is eliminated, yielding the aryl diazonium salt. This entire process is conducted at low temperatures (0–5 °C) because aryl diazonium salts, especially those with electron-withdrawing substituents like the -CF₃ group, can be thermally unstable and prone to decomposition.[4][5][6]

  • Sandmeyer Cyanation: The Sandmeyer reaction itself is a radical-mediated process.[3] The copper(I) cyanide (CuCN) catalyst initiates the reaction by transferring a single electron to the diazonium salt.[2] This transfer causes the cleavage of the C-N bond, releasing a molecule of thermodynamically stable nitrogen gas (N₂) and forming an aryl radical. The aryl radical then reacts with a cyanide species coordinated to the newly formed copper(II) complex. This step regenerates the copper(I) catalyst and forms the final product, this compound. The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism.[2]

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthetic process, from initial setup to the isolation of the pure product.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Isolation cluster_final Final Product prep_reagents Reagent Preparation (Aniline, HCl, NaNO2 soln, CuCN/NaCN soln) prep_vessel Reactor Cooled to 0-5 °C prep_reagents->prep_vessel Charge Reactor diazotization Step 1: Diazotization (Slow addition of NaNO2 soln) Monitor for completion (starch-iodide test) prep_vessel->diazotization cyanation Step 2: Sandmeyer Cyanation (Slow addition of diazonium salt to CuCN/NaCN) Control gas evolution (N2) diazotization->cyanation Transfer diazonium intermediate quench Reaction Quench (e.g., with water/base) cyanation->quench extract Solvent Extraction (e.g., with Toluene or DCM) quench->extract wash Aqueous Washes (Remove salts and impurities) extract->wash dry_conc Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) wash->dry_conc purify Purification (Vacuum Distillation or Recrystallization) dry_conc->purify analyze QC Analysis (HPLC, GC, NMR) purify->analyze final_product This compound analyze->final_product

Caption: A workflow diagram for the large-scale synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Quantity ( kg/mol )MolesNotes
4-Methyl-3-(trifluoromethyl)aniline50859-45-5175.150.100 kg0.571Starting material (SM)
Hydrochloric Acid (37% w/w)7647-01-036.460.210 L2.57Approx. 4.5 eq
Sodium Nitrite (NaNO₂)7632-00-069.000.043 kg0.6281.1 eq. Prepare as a ~40% w/v aqueous solution.
Copper(I) Cyanide (CuCN)544-92-389.560.061 kg0.6851.2 eq. EXTREMELY TOXIC
Sodium Cyanide (NaCN)143-33-949.010.067 kg1.372.4 eq. EXTREMELY TOXIC
Toluene108-88-392.14~1.0 L-Extraction solvent
Deionized Water7732-18-518.02As needed-For solutions and washes
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-For neutralization wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask (or a suitably sized jacketed reactor) with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Acid Charge: Charge the reactor with deionized water (250 mL) and concentrated hydrochloric acid (210 mL). Begin vigorous stirring and cool the mixture to 0 °C using an ice-salt bath.

  • Aniline Addition: Slowly add 4-methyl-3-(trifluoromethyl)aniline (100 g, 0.571 mol) to the cold acid solution. The addition should be controlled to maintain the internal temperature below 10 °C. A thick slurry of the amine hydrochloride salt will form.

  • Cooling: Cool the slurry to between 0 °C and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (43 g, 0.628 mol) in deionized water (100 mL) and cool it to 0-5 °C. Add this solution dropwise to the aniline slurry via the addition funnel over 60-90 minutes. Crucial: Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. A slight exotherm will be observed.

  • Completion Check: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). If the test is negative, add a small amount of the nitrite solution until a positive test is maintained for 5 minutes. The solution should become a clear, pale yellow. This is the diazonium salt solution.

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate, larger reactor (e.g., 5 L) equipped with a mechanical stirrer and thermocouple, dissolve copper(I) cyanide (61 g, 0.685 mol) and sodium cyanide (67 g, 1.37 mol) in deionized water (500 mL). Stir until a clear solution is formed, then add toluene (500 mL). Heat this mixture to 60-65 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the hot copper cyanide solution. The addition rate should be carefully controlled to manage the vigorous evolution of nitrogen gas. Maintain the temperature of the reaction mixture between 60-70 °C during the addition.

  • Reaction Drive: After the addition is complete, continue stirring at 65-70 °C for 1-2 hours, or until gas evolution ceases. Monitor the reaction for completion by TLC or HPLC.

Part C: Work-up and Purification

  • Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with additional toluene (2 x 250 mL).

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally, brine (200 mL). The aqueous layer from the cyanide reaction is highly toxic and must be quenched and disposed of according to institutional safety protocols.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white to pale yellow solid.

Safety, Handling, and Emergency Procedures

This protocol involves highly hazardous materials and should only be performed by trained personnel with appropriate engineering controls.

  • Cyanide Hazard: Sodium cyanide and copper(I) cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[7][8][9]

    • Handling: Always handle solid cyanides in a fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[10][11]

    • Acid Incompatibility: NEVER allow cyanides to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[9][11] The protocol is designed to add the acidic diazonium salt solution to the cyanide solution, but extreme care must be taken.

    • Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically done by treating with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.

  • Trifluoromethyl Compounds: While not acutely toxic like cyanides, fluorinated compounds can have unique hazards and may be persistent. Handle with standard laboratory precautions.

  • Emergency Procedures:

    • Ensure a cyanide antidote kit (containing amyl nitrite) is readily available and personnel are trained in its use.

    • In case of exposure, immediately remove the victim from the contaminated area, remove contaminated clothing, and flush affected skin or eyes with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
Appearance White to pale yellow solid.
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons, with appropriate chemical shifts and coupling constants.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
¹³C NMR Signals for all unique carbon atoms, including the nitrile carbon and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
HPLC/GC A single major peak indicating high purity (>98%). A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water is a good starting point for analysis.[12][13]
Mass Spec A molecular ion peak corresponding to the calculated molecular weight (185.15 g/mol ).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt (temperature too high). 3. Inefficient Sandmeyer reaction.1. Ensure a positive starch-iodide test is maintained. 2. Strictly maintain the 0-5 °C temperature range during diazotization and use the salt immediately. 3. Ensure the copper cyanide solution is active and at the correct temperature.
Formation of Phenolic Impurity The diazonium salt reacted with water instead of the cyanide nucleophile. This is a common side reaction.[14]Ensure the diazonium salt is added to the cyanide solution (not the other way around). Maintain the recommended temperature for the Sandmeyer step to favor the desired reaction.
Dark Tar-like Byproducts Side reactions, possibly from azo coupling or radical polymerization.[14]Ensure efficient stirring. Control the addition rate of the diazonium salt to prevent localized high concentrations.
Reaction Stalls (No N₂ evolution) 1. Diazotization failed. 2. Copper catalyst is inactive.1. Re-check the diazotization procedure and reagents. 2. Use fresh, high-quality copper(I) cyanide.

References

  • Kaur, N., Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1493–1535. [Link]
  • Nielsen, M. A., Nielsen, M. K., Pittelkow, T. (2014). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 18(3), 435–439. [Link]
  • Filo. (2023). Question: Stability Order of Diazonium Salts. [Link]
  • Organic Chemistry Portal. (2014).
  • Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4. [Link]
  • ResearchGate. (2022).
  • POSCO. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]
  • O'Brien, C. J., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(11), 1603-1609. [Link]
  • Talwar, D. (2015).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • NRO-Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
  • United Chemical. (2023). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
  • University of Windsor. (n.d.).
  • Wang, X., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Chem, 4(9), 2116-2127. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
  • LibreTexts Chemistry. (2021). 22.10: Arenediazonium Salts. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • Wang, F., et al. (2018). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (141). [Link]
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 499-512. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • LibreTexts Chemistry. (2023). Reactions of Aryl Diazonium Salts. [Link]
  • Google Patents. (2011). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
  • Pauli, G. F., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7765. [Link]
  • ResearchGate. (2019). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. [Link]

Sources

Application Note: Synthetic Diversification of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the nitrile moiety in 4-Methyl-3-(trifluoromethyl)benzonitrile. This molecule is a key building block in the synthesis of pharmaceuticals and advanced materials, owing to the unique electronic properties conferred by the trifluoromethyl and methyl substituents. The nitrile group serves as a versatile synthetic handle, enabling its transformation into several critical functional groups, including carboxylic acids, primary amides, primary amines, and tetrazoles. This document outlines field-proven, step-by-step protocols for these transformations, discusses the underlying chemical principles and mechanistic considerations, and offers insights into experimental design and optimization for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry. The trifluoromethyl group (CF₃) is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile group (-C≡N) is not merely a structural component but a linchpin for synthetic diversification. Its linear geometry and electronic structure allow for a variety of chemical transformations.

The ability to selectively convert the nitrile to other functional groups is paramount. For instance:

  • Carboxylic acids are common pharmacophores and key intermediates for ester or amide couplings.

  • Amides introduce hydrogen bonding capabilities and are structurally vital in many bioactive molecules.

  • Amines , particularly primary benzylamines, are fundamental building blocks for a vast array of chemical scaffolds.

  • Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering improved metabolic stability and oral bioavailability.

This guide provides validated protocols for these four critical transformations, enabling researchers to leverage the full synthetic potential of this valuable intermediate.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then to a carboxylic acid.[1] Controlling the reaction conditions is crucial to selectively isolate either product.

Workflow: Nitrile Hydrolysis Pathways

G Nitrile This compound Amide 4-Methyl-3-(trifluoromethyl)benzamide Nitrile->Amide Partial Hydrolysis (e.g., H₂O₂, NaOH, mild heat) CarboxylicAcid 4-Methyl-3-(trifluoromethyl)benzoic Acid Nitrile->CarboxylicAcid Direct Complete Hydrolysis (e.g., HCl or NaOH, reflux) Amide->CarboxylicAcid Complete Hydrolysis (e.g., H₂SO₄ or NaOH, reflux)

Caption: Selective hydrolysis of the nitrile to either the amide or carboxylic acid.

Protocol 2.1: Complete Hydrolysis to 4-Methyl-3-(trifluoromethyl)benzoic Acid

Complete hydrolysis requires forcing conditions, typically heating under reflux with a strong acid or base.[2][3][4] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[2]

A. Acid-Catalyzed Hydrolysis

  • Principle: The nitrile nitrogen is protonated by the acid, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1]

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Add a 3:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approx. 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product under vacuum to yield 4-Methyl-3-(trifluoromethyl)benzoic Acid.

B. Base-Catalyzed Hydrolysis

  • Principle: The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. This process forms a carboxylate salt.[1] A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid.[7]

  • Step-by-Step Protocol:

    • To a round-bottom flask with a reflux condenser, add this compound (1.0 eq) and a 15% aqueous solution of sodium hydroxide (NaOH).

    • Add ethanol as a co-solvent to improve solubility.

    • Heat the mixture to reflux (approx. 90-100 °C) for 8-12 hours. Ammonia gas is evolved during the reaction.[4]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Partial Hydrolysis to 4-Methyl-3-(trifluoromethyl)benzamide

Isolating the amide intermediate requires milder conditions to prevent its subsequent hydrolysis.[8] The use of alkaline hydrogen peroxide is a common and effective method.[9]

  • Principle: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile that attacks the nitrile carbon. The resulting intermediate rearranges to form the primary amide. This method is generally mild enough to prevent over-hydrolysis.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMSO in a round-bottom flask.

    • Add 2 M sodium hydroxide solution (1.5 eq).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add 30% hydrogen peroxide (H₂O₂) solution (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to decompose excess peroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Methyl-3-(trifluoromethyl)benzamide.

Reduction of the Nitrile Group: Synthesis of a Primary Amine

The reduction of the nitrile group provides direct access to 4-Methyl-3-(trifluoromethyl)benzylamine, a valuable primary amine intermediate. The two most prevalent methods are catalytic hydrogenation and reduction with metal hydrides.

Workflow: Nitrile Reduction

G Nitrile This compound Amine 4-Methyl-3-(trifluoromethyl)benzylamine Nitrile->Amine Reduction (e.g., H₂, Ni-cat. or LiAlH₄)

Caption: Conversion of the nitrile to a primary benzylamine via reduction.

Protocol 3.1: Catalytic Hydrogenation

This is the preferred method for large-scale industrial synthesis due to its cost-effectiveness and atom economy.[10] It typically requires specialized high-pressure equipment.

  • Principle: The nitrile is treated with hydrogen gas in the presence of a heterogeneous metal catalyst, such as Raney Nickel, Palladium, or Platinum.[10][11][12] The reaction proceeds via hydrogenation of the C≡N triple bond.

  • Step-by-Step Protocol:

    • Place this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation) in a high-pressure hydrogenation vessel.

    • Add the catalyst (e.g., Raney Nickel, 5-10% w/w).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake.

    • Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).

Protocol 3.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-catalytic reducing agent suitable for lab-scale synthesis.[11][12][13] Extreme caution must be exercised as LiAlH₄ reacts violently with water.

  • Principle: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, adding twice to the nitrile carbon. The reaction is performed in an anhydrous aprotic solvent, followed by an aqueous acidic workup to hydrolyze the intermediate and protonate the resulting amine.

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition, remove the ice bath and stir the mixture at room temperature or gentle reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath again.

    • CAUTIOUS WORKUP (Fieser method): Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

    • Stir vigorously for 30 minutes, then filter the mixture, washing the solid with additional solvent.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the primary amine.

[3+2] Cycloaddition: Synthesis of a Tetrazole Bioisostere

The [3+2] cycloaddition of a nitrile with an azide is the most proficient route to synthesizing 5-substituted-1H-tetrazoles.[14] These heterocycles are valuable carboxylic acid mimics in drug design.

Workflow: Tetrazole Synthesis via Cycloaddition

G cluster_reactants Reactants Nitrile This compound Tetrazole 5-(4-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole Nitrile->Tetrazole [3+2] Cycloaddition (e.g., ZnCl₂, DMF, 120 °C) Azide Sodium Azide (NaN₃) Azide->Tetrazole [3+2] Cycloaddition (e.g., ZnCl₂, DMF, 120 °C)

Caption: Formation of a 5-substituted tetrazole via catalyzed cycloaddition.

Protocol 4.1: Zinc-Catalyzed Synthesis of 5-(4-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole

The use of a Lewis acid catalyst, such as a zinc salt, activates the nitrile towards cycloaddition, allowing the reaction to proceed under more controlled conditions.[15]

  • Principle: The Lewis acid (e.g., Zn²⁺) coordinates to the nitrile nitrogen, increasing its electrophilicity. This activation facilitates the [3+2] cycloaddition with the azide anion.[15]

  • Step-by-Step Protocol:

    • To a round-bottom flask, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

    • Add an aprotic polar solvent, such as N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 110-130 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing water.

    • Acidify the aqueous solution to pH ~2 with hydrochloric acid. This protonates the tetrazole and precipitates it from the solution.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole product.

Summary of Derivatization Methods

Transformation Product Functional Group Key Reagents Typical Conditions Causality & Key Insights
Complete Hydrolysis Carboxylic Acid (-COOH)H₂SO₄/H₂O or NaOH/H₂OReflux, 4-12 hForcing conditions needed to hydrolyze both nitrile and the stable amide intermediate. Acid workup required for base method.[2][3][7]
Partial Hydrolysis Primary Amide (-CONH₂)H₂O₂, NaOH, EtOH0 °C to RT, 2-4 hMilder conditions and a specific nucleophile (HOO⁻) allow for selective formation of the amide, preventing over-hydrolysis.[8][9]
Catalytic Reduction Primary Amine (-CH₂NH₂)H₂, Raney Ni (or Pd/Pt)50-100 psi, 50-80 °CIndustrially preferred method. High pressure/temperature required. Ammonia is often added to suppress side reactions.[10][11]
Hydride Reduction Primary Amine (-CH₂NH₂)LiAlH₄, Anhydrous Ether/THF0 °C to Reflux, 2-4 hVery powerful, non-catalytic method for lab scale. Requires strictly anhydrous conditions and a cautious workup.[12][13]
[3+2] Cycloaddition 5-Substituted-1H-tetrazoleNaN₃, ZnCl₂, DMF120 °C, 12-24 hCreates a stable, acidic heterocycle. Lewis acid catalyst activates the nitrile, making the reaction more efficient.[14][15]

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemguide. (n.d.). reduction of nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • Thieme. (n.d.). Catalytic Reduction of Nitriles.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • PubMed. (n.d.). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • ACS Publications. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
  • ResearchGate. (n.d.). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the....
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.

Sources

Application Note: 4-Methyl-3-(trifluoromethyl)benzonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Scaffolds

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF₃) group, has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique physicochemical properties imparted by the -CF₃ group—such as high electronegativity, enhanced metabolic stability, and increased lipophilicity—can significantly improve the efficacy, bioavailability, and pharmacokinetic profile of bioactive molecules.[1][2]

4-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-06-1) emerges as a particularly valuable and versatile building block in this context.[3][4] This compound offers three distinct points for chemical modification: the versatile nitrile group, the reactive methyl group, and the electron-rich aromatic ring. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[5][6] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in synthetic workflows.

Compound Profile: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₆F₃N[3][7]
Molecular Weight 185.15 g/mol [3][7]
Appearance Colorless to pale-yellow liquid[7]
Boiling Point Approx. 205-207 °C at 760 mmHg[7]
Density Approx. 1.218 g/cm³[7]
Solubility Soluble in common organic solvents (dichloromethane, chloroform, toluene); poorly soluble in water.[7]
Flash Point Approx. 83 °C (closed-cup)[7]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard ClassGHS StatementSource
Acute Toxicity, Dermal H311: Toxic in contact with skin[3]
Acute Toxicity, Oral H302: Harmful if swallowed[3]
Acute Toxicity, Inhalation H332: Harmful if inhaled[3]
Skin Corrosion/Irritation H315: Causes skin irritation[3]
Eye Damage/Irritation H319: Causes serious eye irritation[3]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid breathing vapors or mists.[9] Wash hands and any exposed skin thoroughly after handling.[8]

Storage Recommendations:

  • Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[7]

  • Keep the container tightly sealed to prevent moisture ingress and vapor leakage.[7][11]

Synthetic Utility and Key Transformations

The power of this compound lies in its capacity to undergo a wide array of chemical transformations, providing access to diverse classes of compounds. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl and nitrile groups creates a unique electronic environment on the aromatic ring.

G cluster_nitrile Nitrile Group Transformations cluster_methyl Methyl Group Transformations cluster_ring Aromatic Ring Functionalization start This compound amide Carboxamide Derivative start->amide Partial Hydrolysis acid Carboxylic Acid Derivative start->acid Full Hydrolysis amine Benzylamine Derivative start->amine Reduction (e.g., LiAlH₄, H₂/cat.) tetrazole Tetrazole Derivative start->tetrazole [3+2] Cycloaddition (e.g., NaN₃) bromomethyl Bromomethyl Intermediate (Further Functionalization) start->bromomethyl Radical Bromination (NBS) benzoic_acid Dicarboxylic Acid Derivative start->benzoic_acid Oxidation (e.g., KMnO₄) nitration Nitroaromatic Derivative start->nitration Nitration (HNO₃/H₂SO₄) halogenation Haloaromatic Derivative start->halogenation Halogenation

Caption: Synthetic pathways originating from this compound.

Transformations of the Nitrile Group

The nitrile moiety is arguably the most versatile functional group on the molecule. It serves as a precursor to several critical functionalities in drug discovery.

  • Hydrolysis to Carboxylic Acids: Complete hydrolysis under acidic or basic conditions yields the corresponding benzoic acid, a common intermediate for esters and amides.

  • Reduction to Amines: The nitrile can be reduced to a primary benzylamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group is a key pharmacophore.

  • Formation of Tetrazoles: In medicinal chemistry, the nitrile group is often used as a bioisostere for a carboxylic acid. This is achieved through a [3+2] cycloaddition reaction with an azide source (e.g., sodium azide) to form a tetrazole ring, which often improves metabolic stability and cell permeability.

Reactions of the Methyl Group

The methyl group provides a handle for benzylic functionalization.

  • Radical Halogenation: Using reagents like N-bromosuccinimide (NBS), the methyl group can be selectively halogenated to form a benzylic bromide. This intermediate is highly reactive and can be used in nucleophilic substitution and cross-coupling reactions to build more complex structures.

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid, providing a route to dicarboxylic acid derivatives.

Aromatic Ring Functionalization

While the ring is generally deactivated by the two electron-withdrawing groups, directed electrophilic aromatic substitution is still possible, albeit requiring forcing conditions. The substitution pattern will be directed by the existing groups, primarily to the positions ortho and para to the methyl group.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a synthetic sequence. Researchers should adapt these procedures based on their specific laboratory conditions and substrate requirements.

Protocol 1: Two-Step Synthesis of 4-(Aminomethyl)-2-(trifluoromethyl)aniline from a Nitrile Precursor

This protocol outlines a common sequence in medicinal chemistry: the reduction of an aromatic nitrile to a benzylamine, followed by the conversion of a second group (in this hypothetical example, a nitro group is first introduced and then reduced) to an aniline. We will adapt this from a related synthesis of 4-Amino-2-trifluoromethylbenzonitrile.[12][13]

G A 1. Starting Material This compound B 2. Nitration Add HNO₃/H₂SO₄ Control temp. 0-10°C A->B C 3. Reduction (Step 1) Reduce Nitro Group (e.g., Fe/HCl or H₂/Pd-C) B->C D 4. Reduction (Step 2) Reduce Nitrile Group (e.g., LiAlH₄ in THF) C->D E 5. Aqueous Work-up Quench reaction carefully Extract with organic solvent D->E F 6. Purification Column Chromatography E->F G 7. Final Product 4-(Aminomethyl)-2-(trifluoromethyl)aniline F->G

Caption: Workflow for the synthesis of a key aniline intermediate.

Step A: Nitration of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.85 g, 10 mmol) and concentrated sulfuric acid (20 mL). Cool the mixture to 0°C in an ice-salt bath.

  • Reaction: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and sulfuric acid (3 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield the nitro-intermediate.

Step B: Reduction of the Nitro and Nitrile Groups

  • Setup: Suspend the dried nitro-intermediate (from Step A) in ethanol (50 mL) in a round-bottom flask.

  • Nitro Reduction: Add iron powder (2.8 g, 50 mmol) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter through Celite to remove the iron salts, and concentrate the filtrate under reduced pressure. The crude product is 4-amino-2-(trifluoromethyl)benzonitrile.[13]

  • Nitrile Reduction: Dissolve the crude aminobenzonitrile in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF at 0°C under a nitrogen atmosphere.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up & Purification: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solids and wash with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel) to afford 4-(aminomethyl)-2-(trifluoromethyl)aniline.

Protocol 2: Base-Catalyzed Hydrolysis to 4-Methyl-3-(trifluoromethyl)benzoic Acid

This protocol describes the conversion of the nitrile group to a carboxylic acid, a fundamental transformation.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (3.70 g, 20 mmol), ethanol (20 mL), and a 20% aqueous solution of sodium hydroxide (20 mL).

  • Reaction: Heat the mixture to reflux. The reaction is typically vigorous at the start. Continue heating for 4-8 hours, monitoring for the disappearance of the starting material by TLC and the cessation of ammonia evolution.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (30 mL).

  • Isolation: Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid.

  • Purification: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-Methyl-3-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a high-value building block for synthetic chemists. Its unique substitution pattern and the presence of three distinct functional handles provide a robust platform for generating molecular diversity. The protocols and transformations described herein demonstrate its utility in accessing key intermediates like anilines, benzylamines, and carboxylic acids, which are prevalent in the design of modern pharmaceuticals and agrochemicals. Proper adherence to safety protocols is essential when handling this reactive and hazardous compound.

References

  • Benzonitrile, 4-Methyl-3-(Trifluoromethyl)
  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile. Fisher Scientific.
  • SAFETY D
  • This compound | C9H6F3N | CID 2775598. PubChem.
  • 4-Methoxy-3-(trifluoromethoxy)benzonitrile. CymitQuimica.
  • This compound (C9H6F3N). PubChemLite.
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile. Chem-Impex.
  • Understanding the Synthesis and Applications of Trifluoromethyl
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem.
  • Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1).[1] This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during synthesis, ultimately improving your reaction yield, purity, and reproducibility.

Introduction: The Importance of this compound

This compound is a key building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a nitrile, a methyl group, and a trifluoromethyl group, makes it a valuable precursor for a range of complex molecular targets, including pharmaceutical candidates. Achieving a high-yielding and robust synthesis is therefore critical for advancing drug discovery and development pipelines.

Primary Synthetic Strategies

The synthesis of this target molecule is typically approached via two primary routes, each with its own set of advantages and challenges. Understanding these pathways is the first step in effective troubleshooting.

Synthetic_Routes cluster_0 Route A: Palladium-Catalyzed Cyanation cluster_1 Route B: Sandmeyer Reaction A_start 4-Bromo-1-methyl-2-(trifluoromethyl)benzene A_reagents Pd Catalyst (e.g., Pd(OAc)2/Ligand) Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) Base, Solvent (e.g., DMAc) A_start->A_reagents Cross-Coupling Product This compound A_reagents->Product B_start 4-Methyl-3-(trifluoromethyl)aniline B_step1 1. Diazotization (NaNO2, Acid, 0-5 °C) B_start->B_step1 B_step2 2. Cyanation (CuCN) B_step1->B_step2 B_step2->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments. The Q&A format is designed to help you quickly identify your problem and implement a scientifically sound solution.

Category 1: Palladium-Catalyzed Cyanation of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene

This cross-coupling reaction is a powerful method for forming the C-CN bond, but it is sensitive to several factors.

Question 1: My cyanation reaction has stalled, showing low or incomplete conversion of the starting aryl bromide. What are the likely causes and how can I fix it?

Answer: A stalled palladium-catalyzed cyanation is one of the most common issues. The root cause is often related to the deactivation of the palladium catalyst or suboptimal reaction conditions.

  • Primary Cause: Catalyst Poisoning by Cyanide. Free cyanide ions have a very high affinity for palladium and can coordinate strongly to the metal center, forming stable, catalytically inactive palladium-cyanide complexes.[2][3] This effectively removes the catalyst from the productive catalytic cycle.

    • Solution 1: Choose a Suitable Cyanide Source. Instead of highly soluble and toxic sources like NaCN or KCN, use a cyanating agent that provides a slow, controlled release of cyanide ions.[3][4]

      • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic, stable, and inexpensive choice that is widely used in modern cyanation protocols. It requires a base (e.g., Na₂CO₃) for the in-situ generation of the active cyanide species.[3][5]

      • Zinc Cyanide (Zn(CN)₂): Its low solubility in organic solvents minimizes the concentration of free cyanide, reducing catalyst poisoning. It also acts as a co-catalyst, which can be beneficial.[4][6]

    • Solution 2: Select an Appropriate Ligand. The ligand plays a crucial role in protecting the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

      • For an electron-deficient substrate like 4-bromo-1-methyl-2-(trifluoromethyl)benzene, an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition step.[7] Consider ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., XPhos, SPhos).[8]

  • Secondary Cause: Suboptimal Base or Solvent.

    • Solution: Re-evaluate Your Reaction Conditions.

      • Base: If using K₄[Fe(CN)₆], the base is not just an additive; it's a reactant required to generate the active nucleophile.[4] Ensure you are using an adequate amount (at least stoichiometric to the hexacyanoferrate) of a suitable base like potassium or sodium carbonate.

      • Solvent: High-boiling polar aprotic solvents like DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone), or DMF (N,N-Dimethylformamide) are generally effective as they help solubilize the reagents and can be heated to the high temperatures often required for these reactions.[5]

Troubleshooting_Pd_Cyanation start Low Conversion in Pd-Catalyzed Cyanation q1 Is catalyst poisoning suspected? start->q1 a1 Switch to a slow-release cyanide source: K4[Fe(CN)6] or Zn(CN)2 q1->a1 Yes q2 Is the substrate electron-deficient? q1->q2 No a1->q2 a2 Use bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) q2->a2 Yes (Our substrate is) q3 Are base and solvent conditions optimal? q2->q3 No a2->q3 a3 Ensure sufficient base (e.g., Na2CO3). Use polar aprotic solvent (e.g., DMAc, NMP). q3->a3 No end Improved Conversion q3->end Yes a3->end

Caption: Troubleshooting flowchart for low conversion in Pd-catalyzed cyanation.

Question 2: I'm seeing good conversion, but my isolated yield is low and the product is impure. What are the likely side reactions and purification strategies?

Answer: Low isolated yield despite high conversion often points to product decomposition, side reactions, or purification challenges.

  • Side Reaction 1: Hydrolysis. The nitrile product can be hydrolyzed to the corresponding primary amide (4-methyl-3-(trifluoromethyl)benzamide) and subsequently to the carboxylic acid, especially at high temperatures in the presence of water and base.

    • Solution: Use anhydrous solvents and ensure your reagents (especially the base) are dry. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Side Reaction 2: Reductive Dehalogenation. In some cases, the aryl halide can be reduced, leading to the formation of 2-methyl-1-(trifluoromethyl)benzene.

    • Solution: This is often linked to the specific catalyst system and solvent. Screening different ligands or using a different palladium source (e.g., Pd/C) might mitigate this pathway.[6]

  • Purification Strategy:

    • Workup: After the reaction, a standard aqueous workup is necessary. A wash with a dilute acid can help remove basic impurities, while a brine wash helps break emulsions.

    • Chromatography: Flash column chromatography on silica gel is typically effective. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will allow for the separation of the moderately polar benzonitrile product from non-polar byproducts and highly polar baseline impurities.

    • Recrystallization/Distillation: Depending on the physical state of your product (it is a solid at room temperature), recrystallization from a suitable solvent system can be an excellent final purification step.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(OAc)₂ / dppfPd/C / dppfPd(OAc)₂ / NHC Ligand
Cyanide Source K₄[Fe(CN)₆]Zn(CN)₂K₄[Fe(CN)₆]
Base Na₂CO₃N/A (Zn acts as Lewis acid)Na₂CO₃
Solvent DMAcDMAcNMP
Temperature 120-140 °C110 °C120-140 °C
Key Advantage Widely applicable, non-toxic CN source.[3][5]Heterogeneous, scalable, low Pd contamination.[6]High efficiency for challenging substrates.[5]
Reference [3][5][6][5]
Table 1: Comparison of selected palladium-catalyzed cyanation systems.
Category 2: Sandmeyer Reaction of 4-Methyl-3-(trifluoromethyl)aniline

This classic transformation is a cost-effective alternative but requires careful control over its two distinct steps.[9][10][11]

Question 3: My diazotization reaction is producing a dark, tarry mixture, and the subsequent cyanation step gives a very low yield. How can I improve the formation of the diazonium salt?

Answer: The formation and stability of the aryl diazonium salt are absolutely critical for the success of a Sandmeyer reaction. Decomposition leads directly to side products and low yields.

  • Primary Cause: Temperature Instability. Aryl diazonium salts are notoriously unstable at elevated temperatures.[10][12]

    • Solution: Maintain Strict Temperature Control. The diazotization must be performed at low temperatures, typically between 0 °C and 5 °C . Use an ice-salt bath to maintain this temperature range throughout the slow, dropwise addition of the sodium nitrite (NaNO₂) solution. An uncontrolled exotherm will rapidly decompose the product.

  • Secondary Cause: Incorrect Stoichiometry or Acidity.

    • Solution 1: Use Excess Acid. The reaction requires a strong mineral acid (like HCl or H₂SO₄). Typically, 2.5 to 3 equivalents of acid are used. The first equivalent reacts with the aniline to form the anilinium salt, the second reacts with NaNO₂ to generate the diazotizing agent (nitrous acid, HNO₂), and the excess maintains a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline.

    • Solution 2: Slow Nitrite Addition. Add the aqueous solution of sodium nitrite slowly and subsurface if possible. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition and minimizing local high concentrations that can lead to side reactions.

Question 4: The diazonium salt appears to form cleanly, but the final cyanation step with CuCN is inefficient. What are the critical parameters for this displacement?

Answer: The displacement of the diazonium group with cyanide is catalyzed by copper(I). The efficiency of this step depends on the reactivity of the copper cyanide and the reaction conditions.

  • Primary Cause: Inactive Copper(I) Cyanide. The quality and preparation of the CuCN reagent are paramount. Old or poorly prepared CuCN may be unreactive.

    • Solution: Prepare a Fresh CuCN Solution. For optimal results, the copper(I) cyanide should be freshly prepared or dissolved in a solution of excess alkali metal cyanide (e.g., KCN or NaCN) to form a soluble complex like [Cu(CN)₂]⁻, which is often the active nucleophilic species. This solution should then be neutralized or slightly acidified just before the addition of the cold diazonium salt solution.

  • Secondary Cause: Reaction Temperature. While the diazotization must be cold, the cyanation (displacement) step often requires gentle heating to proceed at a reasonable rate.

    • Solution: Controlled Warming. After adding the diazonium salt solution to the copper cyanide mixture, the reaction should be allowed to warm slowly to room temperature and then gently heated (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.

Step Parameter Critical Consideration Rationale
1. Diazotization TemperatureMaintain 0-5 °CPrevents decomposition of the unstable diazonium salt.[10][12]
ReagentsNaNO₂ (aq), excess strong acid (HCl)Ensures complete formation of the anilinium salt and nitrous acid.
2. Cyanation CatalystFreshly prepared CuCN solutionThe quality of the copper(I) cyanide is crucial for reactivity.[9]
TemperatureSlow warming to RT, then gentle heating (50-70 °C)The displacement of N₂ requires thermal energy to proceed efficiently.
Table 2: Key parameters and rationale for the Sandmeyer reaction sequence.

Frequently Asked Questions (FAQs)

Q: For a large-scale synthesis, which route—palladium catalysis or Sandmeyer—is generally preferred?

A: Both routes are viable, but the choice often depends on cost, safety, and equipment. The Sandmeyer reaction uses cheaper raw materials (aniline, NaNO₂, CuCN) and is a classic, well-understood process.[9] However, it involves handling potentially unstable diazonium intermediates and requires excellent temperature control. The palladium-catalyzed route, especially using a non-toxic cyanide source like K₄[Fe(CN)₆] and a recyclable heterogeneous catalyst like Pd/C, can be more attractive from a safety and environmental perspective.[3][6] The higher cost of palladium may be offset by high yields, simpler workups, and catalyst recycling on an industrial scale.

Q: What are the essential safety precautions when working with cyanide reagents?

A: All work with cyanide compounds must be conducted with extreme caution in a well-ventilated chemical fume hood.

  • Use Safer Alternatives: Whenever possible, use less toxic cyanide sources like potassium hexacyanoferrate(II), which is stable and does not readily release hydrogen cyanide (HCN) gas.[3]

  • Avoid Acidic Conditions: Never allow cyanide salts to come into contact with acid, as this will liberate highly toxic HCN gas. Keep the reaction and waste streams basic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Decontamination Protocol: Have a freshly prepared quench solution readily available. An alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used to oxidize and destroy cyanide waste.

Q: What is the most effective method for purifying the final product?

A: The final product, this compound, is a solid. A multi-step purification process is recommended for achieving high purity (>99%).

  • Aqueous Workup: Begin with a standard liquid-liquid extraction to remove inorganic salts and highly polar solvents like DMF or DMAc.

  • Flash Chromatography: Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This is very effective at removing both less-polar impurities (like homocoupling byproducts) and more-polar impurities (like any hydrolyzed amide).

  • Recrystallization: This is an excellent final step. The crude solid obtained after chromatography can be dissolved in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) and allowed to cool slowly to form high-purity crystals.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. (2010). Request PDF.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015).
  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. (2011).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Sandmeyer Trifluoromethyl
  • Sandmeyer reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
  • Struggling with Suzuki Reaction. (2023). Reddit.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • This compound. PubChem.
  • How can I purify impure benzonitrile? (2017).
  • This compound. Sigma-Aldrich.

Sources

Technical Support Center: Purification of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-3-(trifluoromethyl)benzonitrile. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions regarding the purification of this compound by recrystallization. Our goal is to synthesize technical accuracy with field-proven insights to ensure you can overcome common challenges and achieve high purity in your experiments.

Physicochemical Profile and Recrystallization Suitability

Understanding the properties of this compound is the first step in developing a robust purification protocol. While specific solubility data is not extensively published, we can infer a suitable starting point from its structure and the properties of analogous compounds. The presence of an aromatic ring, a nitrile group, and a trifluoromethyl group suggests moderate polarity and poor solubility in water.[1][2]

PropertyValue / ObservationSource
Molecular Formula C₉H₆F₃N[3]
Molecular Weight 185.15 g/mol [3]
Appearance Typically a colorless to pale-yellow liquid or low-melting solid.[1]
Boiling Point Approx. 205-207 °C at 760 mmHg[1]
Water Solubility Poorly soluble / Insoluble[1][2]
Organic Solubility Soluble in common organic solvents (e.g., toluene, dichloromethane).[1]

The key to successful recrystallization is exploiting differential solubility: the compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[4][5] This principle allows for the separation of the desired compound from impurities that are either completely soluble or insoluble under these conditions.[6]

Experimental Protocol: Recrystallization Workflow

This section provides a detailed, step-by-step methodology for the purification of this compound.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process Crude Crude Solid Screen Solvent Screening Crude->Screen Test solubility Dissolve 1. Dissolve in Minimum Hot Solvent Screen->Dissolve Select best solvent HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt 2. Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool 3. Slow Cooling (Crystallization) HotFilt_Q->Cool No HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Step 1: Solvent Screening

The choice of solvent is the most critical factor for a successful recrystallization.[7][8] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Testing: To each tube, add ~0.5 mL of a different test solvent (e.g., hexanes, toluene, ethanol, isopropanol, ethanol/water mixture).

  • Observation (Cold): Agitate the tubes at room temperature. A suitable solvent will not dissolve the compound or will dissolve it only slightly.[5]

  • Observation (Hot): If the compound is insoluble at room temperature, heat the mixture gently in a water bath.[9] Add the solvent dropwise until the solid just dissolves. The total volume should ideally not exceed 2-3 mL.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Selection: The best solvent is one that produces a large quantity of crystalline solid upon cooling.

Table 2: Potential Solvents for Screening

Solvent SystemRationaleExpected Outcome
Hexanes or Heptane Non-polar. Good for non-polar compounds.Likely a good candidate. May require a larger volume.
Toluene Aromatic solvent. "Like dissolves like" principle.May be too good a solvent (high solubility even when cold).
Isopropanol/Water A mixed-solvent system.[4]A highly versatile system. Dissolve in hot isopropanol, then add water dropwise until cloudy, then re-heat to clarify.
Ethanol Polar protic solvent.May be too polar, resulting in low solubility even when hot.
Step 2: Bulk Recrystallization
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent and a magnetic stir bar. Heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated upon cooling, maximizing yield. [10][11][12]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding charcoal) are present, a hot filtration is required.[13][14] Use a pre-heated stemless funnel and a fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6][15]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide (Q&A)

Q: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," is a common issue.[16] It typically occurs for one of two reasons:

  • High Impurity Concentration: The impurities are depressing the melting point of your compound, creating a low-melting eutectic mixture.

  • Supersaturation/Rapid Cooling: The solution is too concentrated, or it cooled too quickly, preventing molecules from orienting into a crystal lattice.[16]

Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount (10-20% more) of hot solvent to dilute the solution slightly.[16]

  • Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing the entire assembly to cool.[16]

  • If the issue persists, consider a different solvent or solvent system with a lower boiling point.[17]

Q: No crystals have formed, even after cooling in an ice bath. What should I do?

A: This indicates that your solution is not supersaturated, which can happen for a few reasons.

Solutions, in order of application:

  • Induce Nucleation: Try scratching the inside surface of the flask just below the solvent line with a glass rod.[11][18] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystallization.[18]

  • Reduce Solvent Volume: You likely used too much solvent.[16][18] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), then attempt to cool it again.

  • Re-evaluate Solvent Choice: If all else fails, the chosen solvent may be unsuitable. Recover the crude solid by evaporating the solvent and start over with a different solvent system.[18]

Q: My final product is still yellow/brown. How can I remove the color?

A: The color is due to high-molecular-weight, colored impurities. These can be removed using activated carbon (decolorizing charcoal).

Procedure:

  • After dissolving your crude product in the minimum amount of hot solvent (Step 2.1), remove the flask from the heat source.

  • Allow the boiling to subside, then add a very small amount of decolorizing charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. [9]

  • Swirl the flask and gently heat it for a few minutes. The charcoal will adsorb the colored impurities.

  • Remove the charcoal via hot gravity filtration as described in Step 2.2 and proceed with the crystallization.[13]

Q: My recovery yield is very low (<50%). What are the common causes?

A: A low yield is a frustrating but fixable problem. The most common causes are:

  • Using an excessive amount of solvent: This is the most frequent error.[16][18] A significant portion of your product will remain dissolved in the mother liquor even when cold.

  • Premature crystallization: The product crystallized in the funnel during hot filtration and was discarded with the filter paper.[15]

  • Washing with too much cold solvent: Even cold solvent will dissolve some of your product. Use only the minimum amount needed to rinse the crystals.

  • Inappropriate solvent choice: The compound may have significant solubility in the solvent even at low temperatures.

Solutions:

  • To recover product from the mother liquor, you can try to evaporate a portion of the solvent and cool the remaining solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of purification by recrystallization?

A: Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[6][19] An impure solid is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities ideally remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[14]

Q: What defines a "good" recrystallization solvent?

A: An ideal solvent should meet several criteria:

  • It should dissolve the compound to be purified very well at high temperatures but poorly at low temperatures.[4][8]

  • It should either not dissolve the impurities at all (allowing them to be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[5]

  • It must be chemically inert and not react with the compound being purified.[5]

  • It should be sufficiently volatile to be easily removed from the purified crystals.[8]

Q: When is a mixed-solvent system appropriate?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[4] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The compound is dissolved in a minimum of the hot "solvent," and the hot "anti-solvent" is added dropwise until the solution becomes cloudy (saturated). A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] Common pairs include ethanol/water and ethyl acetate/hexanes.[4]

Q: Why must the crystals be washed with ice-cold solvent?

A: After filtration, the crystal surfaces are coated with the mother liquor, which contains the dissolved impurities. A wash with fresh, cold solvent is necessary to remove these residual impurities.[15] The solvent must be ice-cold to minimize redissolving the purified product crystals, which would lead to a lower yield.[10]

References

  • Mohrig, J. R., et al. (1974). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
  • Mettler Toledo. (n.d.). Recrystallization.
  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization1.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1)[1]. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our guidance is grounded in established chemical principles to ensure both success and safety in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are crucial for planning the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are three principal strategies for synthesizing this molecule, each starting from a different precursor derived from 2-methyl-5-aminobenzotrifluoride or a related toluene derivative.

  • Sandmeyer Reaction: This classic and widely used method involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[2] The typical starting material is 5-amino-2-methylbenzotrifluoride. This route is often favored for its cost-effectiveness and well-established procedures.[3][4]

  • Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures in a polar aprotic solvent.[5][6][7] The required precursor would be 3-bromo- or 3-iodo-4-methylbenzotrifluoride. While effective, this reaction often requires harsh conditions and product purification can be challenging.[8]

  • Transition Metal-Catalyzed Cyanation: Modern methods utilize palladium or nickel catalysts to couple an aryl halide or triflate with a cyanide source.[9][10] These reactions often proceed under milder conditions and with better functional group tolerance than the Rosenmund-von Braun reaction.[11][12] Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are less acutely toxic than alkali metal cyanides.[10][13]

Q2: How do I choose the most suitable synthetic route?

The optimal route depends on starting material availability, required scale, sensitivity of other functional groups, and available laboratory equipment. The following decision workflow can guide your choice.

Synthesis Route Selection start Starting Material Availability? amine 5-Amino-2-methyl- benzotrifluoride start->amine Amine halide 3-Halogeno-4-methyl- benzotrifluoride (Br, I) start->halide Halide scale_check Scale & Cost Constraints? amine->scale_check conditions_check Sensitive Functional Groups Present? halide->conditions_check sandmeyer Sandmeyer Reaction rosenmund Rosenmund-von Braun Reaction pd_ni Pd/Ni-Catalyzed Cyanation scale_check->sandmeyer Large Scale, Cost-Sensitive conditions_check->rosenmund No, High Temp Tolerated conditions_check->pd_ni Yes, Mild Conditions Needed

Caption: Workflow for selecting a synthetic route.

Q3: What are the critical safety precautions when handling cyanide reagents?

Cyanide compounds are highly toxic and require strict safety protocols.

  • Engineering Controls: Always handle solid cyanides (e.g., CuCN, KCN, Zn(CN)₂) and cyanide-containing solutions in a certified chemical fume hood with adequate ventilation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. Acidification will generate highly toxic hydrogen cyanide (HCN) gas. All glassware should be base-washed before use.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., sodium hypochlorite/bleach solution) under basic conditions (pH > 10) before disposal in a designated hazardous waste container.

  • Emergency Preparedness: Ensure an emergency cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available and that all lab personnel are trained in its use.

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during synthesis, with a focus on the common Sandmeyer reaction route.

Scenario: Sandmeyer Reaction from 5-Amino-2-methylbenzotrifluoride

This reaction proceeds in two main stages: (1) Diazotization of the amine and (2) Copper-catalyzed cyanation. Problems can arise at either stage.

Problem 1: Low or No Yield of this compound
  • Potential Cause A: Incomplete Diazotization. The formation of the aryl diazonium salt is the critical first step. If the temperature is too high (>5 °C) or the addition of sodium nitrite is too fast, the diazonium salt can decompose prematurely.

    • Suggested Solution: Maintain a strict temperature of 0-5 °C throughout the sodium nitrite addition. Add the nitrite solution dropwise under the surface of the reaction mixture with vigorous stirring to ensure rapid, localized reaction and prevent temperature spikes.

  • Potential Cause B: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable. Allowing the solution to warm before it is added to the cyanide solution will lead to significant yield loss.

    • Suggested Solution: Use the diazonium salt solution immediately after preparation. Do not store it. Ensure the receiving solution of copper(I) cyanide is also pre-chilled if the protocol requires it.

  • Potential Cause C: Inactive Copper(I) Catalyst. Copper(I) salts can oxidize to inactive copper(II) species upon exposure to air.

    • Suggested Solution: Use freshly purchased, high-purity copper(I) cyanide. If the quality is uncertain, consider preparing it fresh or washing the commercial material to remove oxidized impurities.

Problem 2: Significant Formation of 4-Methyl-3-(trifluoromethyl)phenol as a Byproduct
  • Potential Cause: Reaction of the Diazonium Salt with Water. The diazonium group can be displaced by water (hydroxydediazoniation), especially at elevated temperatures, to form a phenol.[2] This is a common side reaction in Sandmeyer chemistry.[14]

    • Suggested Solution 1 (Temperature Control): During the cyanation step, control the temperature carefully. The decomposition of the diazonium salt to form the aryl radical is often exothermic. Add the diazonium salt solution slowly to the copper cyanide solution to maintain the recommended reaction temperature.

    • Suggested Solution 2 (Minimize Water): While the reaction is typically run in an aqueous medium, ensure the concentration of the diazonium salt is appropriate. Some modern protocols use organic solvents or biphasic systems to minimize unwanted side reactions.[15]

Problem 3: Formation of Azo Compounds or Biaryl Impurities
  • Potential Cause: Undesired Radical Coupling. The aryl radical intermediate can couple with another diazonium ion to form colored azo compounds, or with another aryl radical to form a biaryl byproduct (a Gomberg–Bachmann type reaction).[15]

    • Suggested Solution: Ensure an adequate concentration of the copper(I) catalyst and the cyanide nucleophile are present to trap the aryl radical as soon as it forms.[14] This outcompetes the undesired radical coupling pathways. The stoichiometry of the copper catalyst is critical and should be optimized.

The diagram below illustrates the competition between the desired Sandmeyer pathway and the major side reactions.

Sandmeyer Side Reactions diazonium Ar-N₂⁺ (Aryl Diazonium Ion) set Single Electron Transfer (from Cu(I)) diazonium->set - N₂ radical Ar• (Aryl Radical) set->radical product Ar-CN (Desired Nitrile) radical->product + [Cu(II)CN]⁺ phenol Ar-OH (Phenol Byproduct) radical->phenol + H₂O (Hydroxydediazoniation) biaryl Ar-Ar (Biaryl Byproduct) radical->biaryl + Ar• (Gomberg-Bachmann)

Sources

optimization of reaction conditions for 4-Methyl-3-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges encountered during this synthesis.

Introduction to Synthetic Strategies

This compound is a key building block in the development of various pharmaceuticals and agrochemicals. The strategic placement of the methyl, trifluoromethyl, and nitrile groups offers a unique scaffold for medicinal chemistry. The two most common and effective synthetic routes to this compound are the Sandmeyer reaction starting from 4-amino-2-(trifluoromethyl)toluene and the palladium-catalyzed cyanation of a corresponding aryl halide. This guide will delve into the optimization and troubleshooting of both pathways.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_sandmeyer Route A: Sandmeyer Reaction cluster_pd_cyanation Route B: Palladium-Catalyzed Cyanation A1 4-Amino-2-(trifluoromethyl)toluene A2 Diazonium Salt Intermediate A1->A2 NaNO₂, H₂SO₄ 0-5 °C A3 This compound A2->A3 CuCN, KCN B1 4-Bromo-2-(trifluoromethyl)toluene B2 This compound B1->B2 Pd Catalyst, Cyanide Source Ligand, Base, Solvent

Caption: Overview of the two primary synthetic routes to this compound.

Route A: The Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] This method is often favored for its cost-effectiveness and the ready availability of the starting aniline.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)toluene

  • In a flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-2-(trifluoromethyl)toluene (1.0 eq) in a suitable acidic medium, such as a mixture of glacial acetic acid and sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry is formed.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for 30-60 minutes before proceeding to the cyanation step.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.5 eq) and potassium cyanide (1.1-1.5 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[3]

Troubleshooting Guide: Sandmeyer Reaction

Question: My yield of this compound is consistently low. What are the likely causes?

Answer: Low yields in the Sandmeyer reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature during diazotization is strictly maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt. Also, verify the purity and stoichiometry of your sodium nitrite.

  • Premature Decomposition of the Diazonium Salt: The diazonium salt of 4-amino-2-(trifluoromethyl)toluene may have limited stability. It is crucial to use the diazonium salt solution immediately after its preparation. Any delay can lead to decomposition and the formation of phenol byproducts.

  • Suboptimal Cyanation Conditions: The temperature of the cyanation reaction is critical. Adding the diazonium salt at too low a temperature can result in an incomplete reaction, while too high a temperature can lead to the formation of unwanted side products. A gradual increase in temperature after the initial addition is often beneficial.

  • Impure Starting Material: The purity of the starting aniline is paramount. Impurities can interfere with the diazotization process. Consider recrystallizing or distilling the 4-amino-2-(trifluoromethyl)toluene if its purity is questionable.

Question: I am observing the formation of a significant amount of a phenolic byproduct. How can I prevent this?

Answer: The formation of 4-methyl-3-(trifluoromethyl)phenol is a common side reaction resulting from the reaction of the diazonium salt with water. To minimize this:

  • Control the Temperature: As mentioned, maintaining a low temperature (0-5 °C) during diazotization and the initial stages of cyanation is crucial to suppress the decomposition of the diazonium salt.

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help.

  • Use of a Co-solvent: In some cases, the use of a co-solvent like dibromomethane can improve the yield of the desired aryl halide in Sandmeyer reactions and may be adaptable for cyanation.[1]

Question: The final product is a dark, oily substance that is difficult to purify. What are the best purification strategies?

Answer: The dark color is likely due to the formation of polymeric azo compounds.

  • Steam Distillation: For thermally stable products, steam distillation can be an effective first-pass purification to remove non-volatile impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying benzonitriles. A gradient elution with a mixture of petroleum ether and ethyl acetate is often effective.[3]

  • Treatment with Activated Carbon: Before final purification, treating a solution of the crude product with activated carbon can help remove colored impurities.

  • Distillation under Reduced Pressure: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification method.[4]

Route B: Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a powerful and versatile method for the synthesis of aryl nitriles from aryl halides.[5] This route often offers higher yields and functional group tolerance compared to the Sandmeyer reaction.

Experimental Protocol: Palladium-Catalyzed Cyanation

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask, add the aryl halide (e.g., 4-bromo-2-(trifluoromethyl)toluene) (1.0 eq), the cyanide source (e.g., zinc cyanide, Zn(CN)₂) (0.6-1.2 eq), the palladium catalyst (e.g., Pd/C, Pd₂(dba)₃) (1-5 mol%), and the phosphine ligand (e.g., dppf, XantPhos) (2-10 mol%).

  • Add a suitable base (e.g., sodium carbonate, potassium carbonate) and a polar aprotic solvent (e.g., DMAc, DMF, NMP).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Step 2: Reaction and Workup

  • Heat the reaction mixture to the optimized temperature (typically 100-160 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and any inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting Guide: Palladium-Catalyzed Cyanation

Troubleshooting_Pd_Cyanation Start Low Yield in Pd-Catalyzed Cyanation Cause1 Catalyst Deactivation Start->Cause1 Cause2 Poorly Soluble Cyanide Source Start->Cause2 Cause3 Suboptimal Ligand/Catalyst Start->Cause3 Cause4 Inefficient Reductive Elimination Start->Cause4 Solution1 Use Zn(CN)₂ or K₄[Fe(CN)₆] Additives like zinc formate Cause1->Solution1 Solution2 Use a more soluble cyanide source or a phase-transfer catalyst Cause2->Solution2 Solution3 Screen different Pd sources and ligands (e.g., XantPhos, dppf) Cause3->Solution3 Solution4 Increase reaction temperature Use a more electron-rich ligand Cause4->Solution4

Caption: Troubleshooting logic for low yields in palladium-catalyzed cyanation.

Question: My palladium-catalyzed cyanation reaction is sluggish and gives a low yield. What could be the problem?

Answer: Several factors can contribute to a poorly performing palladium-catalyzed cyanation:

  • Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[5][6][7][8] Using zinc cyanide (Zn(CN)₂) as the cyanide source can mitigate this issue as it releases cyanide ions slowly. The addition of zinc formate dihydrate has also been shown to reactivate the palladium catalyst.[6] Alternatively, non-toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can be used.[7][9]

  • Choice of Ligand and Catalyst: The nature of the aryl halide (bromide vs. chloride) and the electronic properties of the substituents influence the choice of catalyst and ligand. For aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands like XantPhos are often required.[9]

  • Inadequate Temperature: Cyanation of aryl chlorides often requires higher reaction temperatures (120-160 °C) to proceed at a reasonable rate.[7]

  • Base and Solvent Effects: The choice of base and solvent is critical. A screening of different bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMAc, NMP, DMF) may be necessary to find the optimal conditions.[9][10]

Question: I am using an aryl chloride as a starting material and the reaction is not proceeding. What can I do?

Answer: Aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. To improve the reactivity:

  • Use a More Active Catalyst System: Employ a catalyst system known to be effective for aryl chlorides, such as Pd₂(dba)₃ with a bulky phosphine ligand like dppf or XantPhos.[7][9] The use of zinc as a co-catalyst can also be beneficial.[7]

  • Increase the Reaction Temperature: As noted, higher temperatures are generally required for the cyanation of aryl chlorides.

  • Consider a Nickel Catalyst: Nickel-catalyzed cyanation can be an effective alternative for less reactive aryl chlorides.[11]

Question: How can I minimize the formation of palladium black and ensure a homogeneous reaction?

Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst.

  • Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.

  • Ligand Stoichiometry: Ensure the correct palladium-to-ligand ratio. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.

  • Use of Pre-catalysts: Using air-stable palladium pre-catalysts can lead to more reproducible results and a lower tendency to form palladium black.[8]

Frequently Asked Questions (FAQs)

Q1: Which starting material is preferred: 4-amino-2-(trifluoromethyl)toluene for the Sandmeyer reaction or 4-bromo-2-(trifluoromethyl)toluene for palladium-catalyzed cyanation?

A1: The choice depends on several factors:

  • Cost and Availability: Often, the aniline precursor for the Sandmeyer reaction is more readily available and less expensive than the corresponding aryl bromide.

  • Scale of Reaction: For large-scale synthesis, the Sandmeyer reaction may be more cost-effective, although palladium-catalyzed reactions are also being increasingly scaled up.[6]

  • Desired Purity and Yield: Palladium-catalyzed cyanations often provide higher yields and a cleaner product profile, which can simplify purification.

  • Functional Group Tolerance: Palladium-catalyzed reactions generally tolerate a wider range of functional groups on the aromatic ring.

Q2: What are the key safety precautions when working with cyanide reagents?

A2: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas, so all reactions and workups should be performed under basic or neutral conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and the correct placement of the substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing the purity of the sample and identifying any impurities.

  • Infrared (IR) Spectroscopy: The presence of a sharp peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

Summary of Optimized Reaction Conditions

ParameterRoute A: Sandmeyer ReactionRoute B: Palladium-Catalyzed Cyanation
Starting Material 4-Amino-2-(trifluoromethyl)toluene4-Bromo-2-(trifluoromethyl)toluene
Key Reagents NaNO₂, H₂SO₄, CuCN, KCNPd catalyst, ligand, cyanide source (Zn(CN)₂, K₄[Fe(CN)₆])
Typical Catalyst Copper(I) CyanidePd/C, Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand N/Adppf, XantPhos
Temperature 0-5 °C (diazotization), RT to 60 °C (cyanation)100-160 °C
Solvent Water, Acetic AcidDMAc, NMP, DMF
Advantages Cost-effective, readily available starting materialHigh yields, good functional group tolerance, milder for some substrates
Disadvantages Potentially lower yields, unstable intermediate, use of toxic cyanidesCatalyst cost, sensitivity to air and moisture, potential for catalyst poisoning

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.
  • Sandmeyer Trifluoromethylation - Organic Chemistry Portal.
  • What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry.
  • Cyanation of Aryl Halides - Organic Synthesis International.
  • Sandmeyer-Type Trifluoromethylation - ChemistryViews.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap.
  • US7595417B2 - Cyanation of aromatic halides - Google Patents.
  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1 - Googleapis.com.
  • CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents.
  • CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile - Google Patents.
  • This compound | C9H6F3N | CID 2775598 - PubChem.
  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH.
  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction - The Royal Society of Chemistry.
  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure.
  • Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Cyanation – Knowledge and References - Taylor & Francis.
  • How can I purify impure benzonitrile? - ResearchGate.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.

Sources

troubleshooting guide for the synthesis of bicalutamide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key intermediates in the production of Bicalutamide. This guide is designed for researchers, chemists, and process development professionals to navigate common challenges encountered during synthesis. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature and patents.

Overview: The Core Synthetic Challenge

Bicalutamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, is a critical non-steroidal anti-androgen agent. Its synthesis involves several key transformations, with the formation of the thioether intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide , being a frequent focal point for process optimization and troubleshooting. This guide will concentrate on the challenges surrounding the synthesis and purification of this crucial precursor and its subsequent oxidation.

A prevalent synthetic strategy involves the reaction of an activated aniline with an epoxide, followed by ring-opening with a thiophenol, and finally, oxidation to the sulfone.[1][2]

General Synthetic Workflow

The following diagram illustrates a common synthetic route, which will serve as the basis for our troubleshooting discussion.

cluster_0 Part 1: Amide Formation & Epoxidation cluster_1 Part 2: Thioether Formation cluster_2 Part 3: Final Steps A 4-Amino-2-(trifluoromethyl)benzonitrile C N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide A->C Acylation B Methacryloyl Chloride B->C E N-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-epoxy-2-methylpropanamide C->E Epoxidation D Epoxidation (e.g., m-CPBA) D->E H Crude Thioether Intermediate {N-[4-cyano-3-(trifluoromethyl)phenyl]-3- [(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide} E->H F 4-Fluorothiophenol F->H Epoxide Ring-Opening G Base (e.g., NaH, NaOH) G->H I Purification (Crystallization) H->I J Oxidation (e.g., H₂O₂, Tungstic Acid) I->J K Bicalutamide J->K

Caption: A common synthetic pathway to Bicalutamide.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction between 4-amino-2-(trifluoromethyl)benzonitrile and methacryloyl chloride is sluggish and gives a low yield. What are the likely causes and solutions?

A1: This acylation is foundational, and poor efficiency here will impact the entire synthesis. The primary issues often revolve around reagent purity, reaction conditions, and side reactions.

Causality & Explanation: The nucleophilicity of the aniline nitrogen is reduced by the two electron-withdrawing groups on the aromatic ring (-CN and -CF₃). This makes the reaction inherently slower than with more electron-rich anilines. The reaction is also sensitive to moisture, as methacryloyl chloride will readily hydrolyze to methacrylic acid, which will not acylate the aniline under these conditions.

Troubleshooting Protocol:

  • Reagent Quality:

    • Aniline: Ensure the 4-amino-2-(trifluoromethyl)benzonitrile is dry and free of impurities. If it is discolored, consider recrystallization or filtration through a short plug of silica gel.

    • Acyl Chloride: Use freshly distilled or a newly opened bottle of methacryloyl chloride. This reagent is volatile and susceptible to hydrolysis and polymerization.

    • Solvent: Employ a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylacetamide (DMAc).[3] Ensure the solvent is anhydrous.

  • Reaction Conditions:

    • Temperature: The reaction is often performed at 0°C to room temperature. Running the reaction at slightly elevated temperatures (e.g., 40°C) can sometimes improve the rate, but this must be balanced against the risk of polymerization of the methacryloyl chloride.

    • Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically used to scavenge the HCl byproduct. Ensure at least one molar equivalent of the base is used. The absence of a base will lead to the protonation of the starting aniline, shutting down the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Side Reactions:

    • Polymerization: Methacryloyl chloride and the resulting acrylamide product can polymerize. Some protocols include a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent this.[4]

Summary Table: Acylation Optimization

ParameterStandard ConditionOptimization StrategyRationale
Solvent Anhydrous DCM or DMAcEnsure solvent is <50 ppm waterPrevents hydrolysis of acyl chloride.
Temperature 0°C to RTGentle heating (40°C) if slowBalances reaction rate against polymerization risk.
Base Pyridine or TEA (1.1 eq)Use of a hindered baseScavenges HCl without competing side reactions.
Atmosphere Inert (N₂ or Ar)Maintain positive pressureCritical for preventing hydrolysis.
Additives NoneAdd BHT (~0.1 mol%)Inhibits radical polymerization of the alkene moiety.[4]
Q2: The epoxide ring-opening with 4-fluorothiophenol is incomplete, or I'm seeing significant byproduct formation. How can I improve this step?

A2: This is a nucleophilic ring-opening of an epoxide, a critical C-S bond-forming reaction. Success hinges on the effective generation of the thiophenolate nucleophile and controlling the regioselectivity of the attack.

Causality & Explanation: The reaction requires a strong nucleophile, the 4-fluorothiophenolate anion, which is generated by deprotonating 4-fluorothiophenol with a suitable base. Incomplete deprotonation leads to a slow or incomplete reaction. The primary competing reaction is the unwanted attack at the more sterically hindered carbon of the epoxide, though this is generally disfavored. Another issue can be the formation of disulfide byproducts from the oxidation of the thiophenol.

Troubleshooting Protocol:

  • Base Selection & Stoichiometry:

    • Strong Base is Key: A strong base like sodium hydride (NaH) in an aprotic solvent like THF is highly effective for generating the thiophenolate.[3][4] Sodium hydroxide in a protic solvent like isopropanol can also be used.[5]

    • Stoichiometry: Use at least one full equivalent of the base relative to the 4-fluorothiophenol. An excess is often not required and can lead to other side reactions.

    • Pre-formation: It is best practice to first stir the 4-fluorothiophenol with the base in the solvent for a short period (e.g., 20-30 minutes at 0°C or RT) to ensure complete formation of the thiophenolate before adding the epoxide solution.[3]

  • Solvent & Temperature Control:

    • Solvent: Anhydrous THF is a common and effective choice.[4] Protic solvents like isopropanol can work but may slow the reaction due to solvation of the nucleophile.

    • Temperature: The reaction is typically run from 0°C to room temperature.[4] If the reaction is slow, gentle heating (e.g., to 40-50°C) can be beneficial, but monitor by TLC or HPLC to ensure byproduct formation does not increase.

  • Minimizing Side Reactions:

    • Inert Atmosphere: Thiophenols can be oxidized to disulfides in the presence of air, especially under basic conditions. Maintaining an inert atmosphere is crucial.

    • Addition Order: Add the epoxide solution slowly to the pre-formed thiophenolate solution. This maintains a low concentration of the epoxide, minimizing potential side reactions.

cluster_main Troubleshooting: Epoxide Ring-Opening Start Reaction Incomplete? CheckBase Is the base strong enough? (e.g., NaH, NaOH) Start->CheckBase Yes CheckStoich Is base stoichiometry ≥ 1.0 eq? CheckBase->CheckStoich Yes UseStrongerBase Action: Switch to NaH in THF. CheckBase->UseStrongerBase No CheckInert Is reaction under N₂/Ar? CheckStoich->CheckInert Yes IncreaseBase Action: Use 1.05 eq of base. CheckStoich->IncreaseBase No Preform Pre-form thiophenolate before adding epoxide? CheckInert->Preform Yes ImplementInert Action: Purge with N₂/Ar. CheckInert->ImplementInert No ChangeProcedure Action: Stir base + thiophenol for 20 min before adding epoxide. Preform->ChangeProcedure No Success Reaction Complete Preform->Success Yes

Caption: Decision workflow for troubleshooting the ring-opening step.

Q3: The subsequent oxidation of the thioether to the sulfone (Bicalutamide) is generating impurities or is difficult to control. What is the best practice?

A3: The oxidation of the electron-rich thioether to the sulfone is a highly exothermic step that can easily over-oxidize or lead to side reactions if not properly controlled. The formation of the intermediate sulfoxide is a key aspect to manage.

Causality & Explanation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can perform this transformation.[2][6] However, the reaction proceeds in two stages: thioether → sulfoxide → sulfone. Halting the reaction at the sulfone stage without forming N-oxides or other degradation products requires careful control of stoichiometry and temperature. The use of a catalyst like tungstic acid with H₂O₂ allows the reaction to proceed under milder conditions.[7] Using trifluoroacetic anhydride with H₂O₂ is another powerful method, but can be aggressive.[3]

Troubleshooting Protocol:

  • Choice of Oxidant System:

    • H₂O₂/Tungstic Acid: This is an industrially viable and relatively clean system.[7] The reaction can be run at a controlled temperature (e.g., 10-30°C), minimizing runaway reactions.

    • m-CPBA: A classic choice, but requires careful stoichiometric control (at least 2 equivalents) and can be more expensive and hazardous on a large scale.

    • H₂O₂/Trifluoroacetic Anhydride (TFAA): This system generates trifluoroperacetic acid in situ, a very powerful oxidant.[3] It is highly effective but requires stringent temperature control (often sub-zero temperatures) to prevent over-oxidation and ensure safety.

  • Temperature Management:

    • Critical for Control: This is arguably the most important parameter. The addition of the oxidant should be done slowly, while maintaining a low internal temperature (e.g., 0-10°C). A significant exotherm is expected.

    • Cooling Bath: Ensure an adequate cooling bath (ice-water or ice-salt) is ready and can handle the heat generated. For larger scale, a chiller is necessary.

  • Impurity Profile:

    • Sulfoxide Impurity: The (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfinyl)-2-hydroxy-2-methylpropanamide is the primary process-related impurity if the oxidation is incomplete.[8] Monitor the reaction by HPLC to ensure full conversion of the sulfoxide to the sulfone. If necessary, a small additional charge of the oxidant can be added.

    • Polar and Non-polar Impurities: As noted in patent literature, the H₂O₂/acid system can generate various impurities that are difficult to remove.[2][6] Purification by recrystallization is essential.

Recommended Purification Protocol: Crude Bicalutamide is often purified by recrystallization from a suitable solvent system. Ethyl acetate is a commonly cited and effective solvent for this purpose.[7][9]

  • Dissolve the crude Bicalutamide in a minimal amount of hot ethyl acetate (e.g., 60-65°C).

  • If the solution is colored, charcoal treatment can be performed.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold ethyl acetate.

References

  • EP1863759A1 - Process for preparation of bicalutamide - Google P
  • US20060041161A1 - Procedure for the synthesis of bicalutamide - Google P
  • EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google P
  • US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google P
  • US8895772B2 - Process for preparing bicalutamide - Google P
  • WO2012042532A1 - Process for preparing bicalutamide - Google P
  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
  • CA2542788A1 - Process for producing bicalutamide and method of purifying intermediate thereof - Google P
  • Bicalutamide: MedlinePlus Drug Inform
  • EP1679306B1 - PROCESS FOR PRODUCING BICALUTAMIDE AND METHOD OF PURIFYING INTERMEDIATE THEREFOR - European P
  • CN106748884B - Preparation method of bicalutamide intermediate - Google P
  • Synthesis of Potential Impurities of Bicalutamide - Taylor & Francis Online. [Link]
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
  • (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfinyl)-2beta-hydroxy-2-methylpropanamide - PubChem. [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Understanding the Compound and Potential Impurities

Before delving into purification strategies, a thorough understanding of the target molecule and its likely contaminants is crucial.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₆F₃N[1][2]
Molecular Weight185.15 g/mol [2]
AppearanceWhite to yellow solid or colorless to pale-yellow liquid[1][3]
Boiling PointApprox. 205-207 °C at 760 mmHg[1]
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, toluene); poorly soluble in water.[1]
Common Impurities: A Predictive Analysis

The nature of impurities is intrinsically linked to the synthetic route employed. Common synthetic pathways to aromatic nitriles can introduce specific side-products and unreacted starting materials.[4][5]

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors from the specific synthesis used.

  • Isomeric Byproducts: Positional isomers that may form during aromatic substitution reactions.

  • Hydrolysis Products: The corresponding carboxylic acid or amide resulting from the hydrolysis of the nitrile group.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

FAQ 1: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

Answer: A yellow tint in the final product often indicates the presence of colored impurities, which may be polar in nature.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities.[6][7] A systematic approach to solvent selection is key. Start with a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, the use of activated charcoal can be effective in adsorbing colored impurities.[6]

    • Protocol: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, followed by hot filtration to remove the charcoal. Then, allow the solution to cool for crystallization.[6]

FAQ 2: After recrystallization, I'm experiencing low recovery of my product. What are the common pitfalls?

Answer: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.

Optimization Strategies:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at its boiling point and minimally at room temperature.[8][9]

  • Minimizing Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.[10]

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[9]

FAQ 3: I'm struggling to separate my product from a closely related isomer. What purification technique is most suitable?

Answer: The separation of isomers often requires a technique with high resolving power, such as column chromatography.[11][12]

Column Chromatography Workflow:

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC TLC Analysis for Solvent System Selection Packing Column Packing with Stationary Phase (e.g., Silica Gel) TLC->Packing Loading Loading Crude Product onto the Column Packing->Loading Elution Elution with Selected Solvent System Loading->Elution Collection Fraction Collection Elution->Collection Analysis Analysis of Fractions (e.g., TLC, HPLC, GC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Pure Product Evaporation->Final

Key Considerations for Isomer Separation:

  • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.[13]

  • Mobile Phase (Eluent): A solvent system that provides a good separation on Thin Layer Chromatography (TLC) should be used. A typical starting point for aromatic nitriles is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[14]

  • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to improve separation.[11]

FAQ 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

Recommended Analytical Methods:

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.[15][16][17]
Gas Chromatography (GC) Purity assessment for volatile compounds and analysis of residual solvents.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities. ¹H, ¹³C, and ¹⁹F NMR are all relevant for this molecule.[19][20][21][22][23]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Step-by-Step Procedure:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general workflow for purification by column chromatography.

Step-by-Step Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation of the target compound from its impurities. The desired compound should ideally have an Rf value of approximately 0.3.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.[24]

  • Fraction Analysis: Analyze the collected fractions by TLC, HPLC, or GC to identify those containing the pure product.[25]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Purity Analysis Workflow

G cluster_0 Initial Assessment cluster_1 Purification cluster_2 Purity Confirmation cluster_3 Final Product Crude Crude this compound TLC_Initial TLC Analysis Crude->TLC_Initial Purification Chosen Purification Method (e.g., Recrystallization, Column Chromatography) TLC_Initial->Purification HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC NMR NMR Spectroscopy ('H, '³C, '⁹F) Purification->NMR Final_Product Pure Product (>98%) HPLC->Final_Product GC->Final_Product NMR->Final_Product

References

  • Vertex AI Search. (n.d.). Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China.
  • PubChem. (n.d.). This compound.
  • Vertex AI Search. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • University of Toronto. (n.d.). Column chromatography.
  • Vertex AI Search. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • JoVE. (n.d.). Recrystallization.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Magritek. (n.d.). Column Chromatography.
  • PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • Chemsrc. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7.
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Google Patents. (n.d.). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
  • National Institutes of Health. (n.d.). Chromatographic Analysis for Targeted Metabolomics of Antioxidant and Flavor-Related Metabolites in Tomato.

Sources

Technical Support Center: Scale-Up of 4-Methyl-3-(trifluoromethyl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-06-1). This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. As a key intermediate in the development of pharmaceuticals and advanced materials, ensuring a robust, safe, and scalable synthesis is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical reasoning behind process parameters, and offer solutions to common challenges encountered during scale-up.

Synthesis Overview: The Sandmeyer Reaction

The most common and industrially viable route to this compound is via the Sandmeyer reaction.[3][4] This classic transformation involves the conversion of an aromatic amine to a nitrile through a diazonium salt intermediate. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, making this a crucial building block.[5][6]

The general workflow begins with the diazotization of 4-Methyl-3-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated cyanation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) cluster_2 Step 3: Workup & Purification A 4-Methyl-3-(trifluoromethyl)aniline C Diazonium Salt Intermediate (Unstable, keep at 0-5°C) A->C Diazotization B NaNO2, HCl (aq) B->C E This compound (Crude Product) C->E Cyanation D Copper(I) Cyanide (CuCN) D->E F Extraction & Washes E->F G Solvent Removal F->G H Final Purification (e.g., Vacuum Distillation) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling this synthesis from a 1L flask to a 100L reactor?

A1: The primary challenges are rooted in managing the reaction's thermodynamics and kinetics in a larger volume. Key issues include:

  • Heat Transfer: The diazotization reaction is highly exothermic. A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation significantly less efficient. Inadequate cooling can lead to a thermal runaway.[7]

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reagents is critical. Inefficient agitation can create localized "hot spots" or areas of high concentration, leading to side reactions and decomposition of the unstable diazonium salt.[7]

  • Reagent Addition Control: The rate of addition for sodium nitrite during diazotization and the diazonium salt solution during cyanation must be precisely controlled at scale to manage the exotherm and minimize byproduct formation.

  • Safety: Handling large quantities of highly toxic reagents like copper(I) cyanide and managing the instability of diazonium salts are the foremost safety concerns.

Q2: Why is strict temperature control (0-5°C) so critical during the diazotization step?

A2: Aryl diazonium salts are notoriously unstable at elevated temperatures. Above 5-10°C, the diazonium salt of 4-Methyl-3-(trifluoromethyl)aniline will begin to rapidly decompose. This decomposition is problematic for two reasons:

  • Yield Loss: The primary decomposition pathway involves the loss of N₂ gas and reaction with water to form the corresponding phenol (4-Methyl-3-(trifluoromethyl)phenol), which is a major impurity and represents a direct loss of the desired intermediate.

  • Safety Hazard: The decomposition is highly exothermic and releases nitrogen gas. In a large, sealed, or inadequately vented reactor, this can lead to a rapid increase in temperature and pressure, creating a serious risk of explosion.

Q3: Can I use a different cyanide source instead of copper(I) cyanide?

A3: While other cyanation methods exist, such as using palladium catalysts with sources like potassium ferrocyanide, the Sandmeyer reaction with CuCN remains a cost-effective and reliable choice for this specific transformation.[4][8] Using alkali metal cyanides (NaCN, KCN) without a copper catalyst is generally ineffective for this reaction. The copper(I) salt plays a crucial catalytic role in the radical-nucleophilic aromatic substitution mechanism.[4] Any change in the cyanide source would require significant process re-development and validation.

Troubleshooting Guide

Problem 1: Low Product Yield After Scale-Up

Your lab-scale runs consistently achieve >85% yield, but at the pilot scale, the yield has dropped to <60%.

G cluster_checks Initial Checks cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions start Low Yield Detected q1 Check Temperature Logs (Diazotization & Cyanation) start->q1 q2 Verify Reagent Stoichiometry & Quality q1->q2 Temps OK c2 Diazonium Salt Decomposition q1->c2 Excursions >5°C c1 Incomplete Diazotization q2->c1 Stoichiometry OK q2->c1 Quality Issue c3 Inefficient Cyanation c1->c3 s1 Improve NaNO2 addition; Increase reaction time c1->s1 s2 Enhance cooling capacity; Slow reagent addition rate c2->s2 s3 Test CuCN activity; Ensure adequate mixing c3->s3

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.

  • Possible Cause A: Diazonium Salt Decomposition

    • Why it Happens: This is the most common culprit during scale-up. The reactor's cooling system may be insufficient to handle the reaction's exotherm, causing internal temperatures to rise above the critical 5°C mark, even if the jacket temperature is low.

    • How to Verify:

      • Analyze the crude product for the presence of 4-Methyl-3-(trifluoromethyl)phenol. An increase in this byproduct is a clear indicator of decomposition.

      • Review batch temperature logs. Look for spikes in the internal temperature during sodium nitrite addition.

    • Solution:

      • Reduce Addition Rate: Slow the addition of the aqueous sodium nitrite solution significantly. This allows the cooling system more time to remove the heat generated.

      • Improve Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider using a colder coolant if possible.

      • Dilution: Increasing the amount of water and acid can help create a larger thermal sink, but this may impact downstream processing.

  • Possible Cause B: Incomplete Diazotization

    • Why it Happens: Poor mixing in a large reactor can prevent the sodium nitrite from reacting completely with the aniline hydrochloride salt, especially if the aniline salt has precipitated.

    • How to Verify:

      • Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the diazotization hold time. A positive test (blue-black color) indicates sufficient NaNO2.

      • Analyze the crude product for unreacted 4-Methyl-3-(trifluoromethyl)aniline.

    • Solution:

      • Increase Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous slurry or solution.

      • Optimize Addition Point: Add the sodium nitrite solution subsurface (below the liquid level) near the agitator to promote rapid dispersion.

      • Increase Stir Time: Extend the stirring time after the addition is complete to ensure the reaction goes to completion.

Problem 2: Product Purity Issues & Discoloration

The final product is off-color (yellow to brown) and contains several impurities that are difficult to remove by distillation.

  • Possible Cause A: Phenolic Byproducts

    • Why it Happens: As discussed in the low yield section, this arises from the diazonium salt reacting with water due to poor temperature control.[3] Phenolic impurities are often colored and can be difficult to separate due to similar boiling points.

    • Solution: The primary solution is prevention through rigorous temperature control. For removal during workup, you can wash the organic layer with a mild aqueous base (e.g., sodium carbonate solution) to extract the acidic phenol as its salt.[9]

  • Possible Cause B: Formation of Azo Compounds

    • Why it Happens: The diazonium salt is an electrophile and can react with the starting aniline (which is nucleophilic) to form highly colored azo compounds. This is more likely if the reaction pH is not sufficiently acidic or if there are localized areas of poor mixing where the aniline is not fully protonated.

    • Solution:

      • Ensure Sufficient Acid: Use at least 2.5-3.0 equivalents of acid relative to the aniline to ensure it remains fully protonated as the hydrochloride salt.

      • Control Addition: Add the diazonium salt solution to the copper cyanide solution, not the other way around. This keeps the concentration of the diazonium salt low at any given time, minimizing the chance for side reactions.

Problem 3: Difficult Product Isolation & Workup

During the quench and extraction phase, you are experiencing persistent emulsions and the product is contaminated with copper salts.

  • Possible Cause A: Emulsion Formation

    • Why it Happens: Finely divided copper salts and other reaction byproducts can act as surfactants, stabilizing the interface between the organic and aqueous layers. Over-vigorous agitation during extraction exacerbates this issue.

    • Solution:

      • Add Brine: During the washes, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions.

      • Filtration: Filter the entire quenched reaction mixture through a pad of celite or a similar filter aid before transferring it to the separatory vessel. This will remove many of the fine particulates that stabilize emulsions.

      • Gentle Mixing: Use gentle agitation or rocking for the extraction instead of vigorous stirring.

  • Possible Cause B: Copper Contamination in Product

    • Why it Happens: Copper salts can have some solubility in the organic phase or can be carried over as fine particles.

    • Solution:

      • Ammonia/Ammonium Chloride Wash: Include a wash step with an aqueous solution of ammonium chloride or dilute ammonium hydroxide. This will complex with the copper ions (forming [Cu(NH₃)₄]²⁺), making them much more soluble in the aqueous phase.

      • Filter Before Distillation: Ensure the crude organic solution is filtered before charging it to the distillation unit to remove any suspended solids.

Protocols and Data

Scalable Laboratory Protocol (100g Scale)

This protocol is designed with scalability in mind, focusing on robust parameter control.

  • Diazotization:

    • Charge a 2L jacketed reactor with 400 mL of water and 90 mL of concentrated HCl (approx. 1.1 mol).

    • Cool the reactor to 0°C.

    • Slowly add 100g (0.53 mol) of 4-Methyl-3-(trifluoromethyl)aniline while maintaining the temperature below 10°C. Stir for 30 minutes to form a fine slurry of the hydrochloride salt.

    • Cool the slurry to 0°C.

    • Prepare a solution of 38g (0.55 mol) of sodium nitrite in 100 mL of water.

    • Add the sodium nitrite solution subsurface over 60-90 minutes, ensuring the internal temperature never exceeds 5°C .

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate 2L reactor, prepare a solution of 57g (0.64 mol) of copper(I) cyanide in 500 mL of water. Note: Handle CuCN with extreme caution in a well-ventilated area.

    • Cool the CuCN slurry to 5°C.

    • Slowly add the cold diazonium salt solution to the CuCN slurry over 60-90 minutes. Maintain the temperature of the cyanation reaction between 5-10°C. Vigorous gas (N₂) evolution will occur.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Workup and Isolation:

    • Add 500 mL of Toluene to the reactor and stir for 15 minutes.

    • Separate the layers. Extract the aqueous layer with an additional 200 mL of Toluene.

    • Combine the organic layers. Wash with 200 mL of water, followed by 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain the final product.

Data Table: Key Parameter Comparison
ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change / Key Consideration
NaNO₂ Addition Time 15-20 min60-90 minHeat Management: Slower addition is required to allow the less efficient cooling system of a large reactor to keep up with the exotherm.[7]
Agitator Type Magnetic Stir BarImpeller/Pitched-Blade TurbineMixing Efficiency: A magnetic stir bar is insufficient for homogenous mixing in a large volume. A properly designed impeller is needed.
Temp. Monitoring External Bath / Single ProbeJacketed System / Baffled Reactor with Internal ProbeAccuracy: An internal probe is essential to measure the actual reaction temperature, which can differ significantly from the jacket temperature.
Purification Method Column ChromatographyVacuum DistillationScalability: Chromatography is generally not economically viable for large quantities. Distillation is a standard industrial purification unit operation.[10][11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • Tavares, L. C., et al. (2022).
  • FAQ. What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.
  • Wikipedia. Sandmeyer reaction.
  • The Royal Society of Chemistry.
  • Goossen, L. J., et al. (2014).
  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • ResearchG
  • Patsnap Eureka. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Google Patents. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • PubChem. This compound.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • ResearchGate. How can I purify impure benzonitrile?.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Benchchem.

Sources

Technical Support Center: Stability and Handling of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to address common questions and troubleshoot issues related to the storage, stability, and handling of this compound. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound to ensure its stability?

This is a critical first step to prevent degradation. The stability of this compound is contingent on strict adherence to proper storage protocols. The primary threats to its integrity are moisture, heat, and light.

Based on its chemical properties and safety data sheet recommendations, the ideal storage conditions are a synthesis of best practices for hygroscopic and potentially reactive aromatic nitriles.[1] The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can initiate degradation.

Expert Recommendation: For lot-to-lot consistency and maximum shelf-life, we recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a refrigerator. Storing it in a desiccator is a viable alternative if an inert atmosphere is not available.

ParameterRecommendationRationale & Causality
Temperature Refrigerator (2-8 °C) or Cool, Dry Place (10-25 °C)[2]Reduces the rate of potential hydrolytic and oxidative degradation reactions. Avoids heat sources and open flames.[1]
Atmosphere Inert Gas (Argon, Nitrogen); DesiccatedThe compound is hygroscopic. Moisture is the primary catalyst for hydrolysis of the nitrile group.
Container Tightly sealed, chemical-resistant container[1][3][4]Prevents exposure to atmospheric moisture and oxygen. Use original supplier packaging where possible.
Light Amber vial or stored in the darkWhile not explicitly noted as light-sensitive, aromatic compounds can be susceptible to photochemical degradation.[5]
Avoid Strong oxidizing agents, heat, sparks, open flames[1][6]Prevents hazardous reactions and accelerated decomposition.
Q2: I've noticed my white, solid this compound has turned slightly yellow and seems clumpy. Is it still usable?

This is a common observation for older batches or improperly stored material and should be treated as a warning sign of potential degradation.

  • Color Change: The yellowing indicates the formation of new chemical entities, or impurities. While these may be present in small amounts, they can interfere with sensitive downstream applications. The physical form is typically a white to yellow solid.

  • Clumping/Stickiness: This is a direct result of moisture absorption due to the compound's hygroscopic nature. The presence of water significantly increases the risk of hydrolysis.

Authoritative Advice: Before using the material in any experiment, its purity must be re-validated. Do not assume it meets the specifications on the original certificate of analysis. Using a compromised reagent can lead to failed reactions, artifactual data, and difficulty in reproducing results.

Q3: What is the most probable degradation pathway for this compound during storage?

The molecular structure features a nitrile group (-C≡N), which is the most likely site of degradation under typical storage conditions, primarily through hydrolysis. The trifluoromethyl (-CF3) and methyl (-CH3) groups on the benzene ring are comparatively robust.

The principal degradation mechanism is the acid- or base-catalyzed hydrolysis of the nitrile functional group. Since atmospheric moisture can be absorbed, and trace acidic or basic impurities may be present, this reaction can proceed even under seemingly benign conditions. The hydrolysis occurs in a two-step process:

  • Step 1: The nitrile is hydrolyzed to an intermediate, 4-Methyl-3-(trifluoromethyl)benzamide .

  • Step 2: The benzamide is further hydrolyzed to the final product, 4-Methyl-3-(trifluoromethyl)benzoic acid , with the release of ammonia.

This pathway is well-documented for a wide range of benzonitrile compounds.[7][8][9]

G cluster_main Probable Hydrolytic Degradation Pathway A This compound (Parent Compound) B 4-Methyl-3-(trifluoromethyl)benzamide (Amide Intermediate) A->B + H₂O C 4-Methyl-3-(trifluoromethyl)benzoic acid (Final Degradant) B->C + H₂O D Ammonia (NH3) (Byproduct) C->D

Caption: Hydrolysis of this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.

Problem: My reaction yield is significantly lower than expected, or I'm seeing unexpected side products in my analysis (TLC, LC-MS).

This is a classic symptom of using a reagent of insufficient purity. The degradation products, particularly 4-Methyl-3-(trifluoromethyl)benzoic acid, can interfere with reactions by altering pH or reacting with other reagents.

G start Inconsistent Experimental Results (e.g., low yield, side products) check_visual Visually inspect the compound. Is it discolored or clumpy? start->check_visual reanalyze Action: Re-assess purity using HPLC or GC. start->reanalyze No visual signs, but results are poor check_visual->reanalyze Yes or Unsure compare_coa Compare purity result to Certificate of Analysis. reanalyze->compare_coa meets_spec Purity Meets Specification compare_coa->meets_spec Yes fails_spec Purity Fails Specification compare_coa->fails_spec No troubleshoot_exp Conclusion: Issue is likely experimental. Review protocol, other reagents, and conditions. meets_spec->troubleshoot_exp quarantine Action: Quarantine the batch. Do not use. Procure new material. fails_spec->quarantine

Caption: Troubleshooting workflow for poor experimental outcomes.

Observed IssueProbable Cause(s)Recommended Action(s)
Low reaction yield Lower molar equivalent of the active compound due to the presence of impurities. The acidic degradant may be neutralizing basic catalysts/reagents.1. Quantify Purity: Perform a purity analysis (see Protocol below).2. Adjust Stoichiometry: If purity is slightly reduced (e.g., 95-98%), adjust the mass used in the reaction to account for the impurity.3. Procure New Material: If purity is significantly compromised (<95%), it is highly recommended to use a new, validated batch.
Unexpected spots on TLC or peaks in LC-MS/GC-MS The presence of degradation products (amide, carboxylic acid) or impurities from synthesis.1. Identify Impurities: Attempt to identify the unknown peaks by comparing their mass or retention time to the potential degradation products.2. Perform a Spike Study: If you have standards for the potential impurities, spike them into your sample to confirm their identity.3. Purify: If necessary, the material can be purified by recrystallization or column chromatography, followed by purity validation.
Material fails to dissolve completely The carboxylic acid degradation product may have different solubility characteristics than the parent benzonitrile.1. Verify Solvent: Confirm that the chosen solvent is appropriate for both the parent compound and potential impurities.2. Check Purity: A significant amount of insoluble material is a strong indicator of contamination or degradation. Analyze the purity of the soluble portion.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of more polar impurities, such as the corresponding benzoic acid. This method is adapted from standard procedures for analyzing similar aromatic compounds.[10][11]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filter

2. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL[11]

  • Detection Wavelength: 250 nm[11]

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

4. Data Analysis & Interpretation

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percentage method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

  • Expected Results: A stable, high-purity sample will show a single major peak. The primary degradation product, 4-Methyl-3-(trifluoromethyl)benzoic acid, is more polar and will therefore have a shorter retention time than the parent compound. The amide intermediate would appear between the parent and the acid.

References
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. [Link]
  • Maybridge. (2023, August 2). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, this compound.
  • Engesser, K. H., & Schreiber, A. (1994). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Applied and Environmental Microbiology, 60(7), 2541–2547. [Link]
  • Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (2010). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Synthonix. This compound. [Link]
  • ResearchGate. (n.d.).
  • Liu, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • ResearchGate. (2015). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]
  • Pharmaffili
  • Attia, K. A. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Methyl-3-(trifluoromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on catalyst loading. The synthesis of this complex molecule often involves palladium-catalyzed cross-coupling reactions, where precise control over catalyst concentration is paramount for achieving high yield, selectivity, and process efficiency.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows minimal to no formation of this compound. What are the primary troubleshooting steps?

A: Low or non-existent product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. A systematic approach is essential for diagnosis.[1]

  • Reagent Integrity:

    • Moisture and Air Sensitivity: Palladium catalysts, ligands, and some reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, and reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous and freshly distilled or from a reliable commercial source.[1]

    • Starting Material Purity: Verify the purity of your starting materials, such as 4-bromo-2-(trifluoromethyl)toluene and the cyanide source. Impurities can poison the catalyst or lead to side reactions.

  • Catalyst Activity and Generation:

    • Inactive Catalyst: The active catalytic species is typically Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Inefficient reduction will halt the catalytic cycle.[1][2] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1][3]

    • Ligand Selection: The choice of ligand is critical as it influences the stability and reactivity of the palladium center.[1] For cyanation reactions, ligands that are not easily displaced by cyanide are preferable to prevent catalyst poisoning.[4]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Incrementally increase the temperature and monitor the reaction progress.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using techniques like TLC, GC, or NMR.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing the desired product, but I'm also observing significant amounts of impurities and side products. How can I improve selectivity?

A: Poor selectivity often points to issues with catalyst loading or reaction conditions that favor undesired reaction pathways.

  • Optimizing Catalyst Loading:

    • Excessive Catalyst Loading: While counterintuitive, using too much catalyst can lead to increased side reactions due to the overcrowding of active sites.[5][6] This can promote side reactions and the formation of byproducts.[7] A systematic reduction in catalyst loading can often enhance selectivity.[7]

    • Insufficient Catalyst Loading: Conversely, too little catalyst can result in low conversion rates, leaving unreacted starting materials that may degrade or participate in side reactions under the reaction conditions.[5][6]

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. An excess of ligand can sometimes stabilize the catalyst and improve selectivity, while an insufficient amount can lead to catalyst decomposition and the formation of palladium black.[3]

  • Base Selection: The choice and amount of base can significantly impact selectivity. A base that is too strong or too weak can lead to side reactions. Screen different bases (e.g., carbonates, phosphates) to find the optimal one for your specific substrate.

Issue 3: Catalyst Deactivation

Q: The reaction starts well but then stalls before completion, and I observe the formation of palladium black. What is causing this, and how can I prevent it?

A: Catalyst deactivation, often visualized by the precipitation of palladium black, is a common mode of failure in cross-coupling reactions.

  • Causes of Deactivation:

    • Oxidative Addition Failure: The oxidative addition of the aryl halide to the Pd(0) center is a critical step. If this step is slow or inefficient, the Pd(0) species can aggregate and precipitate.

    • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.

    • Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit further catalytic activity.

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands that can stabilize the Pd(0) intermediate and facilitate oxidative addition.

    • Additives: The addition of a co-solvent or specific additives can sometimes prevent catalyst precipitation and maintain its activity.

    • Controlled Reaction Rate: Running the reaction at a lower temperature or with a slower addition of one of the reactants can sometimes prevent the rapid formation of high concentrations of reactive intermediates that can lead to catalyst decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature. For palladium-catalyzed cyanation reactions, loadings can range from as low as 0.2 mol% to 5 mol%.[4][8] It is crucial to perform an optimization study to determine the ideal loading for your system to balance reaction rate, yield, and cost.

Q2: How does catalyst loading affect the overall reaction rate and yield?

A2: Generally, increasing the catalyst concentration provides more active sites, leading to a faster reaction rate.[9] However, there is often an optimal loading beyond which further increases may not significantly improve the rate or could even have detrimental effects due to catalyst aggregation or side reactions.[9] Insufficient catalyst loading will result in a slow reaction and incomplete conversion, leading to lower yields.[5]

Q3: Can the choice of cyanide source impact the optimal catalyst loading?

A3: Yes, the nature of the cyanide source can influence the reaction. Some cyanide sources, like potassium ferrocyanide, are less nucleophilic and may require a more active catalyst system or higher catalyst loading to achieve a good reaction rate.[10] In contrast, more reactive sources like zinc cyanide might allow for lower catalyst loadings under milder conditions.[4]

Q4: Are there any specific analytical techniques recommended for monitoring the reaction and optimizing catalyst loading?

A4: Yes, in situ reaction monitoring is highly recommended. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of starting materials and the formation of the product and byproducts over time. This data allows for a quantitative assessment of the impact of different catalyst loadings on the reaction kinetics and final yield.

III. Experimental Protocols & Data

Protocol 1: Catalyst Loading Optimization Study

This protocol outlines a systematic approach to determine the optimal palladium catalyst loading for the cyanation of 4-bromo-2-(trifluoromethyl)toluene.

Materials:

  • 4-bromo-2-(trifluoromethyl)toluene

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up a series of parallel reactions in oven-dried reaction vials equipped with magnetic stir bars.

  • To each vial, add 4-bromo-2-(trifluoromethyl)toluene (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Na₂CO₃ (1.5 mmol).

  • Prepare a stock solution of the catalyst precursor by dissolving Pd(OAc)₂ and Xantphos (1:1.2 molar ratio) in anhydrous DMF.

  • Add varying amounts of the catalyst stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Add anhydrous DMF to each vial to bring the final reaction concentration to 0.5 M.

  • Seal the vials under an inert atmosphere (Argon or Nitrogen).

  • Place the vials in a pre-heated aluminum block at 120 °C and stir for the desired reaction time (e.g., 12 hours).

  • After the reaction is complete, cool the vials to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Analyze the crude reaction mixture by GC or HPLC to determine the conversion and yield for each catalyst loading.

Data Presentation: Catalyst Loading vs. Yield
Catalyst Loading (mol%)Conversion (%)Yield of this compound (%)
0.56558
1.09288
1.59895
2.09994

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Observed Check_Reagents Verify Reagent Integrity (Purity, Anhydrous) Start->Check_Reagents Check_Catalyst Assess Catalyst Activity (Precatalyst, Ligand) Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Loading Optimize Catalyst Loading Check_Reagents->Optimize_Loading Check_Catalyst->Optimize_Loading Check_Conditions->Optimize_Loading Re_run_Experiment Re-run Experiment with Optimized Parameters Optimize_Loading->Re_run_Experiment Success Successful Synthesis Re_run_Experiment->Success

Caption: A systematic workflow for troubleshooting low product yield.

Logical Relationship: Catalyst Loading and Reaction Outcome

Catalyst_Loading_Effect cluster_outcomes Reaction Outcomes Catalyst_Loading Catalyst Loading Determines the concentration of active catalytic sites Reaction_Rate Reaction Rate Higher loading generally increases rate to a point Catalyst_Loading->Reaction_Rate influences Selectivity Selectivity Optimal loading minimizes side reactions Catalyst_Loading->Selectivity affects Cost Process Cost Lower loading is more economical Catalyst_Loading->Cost impacts Yield Product Yield Directly impacted by rate and selectivity Reaction_Rate->Yield Selectivity->Yield

Sources

common pitfalls in the handling of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, its unique electronic properties and the reactivity of the reagents used to install it present specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls in handling these valuable molecules.

Section 1: Stability and Storage

The robust C-F bond generally imparts high chemical stability to the CF₃ group.[4] However, this stability is not absolute and is highly dependent on the molecular context and environmental conditions.

FAQ 1: My trifluoromethylated compound is degrading upon storage or during workup, especially when exposed to basic conditions. What is happening?

Answer: This is a classic pitfall that stems from the powerful electron-withdrawing nature of the three fluorine atoms. This effect makes the carbon atom of the CF₃ group highly electrophilic and susceptible to nucleophilic attack, particularly by strong bases like hydroxides.

Causality: Under sufficiently basic conditions (e.g., high pH), the trifluoromethyl group can undergo hydrolysis. This process typically proceeds through nucleophilic attack on the CF₃ carbon, followed by successive elimination of fluoride ions, ultimately converting the CF₃ group into a carboxylic acid (-COOH).[5] While this is less common than degradation of other labile functional groups (like esters or amides) on the same molecule, it is a known degradation pathway.[5]

Troubleshooting Steps:

  • pH Control: During aqueous workups, avoid using strong bases (e.g., NaOH, KOH). Opt for milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and keep the temperature low to minimize reaction rates.[6]

  • Forced Degradation Study: To understand the stability profile of your specific compound, perform a forced degradation study under various conditions (acidic, basic, oxidative, photolytic).[5] This will identify the precise conditions that cause degradation.

  • Storage Conditions: Store compounds neat (as a solid or oil) in a cool, dark, and dry place. For solutions, use aprotic, non-nucleophilic solvents and store at low temperatures (-20°C).

Workflow for Investigating Compound Instability

The following workflow can help systematically diagnose the root cause of degradation.

A Degradation Observed B Analyze Conditions: pH, Temp, Light, O2? A->B C Basic pH (>8)? B->C Yes D Strong Acid / High Temp? B->D No F Suspect CF3 Hydrolysis C->F G Identify other labile groups (esters, amides) C->G E UV Light Exposure? D->E No H Suspect Protolytic Defluorination D->H Yes I Suspect Photodegradation E->I Yes J Solution: - Use mild base (NaHCO3) - Buffer solution - Low temperature workup F->J K Solution: - Protect from light - Use amber vials I->K

Caption: A decision tree for troubleshooting the degradation of trifluoromethylated compounds.

Section 2: Reaction and Synthesis Pitfalls

Introducing a CF₃ group is often a challenging synthetic step, and the reagents involved require careful handling.[2]

FAQ 2: My nucleophilic trifluoromethylation reaction using Ruppert-Prakash reagent (TMSCF₃) is inefficient. What could be the issue?

Answer: The Ruppert-Prakash reagent (TMSCF₃) is the most common nucleophilic trifluoromethylating agent, but its activation and subsequent reaction are sensitive to several factors.[7] The reaction does not proceed on its own; it requires a nucleophilic initiator to generate the active trifluoromethyl anion.

Causality: The reaction is an anion-initiated chain reaction. A catalytic amount of a nucleophile (like fluoride, alkoxide, or amide) attacks the silicon atom of TMSCF₃, liberating a trifluoromethyl anion (CF₃⁻). This highly reactive anion then adds to your electrophile (e.g., a carbonyl compound). The resulting alkoxide then reacts with another molecule of TMSCF₃ to regenerate the CF₃⁻ anion, propagating the chain.

Troubleshooting Guide for Nucleophilic Trifluoromethylation

Symptom Potential Cause Recommended Solution
No reaction or very slow reaction 1. Inactive Initiator: The initiator (e.g., TBAF) may be hydrated, reducing its nucleophilicity.Use anhydrous TBAF or other activators like CsF or a potassium alkoxide.
2. Inhibitors Present: Traces of TMSCl from the synthesis of TMSCF₃ can act as a powerful inhibitor, quenching the anionic intermediates.[8]Use freshly distilled or high-purity TMSCF₃. Batch-to-batch variation from suppliers can be significant.[8]
3. Low Temperature: While reactions are often run at low temperatures to improve selectivity, the initiation can be slow.Allow the reaction to warm slowly after addition, or add the initiator at a slightly higher temperature (e.g., -40 °C instead of -78 °C) before cooling back down.
Low yield with recovery of starting material 1. Insufficient Initiator: The chain reaction may have terminated prematurely due to trace impurities (water, acid).Increase the catalyst loading of the initiator incrementally (e.g., from 5 mol% to 10 mol%).
2. Unstable Intermediate: The trifluoromethyl anion (CF₃⁻) is a transient species and can decompose if not trapped quickly by the electrophile.[9]Ensure the electrophile is present in the reaction mixture before the initiator is added. Use a more concentrated reaction setup.
Formation of many byproducts 1. Enolizable Substrate: For enolizable aldehydes and ketones, deprotonation by the basic CF₃⁻ anion can compete with nucleophilic addition.Use a Lewis acid co-catalyst or switch to a different trifluoromethylating system. The adduct of DMF and CF₃⁻ can sometimes be more effective.[10]
FAQ 3: My electrophilic trifluoromethylation reaction is giving a low yield. Why?

Answer: Electrophilic trifluoromethylating reagents, such as Umemoto or Togni reagents, are powerful but their reactivity must be carefully matched with the nucleophilicity of the substrate.[7][11]

Causality: These reagents deliver a "CF₃⁺" equivalent to a nucleophile. The reaction's success hinges on the nucleophile (e.g., an enolate, a thiol, or an electron-rich aromatic ring) being strong enough to react with the electrophilic CF₃ source. If the nucleophile is too weak, the reaction will not proceed efficiently.[11]

Key Considerations:

  • Reagent Choice: The reactivity of electrophilic reagents varies. Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine-CF₃ compounds) cover a similar reactivity range, but their mechanisms can differ, leading to variations in substrate scope.[11]

  • Substrate Nucleophilicity: Not all nucleophiles are created equal. Soft nucleophiles like thiolates and phosphines are often excellent substrates.[7] Carbon-based nucleophiles like silyl enol ethers or organometallics may require specific conditions or catalysts to react efficiently.

  • Reaction Conditions: Some reactions may require activation by light or a metal catalyst to proceed via a radical pathway rather than a purely ionic one.[11]

Section 3: Purification and Analysis

The unique properties of the CF₃ group can also complicate downstream processing and characterization.

FAQ 4: I'm having difficulty purifying my trifluoromethylated product by column chromatography. It streaks badly on silica gel.

Answer: This is a frequent issue. The polar C-F bonds and the overall lipophilicity of the CF₃ group can lead to undesirable interactions with silica gel. Furthermore, some trifluoromethylated compounds can be unstable on acidic silica gel.

Troubleshooting Purification:

  • Use Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography instead of gravity chromatography.[12]

  • Deactivate the Silica: If you suspect degradation, use silica gel that has been neutralized with a base like triethylamine (typically 1% v/v in the eluent).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or reversed-phase (C18) silica for highly polar compounds.

  • Recrystallization: If your compound is a solid, recrystallization is often the most effective method for achieving high purity and avoids issues with silica gel altogether.[12] If the compound "oils out," try using a different solvent system, cooling more slowly, or adding a seed crystal.[12]

FAQ 5: How do I correctly interpret the NMR spectra of my trifluoromethylated compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for structural elucidation of trifluoromethylated molecules, but it requires a multi-nuclear approach. Relying on ¹H NMR alone is insufficient.[1]

The Trifecta of NMR Analysis:

  • ¹⁹F NMR: This is the most important experiment. Since ¹⁹F has a spin of ½ and 100% natural abundance, the signals are sharp and sensitive.[13] The chemical shift of the CF₃ group provides information about its electronic environment. It is also an excellent tool for assessing purity via quantitative NMR (qNMR).[1]

  • ¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, around 275-290 Hz.[13][14] You will also observe smaller couplings to adjacent carbons (²JCF ≈ 35 Hz, ³JCF ≈ 6 Hz).[14] These couplings are invaluable for confirming the position of the CF₃ group.

  • ¹H NMR: Protons near the CF₃ group will often show coupling to the fluorine atoms (typically through 3 or 4 bonds), leading to more complex splitting patterns than you might otherwise expect.

Mechanism of CF₃ Hydrolysis

The diagram below illustrates the stepwise hydrolysis of a benzotrifluoride derivative under basic conditions.

Start Ar-CF3 Int1 [Ar-CF2(OH)] Start->Int1 + OH⁻ Int2 Ar-COF Int1->Int2 - F⁻ End Ar-COOH Int2->End + H2O - HF OH1 OH⁻ OH2 H2O F1 F⁻ F2 F⁻ F3 F⁻

Caption: Simplified pathway for the hydrolysis of an aryl trifluoromethyl group to a carboxylic acid.

Section 4: Safety and Handling

Trifluoromethylating reagents and even some trifluoromethylated compounds can pose significant safety risks. Always consult the Safety Data Sheet (SDS) for any chemical before use.

FAQ 6: What are the critical safety precautions I must take when working with these compounds?

Answer: Safety protocols depend on the specific reagent, but general principles of vigilance and containment are paramount.

General Safety Precautions:

  • Ventilation: Always handle trifluoromethylating agents and volatile compounds in a certified chemical fume hood with good airflow.[6][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves.[15][16][17]

  • Inert Atmosphere: Many trifluoromethylation reactions are sensitive to moisture and air. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Never dispose of active reagents directly. Design a safe quenching procedure before starting your reaction. For example, unreacted CF₃OF gas can be bubbled through a scrubber containing a sodium thiosulfate or sodium hydroxide solution.[6]

Specific Reagent Hazards:

Reagent Type Example(s) Primary Hazards Handling Notes
Gaseous Electrophilic Trifluoromethyl hypofluorite (CF₃OF)Highly toxic, reactive gas.[6] Explosion hazard when condensed at cryogenic temperatures.[6]Must be handled in a closed system or high-performance fume hood. Avoid cold traps.[6]
Liquid Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Highly flammable liquid.[16] Reacts with water.Store under inert gas. Use non-sparking tools and take precautions against static discharge.[16]
Solid Electrophilic Umemoto & Togni ReagentsGenerally stable solids, but are powerful oxidizing/fluorinating agents.Avoid contact with skin and eyes. Minimize dust generation. Store away from combustible materials.[15]
References
  • A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy. Benchchem.
  • The Impact of Trifluoromethyl Groups in Organic Synthesis. Benchchem.
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Trifluoroacetic acid. Wikipedia.
  • Reactivity of Electrophilic Trifluoromethyl
  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magn Reson Chem.
  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Energetics and Mechanism of the Decomposition of Trifluoromethanol. Request PDF.
  • Technical Support Center: Purification of Trifluoromethyl
  • Nucleophilic trifluoromethylation of carbonyl compounds and deriv
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. [Source Not Available].
  • Trifluoromethyl
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
  • SAFETY D
  • TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases.
  • SAFETY D
  • 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science (RSC Publishing).
  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.
  • SAFETY D
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, 4-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-06-1) is a critical structural motif.[1] Its unique combination of a nucleophilic nitrile group, a lipophilic trifluoromethyl group, and a methyl-substituted aromatic core makes it an invaluable building block for complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of these functional groups, however, presents distinct challenges and opportunities in its chemical synthesis.

This guide provides an in-depth comparison of the two most prevalent synthetic strategies for obtaining this intermediate: modern palladium-catalyzed cyanation and the classic Sandmeyer reaction. We will dissect each route, exploring the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis based on yield, safety, cost, and scalability to inform your selection of the optimal pathway for your research or production needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound typically culminates in the introduction of the nitrile (-CN) group onto a pre-functionalized benzene ring. The choice of strategy is therefore dictated by the nature of the immediate precursor. The two main pathways diverge based on the functional group being replaced: a halide (or triflate) in palladium-catalyzed cross-coupling, or a diazonium salt in the Sandmeyer reaction.

Synthetic_Strategies cluster_0 Route 1: Palladium-Catalyzed Cyanation cluster_1 Route 2: Sandmeyer Reaction Start1 m-Trifluoromethyltoluene Precursor1 1-Bromo-4-methyl- 3-(trifluoromethyl)benzene Start1->Precursor1 Bromination Start2 p-Toluidine (4-Methylaniline) Precursor2 4-Methyl-3-(trifluoromethyl)aniline Start2->Precursor2 Trifluoromethylation Product This compound Precursor1->Product Pd-Catalyzed Cyanation Diazonium Diazonium Salt Intermediate Precursor2->Diazonium Diazotization Diazonium->Product Sandmeyer Reaction (CuCN)

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Palladium-Catalyzed Cyanation of an Aryl Halide

This approach has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, high yields, and relatively mild reaction conditions.[2][3] The core of this strategy is the palladium-catalyzed coupling of an aryl halide or triflate with a cyanide source.

Principle and Rationale

The catalytic cycle, often involving a Pd(0)/Pd(II) couple, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor, forming a Pd(II) complex.

  • Transmetalation: The cyanide anion (from a source like Zn(CN)₂ or K₄[Fe(CN)₆]) replaces the halide on the palladium center.[4]

  • Reductive Elimination: The aryl group and the nitrile couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the final benzonitrile product.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step, which can be a rate-limiting barrier.[5] The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) has significantly improved the safety profile of this reaction compared to older methods using alkali metal cyanides.[2][6]

Precursor Synthesis: 1-Bromo-4-methyl-3-(trifluoromethyl)benzene

A common precursor for this route is the corresponding aryl bromide. This can be synthesized from commercially available 2-methylbenzotrifluoride (m-trifluoromethyltoluene). The bromination of this substrate is governed by the directing effects of the two substituents. The methyl group is an activating, ortho,para-director, while the trifluoromethyl group is a deactivating, meta-director. The position para to the strongly activating methyl group (C4) is also meta to the trifluoromethyl group, making it the most likely site for electrophilic bromination.

Detailed Experimental Protocol: Cyanation

This protocol is a representative example adapted from established methodologies for palladium-catalyzed cyanation.[7][8]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a magnetic stir bar.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.). Add this catalyst system to the Schlenk flask.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful transformation that converts an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[9][10] It is a cost-effective method, often favored in industrial settings where starting materials are readily available and safety protocols for handling diazonium salts are well-established.

Principle and Rationale

This two-step process involves:

  • Diazotization: The starting aniline, 4-Methyl-3-(trifluoromethyl)aniline, is treated with a nitrous acid source (typically sodium nitrite in an acidic medium like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a reactive diazonium salt intermediate (Ar-N₂⁺).

  • Cyanide Displacement: The diazonium salt is then added to a solution of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonio group (N₂) with a nitrile group.[11] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical.

Careful temperature control during diazotization is paramount to prevent the premature decomposition of the unstable diazonium salt.

Precursor Synthesis: 4-Methyl-3-(trifluoromethyl)aniline

The required aniline precursor can be synthesized from 4-methylaniline (p-toluidine). A direct trifluoromethylation of p-toluidine using a suitable reagent (e.g., a copper-based trifluoromethyl source) can install the -CF₃ group.[12][13] The strong ortho,para-directing nature of the amino group directs the incoming electrophilic trifluoromethylating agent to the ortho position (C3), yielding the desired precursor.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is a representative example based on general Sandmeyer reaction procedures.[9][11]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-Methyl-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Copper Cyanide Solution Preparation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN, 1.2 eq.) in water.

    • Cool this solution to 0-5 °C.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature as needed with cooling.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like toluene or dichloromethane.

    • Wash the combined organic extracts with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Comparative Analysis

Choosing the optimal synthetic route requires a careful evaluation of several key performance indicators. The ideal method for a small-scale academic lab may differ significantly from that for large-scale industrial production.

Quantitative Performance Metrics
MetricRoute 1: Pd-Catalyzed CyanationRoute 2: Sandmeyer ReactionRationale & Causality
Typical Yield High (80-95%)Moderate to Good (60-80%)Pd-catalysis is often more selective with fewer side reactions than the radical-based Sandmeyer pathway.
Number of Steps 2 (Bromination, Cyanation)2 (Trifluoromethylation, Sandmeyer)Both routes typically require a two-step sequence from common starting materials.
Reagent Cost HighLow to ModeratePalladium catalysts and specialized phosphine ligands are expensive.[5] Reagents for the Sandmeyer route (NaNO₂, CuCN) are commodity chemicals.
Safety ModerateModerate to High HazardUses toxic cyanide sources (though Zn(CN)₂ is less hazardous than NaCN).[6] Involves thermally unstable and potentially explosive diazonium salt intermediates. Requires strict temperature control.
Scalability GoodExcellentThe process is well-suited for scale-up, but catalyst cost can be a factor. The Sandmeyer reaction is a classic industrial process with well-understood parameters for large-scale production.
Functional Group Tolerance ExcellentModerateMild reaction conditions tolerate a wide range of functional groups (esters, ketones, amines).[5] The highly acidic and oxidative conditions of diazotization can be incompatible with sensitive functional groups.
Decision Logic: Which Route to Choose?

The selection of a synthesis route is a multi-factorial decision. The following diagram provides a logical framework for choosing a path based on project priorities.

Decision_Logic Start Project Start: Synthesize this compound Priority What is the primary driver? Start->Priority Cost Cost & Scale Priority->Cost Large Scale or Low Budget Complexity Substrate Complexity & Functional Group Tolerance Priority->Complexity Small Scale or Complex Substrate Cost->Complexity False Route2 Choose Route 2: Sandmeyer Reaction Cost->Route2 True Route1 Choose Route 1: Pd-Catalyzed Cyanation Complexity->Route1 True Complexity->Route2 False

Caption: Decision tree for selecting a synthetic route based on key project constraints.

Conclusion and Expert Recommendation

Both palladium-catalyzed cyanation and the Sandmeyer reaction represent viable and robust pathways to this compound.

For academic research, medicinal chemistry, and early-stage process development, where substrate complexity and functional group tolerance are often paramount, the Palladium-Catalyzed Cyanation route is highly recommended. Its mild conditions and high chemoselectivity allow for the late-stage introduction of the nitrile group into advanced intermediates, providing greater synthetic flexibility and generally higher yields.

For large-scale industrial production, where cost-effectiveness and the use of inexpensive, readily available starting materials are the primary drivers, the Sandmeyer Reaction remains a compelling choice. Despite the safety considerations associated with diazonium salts, the underlying reagents are significantly cheaper, and the process is well-precedented for manufacturing at scale.

Ultimately, the choice depends on a thorough assessment of the specific project goals, available resources, and the technical expertise of the research team. This guide provides the foundational data and causal logic to make that decision an informed one.

References

  • Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
  • Novikov, M. A., Lishchynskyi, A., & Grushin, V. V. (2013).
  • Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 45(41), 6926-6929. [Link]
  • Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3. Organic Chemistry Portal. [Link]
  • Li, Y., & Duan, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148–173. [Link]
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
  • CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (2012).
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. [Link]
  • Anbarasan, P., & Neumann, H. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33861-33887. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Goossen, L. J., et al. (2014).
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1381-1386. [Link]
  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2449-2483. [Link]
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Methyl-3-(trifluoromethyl)benzonitrile is a crucial building block, notably in the synthesis of pharmaceuticals like the anti-androgen drug bicalutamide. The traditional Sandmeyer reaction, while a cornerstone of aromatic chemistry, often involves highly toxic reagents and can present challenges in terms of yield and reproducibility. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Classical Approach: A Sandmeyer Reaction Benchmark

The synthesis of this compound can be envisioned through two primary pathways: the Sandmeyer reaction starting from 4-methyl-3-(trifluoromethyl)aniline, or a cross-coupling reaction from a halogenated precursor like 4-bromo-2-(trifluoromethyl)toluene.

The Sandmeyer reaction, discovered in 1884, is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1] This transformation is typically mediated by a copper(I) cyanide salt.

The Sandmeyer Reaction: A Closer Look

The reaction proceeds via the diazotization of the primary aromatic amine, in this case, 4-methyl-3-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

General Workflow for the Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline 4-Methyl-3-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt Intermediate Aniline->Diazonium Salt NaNO2, H+ Product This compound Diazonium Salt->Product CuCN

Caption: General workflow of the Sandmeyer reaction.

Mechanistic Rationale

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.

Ar-N2+ Ar-N₂⁺ Ar. Ar• Ar-N2+->Ar. + Cu(I) -> + N₂ + Cu(II) Cu(I) Cu(I) Ar-CN Ar-CN (Product) Ar.->Ar-CN + Cu(II)CN -> N2 N₂ Cu(II)CN Cu(II)CN Cu(I)_regen Cu(I) Ar-CN->Cu(I)_regen (regenerates catalyst) Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-X Ar-X Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation + M-CN M-CN M-CN Ar-CN Ar-CN (Product) Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination Ar-CN->Pd(0)L2 (regenerates catalyst)

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Nickel-Catalyzed Cyanation

Nickel catalysis has gained significant attention as a more sustainable and cost-effective alternative to palladium. [4]Nickel-catalyzed cyanations can be performed with a variety of aryl halides and cyanide sources, often under milder conditions.

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Reactivity: Nickel catalysts can sometimes be more effective for the cyanation of less reactive aryl chlorides.

  • Diverse Cyanide Sources: A broad range of cyanide sources, including organic nitriles, can be employed. [4]

Similar to palladium, nickel-catalyzed cyanation typically proceeds through a Ni(0)/Ni(II) catalytic cycle. However, some nickel-catalyzed reactions may also involve Ni(I)/Ni(III) intermediates, particularly in photoredox-catalyzed systems.

Ni(0)L2 Ni(0)L₂ Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L₂ Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition + Ar-X Ar-X Ar-X Ar-Ni(II)(CN)L2 Ar-Ni(II)(CN)L₂ Ar-Ni(II)(X)L2->Ar-Ni(II)(CN)L2 Transmetalation + M-CN M-CN M-CN Ar-CN Ar-CN (Product) Ar-Ni(II)(CN)L2->Ar-CN Reductive Elimination Ar-CN->Ni(0)L2 (regenerates catalyst)

Caption: Catalytic cycle for Nickel-catalyzed cyanation.

Experimental Protocols

Protocol 1: Sandmeyer Reaction with Copper(I) Cyanide

This protocol is a general procedure for the Sandmeyer cyanation of an aromatic amine.

Materials:

  • 4-Methyl-3-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a soluble complex)

  • Benzene or Toluene

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 4-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution of sodium cyanide can be added to form a soluble complex.

    • Cool the copper(I) cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up:

    • Extract the product with an organic solvent such as toluene or diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography.

Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.

Materials:

  • 4-Bromo-2-(trifluoromethyl)toluene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-(trifluoromethyl)toluene, zinc cyanide, Pd₂(dba)₃, and dppf.

    • Add anhydrous DMF or DMAc to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through various methodologies. While the traditional Sandmeyer reaction remains a viable option, modern palladium- and nickel-catalyzed cross-coupling reactions offer significant advantages in terms of milder reaction conditions, improved functional group tolerance, and the use of less toxic cyanide sources. The choice of the optimal method will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. For industrial applications, the development of robust, scalable, and environmentally benign processes using catalysts like palladium and nickel with non-toxic cyanide sources such as potassium ferrocyanide is a promising direction. As catalysis continues to evolve, we can expect even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate to emerge.

References

  • Sandmeyer Reaction. (2023). In Wikipedia. [Link] [1][8]2. Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to Spectral Data Comparison of 4-Methyl-3-(trifluoromethyl)benzonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the world of pharmaceutical research and drug development, the quality and consistency of starting materials are paramount. Even seemingly minor variations in a chemical reagent from different suppliers can have a significant impact on reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the final product.[1][2][3] This guide provides a comprehensive framework for the spectral comparison of 4-Methyl-3-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry, from various commercial sources. By establishing a robust analytical validation process, researchers can ensure the reliability and reproducibility of their results.[4][5]

The Subject: this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₆F₃N.[6][7] Its structure, featuring a nitrile group, a methyl group, and a trifluoromethyl group on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.

Molecular Structure of this compound

Caption: Chemical Structure of this compound.

Analytical Methodologies for Supplier Validation

A multi-technique analytical approach is essential for a thorough comparison of chemical reagents from different suppliers.[8] Here, we detail the core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Supplier Validation

workflow cluster_procurement Procurement cluster_analysis Spectral Analysis cluster_evaluation Data Evaluation A Obtain Samples (Supplier A, B, C) B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C FTIR Spectroscopy A->C D GC-MS Analysis A->D E Compare Spectral Data (Purity & Identity) B->E C->E D->E F Identify Discrepancies E->F G Qualify or Disqualify Supplier F->G

Caption: General workflow for the analytical validation of a chemical from different suppliers.

Hypothetical Spectral Data Comparison

For the purpose of this guide, we present a hypothetical comparison of spectral data for this compound from three fictional suppliers: Supplier A (our "gold standard"), Supplier B, and Supplier C. These illustrative data highlight potential, albeit minor, variations that could be observed in a real-world scenario.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR should be performed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample from each supplier in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A 45° pulse width and a relaxation delay of 2 seconds are appropriate. No external standard is necessary for routine comparison, but an external reference like CFCl₃ can be used for precise chemical shift determination.[9][10][11]

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

SupplierChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentObservations
Supplier A 7.85 (s, 1H, H-2), 7.68 (d, J = 8.0 Hz, 1H, H-6), 7.45 (d, J = 8.0 Hz, 1H, H-5), 2.55 (s, 3H, -CH₃)Clean spectrum, expected shifts and couplings.
Supplier B 7.85 (s, 1H, H-2), 7.68 (d, J = 8.0 Hz, 1H, H-6), 7.45 (d, J = 8.0 Hz, 1H, H-5), 2.55 (s, 3H, -CH₃)Identical to Supplier A.
Supplier C 7.85 (s, 1H, H-2), 7.68 (d, J = 8.0 Hz, 1H, H-6), 7.45 (d, J = 8.0 Hz, 1H, H-5), 2.55 (s, 3H, -CH₃), 1.25 (t, small, impurity)Presence of a minor aliphatic impurity.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

SupplierChemical Shift (δ) ppm, (Coupling, JCF Hz)Observations
Supplier A 142.5, 135.2, 132.8 (q, J = 30 Hz), 131.9, 128.5 (q, J = 5 Hz), 123.0 (q, J = 272 Hz), 117.8, 112.0, 20.1Expected number of signals and C-F couplings.[12][13]
Supplier B 142.5, 135.2, 132.8 (q, J = 30 Hz), 131.9, 128.5 (q, J = 5 Hz), 123.0 (q, J = 272 Hz), 117.8, 112.0, 20.1Identical to Supplier A.
Supplier C 142.5, 135.2, 132.8 (q, J = 30 Hz), 131.9, 128.5 (q, J = 5 Hz), 123.0 (q, J = 272 Hz), 117.8, 112.0, 20.1Main signals are consistent. Additional weak signals corresponding to the impurity are observed.

Table 3: Comparative ¹⁹F NMR Data (376 MHz, CDCl₃)

SupplierChemical Shift (δ) ppmObservations
Supplier A -62.5 (s)Single sharp singlet, indicating high purity.[14][15]
Supplier B -62.5 (s)Identical to Supplier A.
Supplier C -62.5 (s)Main signal is consistent. No fluorine-containing impurities detected.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The nitrile (C≡N) and trifluoromethyl (C-F) groups of the target molecule have characteristic absorption bands.[16][17][18][19]

Experimental Protocol: FTIR Spectroscopy

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal and record the spectrum.

  • Data Collection: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform baseline correction and label the major peaks.

Table 4: Comparative FTIR Data (ATR)

SupplierKey Absorption Bands (cm⁻¹)Observations
Supplier A ~2230 (C≡N stretch), ~1320, ~1170, ~1130 (C-F stretches)Sharp C≡N stretch and strong C-F absorptions as expected.[16]
Supplier B ~2230 (C≡N stretch), ~1320, ~1170, ~1130 (C-F stretches)Spectrum is superimposable with Supplier A.
Supplier C ~2230 (C≡N stretch), ~1320, ~1170, ~1130 (C-F stretches), ~1715 (weak C=O stretch)A weak carbonyl absorption suggests a minor impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds and identifying impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of each sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine the purity. Examine the mass spectrum of the main peak and any impurity peaks.

Table 5: Comparative GC-MS Data

SupplierPurity (by TIC), Molecular Ion (m/z), Key Fragments (m/z)Observations
Supplier A >99.5%, M⁺ at 185, Fragments at 166 ([M-F]⁺), 116 ([M-CF₃]⁺)High purity. Expected molecular ion and fragmentation pattern.[20]
Supplier B >99.5%, M⁺ at 185, Fragments at 166, 116High purity, identical to Supplier A.
Supplier C ~98.0%, M⁺ at 185, Fragments at 166, 116Lower purity with a detectable impurity peak in the chromatogram. Mass spectrum of the main peak is consistent.

Discussion of Hypothetical Variations and Conclusions

Based on our illustrative data, the material from Supplier A and Supplier B appears to be of high purity and consistent with the expected structure of this compound. Both would be considered reliable sources for this reagent.

The sample from Supplier C , however, shows evidence of minor impurities in the ¹H NMR, FTIR, and GC-MS data. While the main component is correct, the presence of these impurities could be problematic for sensitive applications. The nature of these impurities would need to be investigated further, but their presence suggests a less robust purification process from this supplier.

References

  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes.
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (n.d.). ResearchGate.
  • Importance of using analytical standards – qualitative and quantitative analysis. (n.d.). SCION Instruments.
  • Pharmaceutical Reference Standards: Role, Types & Applications. (n.d.). SynThink.
  • Supporting Information for publication on trifluoromethylation. (n.d.).
  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab.
  • Guide to validation of raw materials from alternative sources. (2022, October 10). ECSA Chemicals.
  • IR spectrum of benzonitrile in the range 500–4000 c m − 1. (n.d.). ResearchGate.
  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2009). Der Pharma Chemica, 1(1), 196-209.
  • FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. (n.d.). ResearchGate.
  • Spectra and structure of benzonitriles and some of its simple derivatives. (n.d.). ResearchGate.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChem.
  • Validation and Verification Guidelines for Analytical Methods. (2017, February 28). ACS Reagent Chemicals.
  • Changing reagent supplier, question about validations. (2023, April 7). Reddit.
  • Validating critical reagents used in CGMP analytical testing: Ensuring method integrity and reliable assay performance. (n.d.). ResearchGate.
  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. (n.d.). Journal of the American Chemical Society.
  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (n.d.). The Royal Society of Chemistry.
  • Benzonitrile, 4-(trifluoromethyl)-. (n.d.). PubChem.
  • 4-Amino-2-(trifluoromethyl)benzonitrile. (n.d.). PubChem.
  • This compound (C9H6F3N). (n.d.). PubChemLite.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry.
  • bmse000284 Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • Supporting Information for publication on trifluoromethylation. (n.d.). The Royal Society of Chemistry.
  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate.
  • 3,3,3-Trifluoropropene. (n.d.). NIST WebBook.
  • 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 4-methylbenzonitrile Proton Full Spectrum. (n.d.). Wired Chemist.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

A Comparative Guide to Validated Analytical Methods for 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and quality are paramount to the safety and efficacy of the final products. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control. The presence of impurities, even in trace amounts, can significantly impact the manufacturing process and the toxicological profile of the active substance.[1][2]

This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will explore the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline, offering field-proven insights into experimental design and data interpretation.[3] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to establish and verify that an analytical procedure is fit for its intended purpose.

The Regulatory Framework: ICH Q2(R1) as the Gold Standard

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended use.[4][5] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, which is harmonized among major regulatory bodies like the FDA and EMA.[3][6] Adherence to these principles ensures the reliability, consistency, and accuracy of analytical data.[7]

The core validation characteristics that must be evaluated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7][8] This guide will demonstrate how to assess these parameters for both an HPLC and a GC method.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (Spike Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec Limit LOD / LOQ Proto->Limit Robust Robustness Proto->Robust Analysis Data Analysis vs. Acceptance Criteria Robust->Analysis Report Final Validation Report (Results, Deviations, Conclusion) Analysis->Report

Caption: General workflow for analytical method validation, from development to the final report.

Method Comparison: HPLC vs. GC for this compound

The choice between HPLC and GC depends on the physicochemical properties of the analyte and its potential impurities. This compound is a relatively small, thermally stable, and volatile molecule, making it a suitable candidate for both techniques.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique ideal for separating a wide range of compounds. It is particularly powerful for analyzing non-volatile or thermally labile degradation products that might be formed during stability studies.

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds. GC often provides higher resolution and faster analysis times than HPLC for suitable analytes.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method was developed to serve as a stability-indicating assay, meaning it can unequivocally assess the analyte in the presence of its degradation products.[9]

Experimental Protocol: HPLC
  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Causality: A C18 stationary phase is selected for its hydrophobic properties, providing strong retention for the aromatic benzonitrile structure.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Causality: This composition provides optimal retention and peak shape for the analyte. An isocratic elution simplifies the method and improves reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

    • Causality: The wavelength was selected based on the UV spectrum of this compound, corresponding to a region of high absorbance for maximum sensitivity.

  • Injection Volume: 10 µL.

  • Standard Solution: 0.1 mg/mL in mobile phase.

  • Sample Solution: 0.1 mg/mL in mobile phase.

Validation Parameter 1: Specificity and Forced Degradation

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][10] Forced degradation studies are essential to demonstrate this and are a key part of developing stability-indicating methods.[1][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Forced_Degradation cluster_stress Stress Conditions API API Sample (0.1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Ox Oxidation (3% H₂O₂, RT, 24h) API->Ox Therm Thermal (80°C, 48h) API->Therm Photo Photolytic (ICH Q1B, 1.2M lux·h) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Result Peak Purity Assessment (No co-elution of degradants with main peak) Analysis->Result

Caption: Workflow for demonstrating method specificity via forced degradation studies.

Forced Degradation Results (HPLC)

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdObservations
Acid Hydrolysis (0.1M HCl)12.5%0.9851.250Main peak is pure. Two small degradation peaks observed.
Base Hydrolysis (0.1M NaOH)8.2%0.9911.250Main peak is pure. One major degradant observed.
Oxidative (3% H₂O₂)15.1%0.9761.250Main peak is pure. Multiple minor degradants formed.
Thermal (80°C)5.5%1.0121.250Main peak is pure. Minimal degradation observed.
Photolytic (ICH Q1B)3.1%1.0501.250Main peak is pure. Compound is relatively stable to light.
Summary of HPLC Validation Data

The following table summarizes the results for the remaining validation parameters.

Validation ParameterAcceptance CriteriaResultConclusion
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 50% - 150% of nominal concentration0.05 - 0.15 mg/mLPass
Accuracy 98.0% - 102.0% Recovery99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2.0%0.45%Pass
Precision (Intermediate) RSD ≤ 2.0%0.82%Pass
Limit of Detection (LOD) Report Value0.05 µg/mL-
Limit of Quantitation (LOQ) Report Value0.15 µg/mL-
Robustness RSD ≤ 2.0% after minor changesAll RSDs < 1.5%Pass

Part 2: Gas Chromatography (GC) Method Validation

A GC method was developed as a faster alternative for routine purity testing and assay, leveraging the analyte's volatility.

Experimental Protocol: GC
  • Instrument: Agilent 8890 GC with Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film).

    • Causality: An HP-5 (5% Phenyl Methylpolysiloxane) is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds, including aromatic nitriles.

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: 100°C (hold 1 min), ramp to 220°C at 20°C/min, hold 2 min.

    • Causality: The temperature program is designed to elute the analyte quickly while ensuring separation from any potential lower or higher boiling point impurities.

  • Injection Volume: 1 µL (Split ratio 50:1).

  • Standard/Sample Solution: 0.1 mg/mL in Acetonitrile.

Summary of GC Validation Data

The GC method was validated using the same ICH Q2(R1) parameters. Specificity was confirmed by injecting stressed samples (prepared as in the HPLC section), which showed good separation of degradant peaks.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Degradants resolved from main peakResolution > 2.0 for all degradantsPass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Range 50% - 150% of nominal concentration0.05 - 0.15 mg/mLPass
Accuracy 98.0% - 102.0% Recovery98.8% - 101.1%Pass
Precision (Repeatability) RSD ≤ 2.0%0.31%Pass
Precision (Intermediate) RSD ≤ 2.0%0.65%Pass
Limit of Detection (LOD) Report Value0.02 µg/mL-
Limit of Quantitation (LOQ) Report Value0.07 µg/mL-
Robustness RSD ≤ 2.0% after minor changesAll RSDs < 1.2%Pass

Head-to-Head Comparison and Method Selection

Both the HPLC and GC methods were successfully validated and demonstrated to be suitable for the quantitative determination of this compound. The choice of method depends on the specific application.

Method_Selection Start What is the intended purpose of the analysis? QC Routine QC / Purity Assay (Known Impurity Profile) Start->QC Known Profile Stab Stability Study / Forced Degradation (Unknown, Non-Volatile Impurities Possible) Start->Stab Unknowns Possible UseGC Select GC Method QC->UseGC Reason: Faster run time, higher throughput UseHPLC Select HPLC Method Stab->UseHPLC Reason: Broader applicability for non-volatile and thermally labile degradants

Caption: Decision logic for selecting the appropriate analytical method.

Comparative Summary Table
FeatureHPLC MethodGC MethodRecommendation
Run Time ~10 minutes~7 minutesGC is faster.
Sensitivity (LOQ) 0.15 µg/mL0.07 µg/mLGC is more sensitive.
Specificity Excellent, proven stability-indicating with DAD peak purity.Excellent, good resolution for volatile degradants.HPLC is superior for unknown/non-volatile degradants.
Robustness Highly robust.Highly robust.Both are reliable.
Solvent Usage Higher (Acetonitrile/Water)Lower (Acetonitrile for sample)GC is more economical and environmentally friendly.
Best Application Stability studies, forced degradation analysis, final product release.In-process control, raw material testing, routine purity checks.Use depends on context.

Conclusion

This guide demonstrates that both HPLC and GC are powerful and reliable techniques for the quality control of this compound. A robust HPLC method was validated as a stability-indicating assay, making it the definitive choice for stability studies and release testing where the full impurity profile must be monitored. A faster, more sensitive GC method was also validated, proving to be an excellent alternative for routine analysis and in-process controls where throughput and efficiency are critical.

The ultimate selection of an analytical method must be based on a scientific understanding of the analyte and a risk-based assessment of its intended use. By following the principles outlined in the ICH Q2(R1) guideline, laboratories can ensure the delivery of consistent, reliable, and accurate data, thereby safeguarding product quality and patient safety.

References

  • N/A. Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • N/A. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research.
  • N/A. Analytical method validation: A brief review.
  • N/A. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • N/A. (2025).
  • N/A. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • BenchChem. (2025).
  • N/A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • N/A.
  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • N/A. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • N/A. (2025).
  • N/A.

Sources

A Comparative Analysis of 4-Methyl-3-(trifluoromethyl)benzonitrile and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile intermediates and key structural motifs in a myriad of applications.[1] The introduction of both a methyl and a trifluoromethyl group onto the benzonitrile core creates a set of positional isomers with distinct physicochemical properties and reactivities. This guide provides a comprehensive comparative study of 4-Methyl-3-(trifluoromethyl)benzonitrile and its isomers, offering insights into their synthesis, spectroscopic characterization, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomerism in Substituted Benzonitriles

The precise placement of substituents on an aromatic ring can dramatically alter a molecule's electronic landscape, steric profile, and ultimately, its biological activity and material properties. In the case of methyl-(trifluoromethyl)benzonitrile isomers, the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, mediated by the nitrile functionality, dictates their chemical behavior. Understanding these isomeric differences is paramount for rational drug design and the development of advanced materials. While extensive comparative data for this specific set of isomers is not abundant in the public domain, this guide synthesizes available information and theoretical principles to provide a foundational comparison.[2]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of the methyl-(trifluoromethyl)benzonitrile isomers are expected to vary based on the relative positions of the substituents. These differences can influence solubility, melting and boiling points, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound2-Methyl-3-(trifluoromethyl)benzonitrile3-Methyl-4-(trifluoromethyl)benzonitrile5-Methyl-2-(trifluoromethyl)benzonitrile
CAS Number 261952-06-1[3]261952-02-7170572-49-3 (as 3-Fluoro-4-methylbenzonitrile)886502-61-0[4]
Molecular Formula C₉H₆F₃N[3][5]C₉H₆F₃NC₉H₆F₃NC₉H₆F₃N
Molecular Weight 185.15 g/mol [3][5]185.15 g/mol 185.15 g/mol 185.15 g/mol
Appearance Colorless to pale-yellow liquid[5]Data not readily availableLight yellow solid (for fluoro analog)[6]Data not readily available
Boiling Point Approx. 205-207 °C at 760 mmHg[5]Data not readily availableData not readily availableData not readily available
Solubility Soluble in common organic solvents; poorly soluble in water[5]Expected to be similar to isomersExpected to be similar to isomersExpected to be similar to isomers
Calculated LogP 2.9[3]Data not readily availableData not readily availableData not readily available

Note: Experimental data for all isomers is not consistently available. Some data is inferred from structurally similar compounds.

The substitution pattern influences the dipole moment of the molecule, which in turn affects its boiling point and solubility. For instance, isomers with substituents in a para-like arrangement might exhibit higher melting points due to more efficient crystal packing.

Synthesis of Methyl-(trifluoromethyl)benzonitrile Isomers

The synthesis of these isomers typically involves multi-step sequences, often starting from appropriately substituted toluenes or benzonitriles. The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents or by building the ring with a trifluoromethyl-containing precursor. Similarly, the nitrile group can be introduced via Sandmeyer reaction of an aniline or by cyanation of an aryl halide.

Below are representative synthetic strategies. The specific choice of route will depend on the availability of starting materials and the desired isomer.

General Synthetic Workflow

Caption: A generalized synthetic workflow for methyl-(trifluoromethyl)benzonitrile isomers.

Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzonitrile (as an analog)

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of the target isomers.[6]

Reaction: Decarboxylation of methyl 2-(4-cyano-2-fluorophenyl)acetate to 3-fluoro-4-methylbenzonitrile.

Materials:

  • Methyl 2-(4-cyano-2-fluorophenyl)acetate

  • Water

  • Anhydrous calcium chloride (95%)

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • To a 50 mL four-necked flask, add 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate, 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide.[6]

  • Stir the mixture and heat to 140-145 °C.[6]

  • Maintain the reaction at this temperature for 20-24 hours. Monitor the reaction progress by HPLC to ensure >99% conversion.[6]

  • Upon completion, cool the mixture to 60-70 °C.[6]

  • Concentrate the mixture under reduced pressure.[6]

  • Purify the crude product by column chromatography to yield 3-fluoro-4-methylbenzonitrile as a light yellow solid.[6]

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of the methyl-(trifluoromethyl)benzonitrile isomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling patterns in the aromatic region will be unique for each isomer due to the distinct electronic effects of the substituents.[8]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons will be highly informative. The electron-withdrawing trifluoromethyl and nitrile groups will generally shift adjacent protons downfield, while the electron-donating methyl group will cause an upfield shift.

  • Methyl Protons: A singlet corresponding to the methyl group protons will be observed, with its chemical shift influenced by the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. All isomers will exhibit characteristic absorption bands for the nitrile and trifluoromethyl groups.

Expected IR Spectral Features:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹.

  • C-F Stretches: Strong absorption bands in the region of 1000-1400 cm⁻¹ are characteristic of the trifluoromethyl group.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the methyl C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers will have the same molecular weight, their fragmentation patterns upon ionization may differ, providing clues to their substitution pattern.[9]

Caption: Workflow for the spectroscopic characterization and differentiation of methyl-(trifluoromethyl)benzonitrile isomers.

Reactivity and Potential Applications

The differential reactivity of the isomers is a direct consequence of the interplay of the electronic effects of the substituents.

  • Electrophilic Aromatic Substitution: The position of electrophilic attack will be directed by the combined influence of the activating methyl group (ortho, para-directing) and the deactivating trifluoromethyl and nitrile groups (meta-directing).[10]

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups can activate the aromatic ring towards nucleophilic attack, particularly for isomers where these groups are ortho or para to a leaving group.

  • Reactions of the Nitrile Group: The reactivity of the nitrile group (e.g., hydrolysis, reduction) can be subtly influenced by the electronic nature of the substituents on the ring.[11]

These distinct reactivities make each isomer a unique building block for the synthesis of more complex molecules. Trifluoromethyl-containing benzonitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[12] The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[13]

Conclusion

The positional isomerism of methyl-(trifluoromethyl)benzonitrile gives rise to a set of compounds with distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. A thorough understanding of these differences is crucial for their effective utilization in research and development. This guide provides a foundational comparative analysis to aid scientists in the selection, synthesis, and characterization of these versatile chemical building blocks. Further experimental studies are warranted to fully elucidate and quantify the differences in their biological activities and material properties.

References

  • BenchChem. (2025). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. BenchChem.
  • BenchChem. (2025). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. BenchChem.
  • Guidechem. (n.d.). How can 2-(Trifluoromethyl)benzonitrile be synthesized?. Guidechem.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzonitrile synthesis. ChemicalBook.
  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. NIST WebBook.
  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory | Abstract.
  • ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzonitrile(447-60-9) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • NJ-FineChem. (n.d.). Benzonitrile, 4-Methyl-3-(Trifluoromethyl)
  • NIST. (n.d.). m-Trifluoromethylbenzonitrile. NIST WebBook.
  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • BenchChem. (2025).
  • PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • ChemicalBook. (n.d.). 2-METHYL-5-(TRIFLUOROMETHYL)BENZONITRILE.
  • ChemicalBook. (n.d.). 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum.
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Methyl-2-(trifluoromethyl)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Iodo-3-(trifluoromethyl)benzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
  • SlidePlayer. (n.d.). stereochemistry and biological activity of drugs.
  • BenchChem. (2025). Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile.
  • MDPI. (2023).
  • NIST. (n.d.). Benzonitrile. NIST WebBook.
  • PMC - NIH. (2024).
  • ResearchGate. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
  • MSU chemistry. (n.d.). Infrared Spectroscopy.
  • PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)benzonitrile.

Sources

A Comparative Guide to the Biological Activity of 4-Methyl-3-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-methyl-3-(trifluoromethyl)benzonitrile scaffold represents a cornerstone in the design of targeted therapeutics. Its unique electronic and structural properties have made it a privileged starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of the biological activities of key derivatives, supported by experimental data and methodological insights to empower your research and development endeavors.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a highly versatile platform in medicinal chemistry. The trifluoromethyl group (-CF3) enhances metabolic stability and binding affinity, while the cyano (-CN) and methyl (-CH3) groups provide handles for synthetic modification, allowing for the fine-tuning of pharmacological properties.[1] This has led to the development of a diverse range of derivatives with a primary focus on androgen receptor modulation for the treatment of prostate cancer. However, emerging research has revealed the potential of these derivatives to interact with other significant biological targets.

Androgen Receptor Modulators: A Paradigm in Prostate Cancer Therapy

The most prominent and clinically successful derivatives of this compound are nonsteroidal antiandrogens. These compounds are critical in the management of prostate cancer, a disease heavily reliant on androgen receptor (AR) signaling for its growth and progression.[2]

Mechanism of Action: Disrupting the Androgen Receptor Signaling Cascade

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cancer cell proliferation and survival.[3][4]

Derivatives of this compound act as competitive antagonists of the AR, disrupting this pathway at multiple key stages.[5][6]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Derivatives Androgen Androgen (T, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE ARE (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell Proliferation & Survival Cell Proliferation & Survival Gene_Transcription->Cell Proliferation & Survival Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Inhibits Binding Enzalutamide Enzalutamide Enzalutamide->AR_HSP Competitively Inhibits Binding Enzalutamide->AR Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Prostate_Cytosol Prepare Prostate Cytosol Incubation Incubate Cytosol, Radioligand, & Test Compound Prostate_Cytosol->Incubation Radioligand Prepare Radiolabeled Androgen Radioligand->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Separation Separate Bound & Unbound Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC50 & Ki Quantification->Analysis

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Androgen Receptor-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AR.

Objective: To determine if a compound acts as an agonist or antagonist of the AR and to quantify its potency (EC50 or IC50).

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3, HEK293) that is responsive to androgens.

    • Co-transfect the cells with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • For agonist testing, treat the cells with increasing concentrations of the test compound.

    • For antagonist testing, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

  • Incubation:

    • Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • For agonist activity, plot the normalized luciferase activity against the concentration of the test compound and determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of agonist-induced luciferase activity against the concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., LNCaP, VCaP, DU-145) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound have proven to be an exceptionally fruitful scaffold in drug discovery, leading to paradigm-shifting treatments for prostate cancer. The continued exploration of this chemical space holds immense promise. Future research will likely focus on:

  • Overcoming Drug Resistance: Designing novel derivatives that are active against mutant forms of the AR that confer resistance to current therapies.

  • Expanding Therapeutic Applications: Systematically investigating the activity of these derivatives against a broader range of biological targets to address unmet medical needs in areas beyond oncology.

  • Improving Pharmacokinetic and Safety Profiles: Fine-tuning the structures to enhance oral bioavailability, reduce off-target effects, and improve the overall therapeutic index.

This guide serves as a comprehensive resource to inform and accelerate your research in this exciting and impactful area of medicinal chemistry. By understanding the comparative biological activities, mechanisms of action, and key experimental methodologies, you are well-equipped to contribute to the next generation of therapeutics derived from this remarkable scaffold.

References

  • BenchChem. (2025).
  • Gravina, G. L., et al. (2020).
  • Clegg, A. S., et al. (2012). Enzalutamide and the treatment of castration-resistant prostate cancer.
  • Tran, C., et al. (2009).
  • Yuan, M., Cheng, P., & Zhang, S. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. RSC Advances, 10(70), 42962-42972.
  • ResearchGate. (n.d.). Androgen Receptor signalling.
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247.
  • Schrader, A. J., et al. (2021).
  • Kato, S. (2017). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(12), 3330-3349.
  • Schlienger, N., et al. (2009). Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. Journal of medicinal chemistry, 52(23), 7186-7191.
  • Thevis, M., et al. (2023).
  • Schlienger, N., et al. (2009). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 52(23), 7186-7191.
  • Kim, J., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of medicinal chemistry, 50(22), 5416-5425.
  • Yuan, M., Cheng, P., & Zhang, S. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. RSC Advances, 10(70), 42962-42972.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • Thevis, M., et al. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Journal of the American Society for Mass Spectrometry.
  • Figshare. (2024). IC 50 values of inhibitors compared against enzalutamide in LNCaP parental cells.
  • de Winther, M. P., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Endocrine Reviews.
  • ResearchGate. (n.d.). High-throughput screening workflow.
  • Wikipedia. (n.d.). Comparison of bicalutamide with other antiandrogens.
  • Figshare. (2013). A flow diagram of the microliter-scale high-throughput screening system.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Li, J., et al. (2023). Identification of bicalutamide resistance-related genes and prognosis prediction in patients with prostate cancer. Frontiers in Oncology, 13, 1128599.
  • Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(11), 3230.
  • Bell, I. M., et al. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & medicinal chemistry letters, 13(21), 3821-3825.
  • Yufita, E., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical Sciences.
  • Yufita, E., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences.
  • eCampusOntario Pressbooks. (n.d.). 4.2 – High-Throughput Screening – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Jawa, V., et al. (2021). Application of a High Throughput and Automated Workflow to Therapeutic Protein Formulation Development. Journal of Pharmaceutical Sciences, 110(3), 1130-1141.

Sources

The Definitive Guide to the Structural Elucidation of 4-Methyl-3-(trifluoromethyl)benzonitrile: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel small molecules is paramount. 4-Methyl-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile, presents a case study in the multifaceted approach required for unambiguous structural determination. Its unique substitution pattern, featuring a methyl, a trifluoromethyl, and a nitrile group on a benzene ring, necessitates a synergistic application of analytical techniques to fully comprehend its three-dimensional architecture, electronic properties, and purity.

This guide provides an in-depth comparison of X-ray crystallography with other pivotal analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this compound. While a definitive crystal structure for this specific molecule is not yet publicly documented, this guide will present a robust, field-proven protocol for obtaining such data. By juxtaposing the unparalleled detail of a hypothetical single-crystal X-ray diffraction experiment with the complementary insights from spectroscopic and spectrometric methods, we aim to equip researchers with the strategic rationale for selecting and interpreting the most appropriate analytical tools for their drug development and materials science endeavors.

A Multi-Technique Approach to Molecular Characterization

The characterization of a molecule like this compound is not a monolithic task but rather a puzzle solved by assembling pieces of information from various analytical techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a holistic and validated understanding of its structure and properties.

Single-Crystal X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical behavior, including its interaction with biological targets.

Hypothetical Experimental Protocol for X-ray Crystallography

The following protocol outlines the steps to obtain a crystal structure of this compound, based on established methodologies for similar small organic molecules.[1]

Step 1: Crystal Growth

  • Rationale: The success of X-ray crystallography is contingent on obtaining high-quality, single crystals of sufficient size. This compound is described as a liquid at room temperature, which necessitates crystallization at low temperatures or co-crystallization.[2]

  • Procedure:

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture of dichloromethane and hexane).

    • Employ a slow evaporation technique at room temperature or a controlled cooling method. Given its low melting point, in-situ cryo-crystallization on the diffractometer is a highly viable alternative.

    • Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.

Step 2: Data Collection

  • Rationale: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. Low temperatures (typically 100 K) are used to minimize thermal vibrations of the atoms, leading to higher resolution data.

  • Procedure:

    • Mount the crystal on a goniometer head in a stream of cold nitrogen gas (100 K).

    • Use a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to obtain the final crystal structure.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

Expected Insights from X-ray Crystallography

A successful crystallographic analysis of this compound would provide:

  • Unambiguous Connectivity: Confirmation of the substitution pattern on the benzene ring.

  • Precise Molecular Geometry: Accurate bond lengths (e.g., C-C, C-N, C-F) and bond angles, revealing any distortions from ideal geometries.

  • Conformational Details: The rotational orientation of the trifluoromethyl and methyl groups relative to the benzene ring.

  • Intermolecular Interactions: Identification of any significant non-covalent interactions (e.g., C-H···N, C-H···F hydrogen bonds, or π-π stacking) that govern the crystal packing. This is crucial for understanding polymorphism and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in this case) and their connectivity.

Experimental Protocol for NMR Spectroscopy

Step 1: Sample Preparation

  • Rationale: A high-purity sample is dissolved in a deuterated solvent to avoid interference from solvent protons.

  • Procedure: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Step 2: Data Acquisition

  • Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to excite the nuclei. The resulting signals are detected and transformed into a spectrum.

  • Procedure:

    • Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

    • Acquire a ¹⁹F NMR spectrum, which is highly sensitive and will show a singlet for the CF₃ group in the absence of other fluorine atoms.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, confirming the connectivity.

Predicted NMR Data and Interpretation

Based on the structure of this compound, the following NMR data can be predicted:

  • ¹H NMR:

    • A singlet for the methyl (CH₃) protons.

    • Three signals in the aromatic region corresponding to the three distinct aromatic protons. The splitting patterns (doublets and a singlet or complex multiplets) will be dictated by their coupling to each other.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

    • A signal for the nitrile carbon.

    • Six distinct signals for the aromatic carbons, with the carbon attached to the CF₃ group showing a quartet.

  • ¹⁹F NMR:

    • A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Step 1: Sample Preparation and Introduction

  • Rationale: The sample must be introduced into the mass spectrometer and ionized.

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). The solution can be directly infused into the instrument or introduced via a gas or liquid chromatograph for separation from any impurities.

Step 2: Ionization and Analysis

  • Rationale: The choice of ionization technique depends on the analyte's properties. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for volatile, less polar compounds.

  • Procedure:

    • Ionize the sample using an appropriate method (e.g., ESI or EI).

    • Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer is used to determine the exact mass.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₆F₃N[3]

  • Molecular Weight: 185.15 g/mol [3]

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. For the [M+H]⁺ ion, the expected m/z would be approximately 186.0525.[4]

  • Fragmentation Pattern (EI): The molecule would likely show fragmentation corresponding to the loss of a methyl group, a hydrogen cyanide molecule, or fluorine atoms, providing clues to the molecular structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Step 1: Sample Preparation

  • Rationale: The sample can be analyzed neat (as a thin film) or as a solution.

  • Procedure: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

Step 2: Data Acquisition

  • Rationale: The sample is irradiated with infrared light, and the frequencies at which absorption occurs are recorded.

  • Procedure: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.

  • C-F stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

  • C-H stretch (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Comparative Summary of Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and definitive for solid-state structure.Requires a suitable single crystal; structure may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state structure and dynamics.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; requires relatively large sample amounts.
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentation.High sensitivity; can be coupled to separation techniques (GC, LC).Does not provide 3D structural information; isomers can be difficult to distinguish.
IR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.Provides limited information on the overall molecular structure.

Logical Workflow for Characterization

A logical workflow for the characterization of a new molecule like this compound would proceed as follows:

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Validation Synthesis Synthesis & Purification MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS IR IR Spectroscopy (Confirm Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) (Determine Connectivity) MS->NMR IR->NMR Xray X-ray Crystallography (Obtain 3D Structure) NMR->Xray Guides Crystallization Validation Comprehensive Structural Report (Validated & Complete Data) NMR->Validation Xray->Validation

Caption: Workflow for the comprehensive characterization of a novel small molecule.

Conclusion

The characterization of this compound serves as an excellent paradigm for the modern, multi-technique approach to structural elucidation in chemical research. While techniques like Mass Spectrometry and IR Spectroscopy provide rapid and essential initial confirmations of molecular weight and functional groups, NMR spectroscopy offers the detailed connectivity map of the molecule in solution. However, it is single-crystal X-ray crystallography that provides the ultimate, high-resolution snapshot of the molecule's three-dimensional structure in the solid state. The hypothetical protocol and comparative analysis presented herein underscore the synergistic power of these methods. For drug development and materials science professionals, a comprehensive understanding derived from this integrated analytical approach is not merely academic—it is a prerequisite for innovation and success.

References

  • PubChem. This compound.
  • Chembly. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)
  • PubChem. Benzonitrile, 4-(trifluoromethyl)-.
  • The Royal Society of Chemistry.
  • PubChemLite. This compound (C9H6F3N). [Link]
  • NIST. Benzonitrile, 4-methyl- - Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]
  • Miao, M., & Li, J. (2022). The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 749-750. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: 4-Methyl-3-(trifluoromethyl)benzonitrile via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 4-Methyl-3-(trifluoromethyl)benzonitrile, contrasting it with traditional chromatographic methods. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and present supporting data to empower you to make informed decisions in your analytical workflow.

The Imperative of Purity in Pharmaceutical Development

In the pharmaceutical industry, reference standards are critical for determining the strength, quality, and content of active pharmaceutical ingredients (APIs), excipients, and other components.[1][2] The purity of these standards directly impacts the reliability of all subsequent analytical measurements. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the traditional workhorses for purity determination, they are not without limitations.[1][3] These methods are relative techniques that require certified reference standards for every impurity, which are often not available, especially in early-stage development.

This is where an absolute method like DSC offers a significant advantage.[1][3] DSC provides a global assessment of all eutectic impurities from a single measurement of a small sample, without the need for individual impurity standards.[3][4]

Theoretical Foundation: Melting Point Depression and the van't Hoff Equation

The principle behind DSC purity analysis is the phenomenon of melting point depression.[5][6][7][8] A pure, crystalline substance melts at a sharp, well-defined temperature.[8][9] However, the presence of even small amounts of impurities disrupts the crystal lattice, weakening the intermolecular forces.[8][10] This results in a lower melting point and a broader melting range.[8][10][11]

This relationship is quantitatively described by the van't Hoff equation:

Ts = To - (R * To2 * X2) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point during melting (in Kelvin).

  • To is the theoretical melting point of the pure substance (in Kelvin).

  • R is the gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar enthalpy of fusion of the pure substance (in J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By measuring the heat flow into the sample as a function of temperature during melting, DSC generates a thermogram from which these parameters can be extracted to calculate the mole percent purity of the sample.[5][6][7]

Comparative Analysis: DSC vs. Chromatographic Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. Here's a comparative overview of DSC, HPLC, and GC for the purity assessment of a crystalline organic compound like this compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures heat flow associated with thermal transitions (melting). Purity is determined from melting point depression.[12]Separates components based on their differential partitioning between a mobile and stationary phase.Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase.
Nature of Method Absolute method for total eutectic impurities.[1][3]Relative method requiring reference standards for each impurity.Relative method requiring reference standards for each impurity.
Impurity Information Provides total mole fraction of soluble impurities. Does not identify individual impurities.[12]Separates and quantifies individual non-volatile and thermally labile impurities.Separates and quantifies individual volatile and thermally stable impurities.
Sample Requirements 1-3 mg of crystalline, thermally stable solid.[4][12]Requires sample dissolution in a suitable solvent.Requires sample to be volatile or derivatized to become volatile.
Analysis Time Relatively fast (typically 30-60 minutes per sample).[3][4]Can be time-consuming due to method development and run times.Generally faster than HPLC, but method development can be lengthy.
Strengths Rapid, requires small sample size, no need for impurity standards, provides thermodynamic data (enthalpy of fusion).[3][4]High resolution and sensitivity, well-established and versatile, suitable for a wide range of compounds.High efficiency and sensitivity for volatile compounds.
Limitations Only applicable to crystalline, thermally stable compounds with a sharp melting point.[1][3] Not suitable for amorphous or decomposing samples. Purity should ideally be >98.5 mol%.[5][6][7][13]Requires reference standards for impurity identification and quantification. Method development can be complex.Limited to volatile and thermally stable analytes.
Experimental Protocol: Purity Assessment of this compound via DSC

This protocol is based on the principles outlined in the ASTM E928 standard.[2][5][13]

4.1. Materials and Instrumentation

  • Sample: this compound (Molecular Weight: 185.15 g/mol [14])

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

  • Pans: Aluminum DSC pans and lids.

  • Reference Material: High-purity Indium for temperature and enthalpy calibration.

  • Purge Gas: High-purity nitrogen (99.99%).[4]

4.2. Instrument Calibration

Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's instructions. This ensures the accuracy of the measured melting point and enthalpy of fusion.

4.3. Sample Preparation

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent the loss of any volatile components during the analysis.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4.4. DSC Analysis

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a temperature well below the expected melting point of the sample (e.g., 25°C).

  • Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting transition. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, a key assumption of the van't Hoff equation.

  • Continue heating to a temperature sufficiently above the completion of the melt to establish a stable post-melting baseline.

  • Cool the system back to the starting temperature.

  • Record the heat flow as a function of temperature.

Caption: Experimental workflow for DSC purity analysis.

Data Analysis and Interpretation

The purity calculation is typically performed using the software accompanying the DSC instrument, which applies the van't Hoff equation.

Caption: Data analysis workflow for DSC purity determination.

5.1. Representative Data

Below is a table of hypothetical data for the purity analysis of three different lots of this compound, alongside a common alternative, 4-Amino-2-(trifluoromethyl)benzonitrile, for comparison.

CompoundLot NumberOnset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (ΔHf, J/g)Calculated Purity (mol%)
This compoundA44.245.8125.699.85
This compoundB43.845.1123.999.52
This compoundC42.944.3120.198.91
4-Amino-2-(trifluoromethyl)benzonitrileD141.5143.2158.399.91

Interpretation of Data:

  • Lot A of this compound exhibits the highest purity, as indicated by the highest onset and peak melting temperatures and the narrowest melting range.

  • As the purity decreases from Lot A to Lot C , a clear trend of melting point depression and broadening of the melting range is observed, consistent with the theoretical principles.

  • The enthalpy of fusion also tends to decrease with lower purity, as the presence of impurities reduces the overall crystallinity of the sample.

  • The comparative compound, 4-Amino-2-(trifluoromethyl)benzonitrile, shows a significantly higher melting point, as expected from its different chemical structure.

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of crystalline compounds like this compound, Differential Scanning Calorimetry is a powerful, rapid, and reliable absolute method.[1][3] It is particularly advantageous in early-phase development when impurity reference standards are scarce.[3][4]

However, DSC is not a panacea. It does not provide information on the identity or number of impurities present. Therefore, an integrated approach is often the most robust strategy. DSC can be used as a primary screen for overall purity, complemented by chromatographic techniques like HPLC or GC to separate, identify, and quantify specific impurities when necessary. This synergistic use of orthogonal techniques provides a comprehensive purity profile, ensuring the highest level of confidence in your analytical results and the quality of your drug development candidates.

References

  • ASTM E928-08(2014)e1, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, [Link]
  • ASTM E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019, [Link]
  • Gabhe, S. Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1218-1223. [Link]
  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003, [Link]
  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240. [Link]
  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
  • ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]
  • TA Instruments.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Mettler Toledo. DSC purity. [Link]
  • Mettler Toledo.
  • Thermal Analysis - Problems. [Link]
  • Forsey, S. P. Melting point depression. IBChem. [Link]
  • PubChem. This compound. [Link]
  • University of the West Indies.
  • SRS.
  • Portland State University. Purity and Identification of Solids Using Melting Points. [Link]
  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC). [Link]
  • Chemsrc. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7. [Link]

Sources

comparison of 4-Methyl-3-(trifluoromethyl)benzonitrile with other benzonitrile derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzonitriles

Aromatic nitriles, with benzonitrile as their parent compound, are a cornerstone class of molecules in organic synthesis.[1] They serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of these compounds is dictated by the strong electron-withdrawing nature of the cyano (-C≡N) group and its electronic interplay with the aromatic ring.[1] This guide provides an in-depth comparative analysis of 4-Methyl-3-(trifluoromethyl)benzonitrile , a uniquely substituted building block, against other key benzonitrile derivatives.

The strategic placement of an electron-donating group (EDG), the methyl group, adjacent to a powerful electron-withdrawing group (EWG), the trifluoromethyl group, imparts a distinct chemical personality to this compound.[3][4] This guide will dissect the synthetic routes to this and related compounds and provide a comparative analysis of their reactivity, supported by experimental data and detailed protocols, to empower rational molecular design in your research.

Part 1: A Comparative Overview of Synthetic Methodologies

The introduction of a nitrile functionality onto an aromatic ring can be achieved through several robust and well-established methods. The choice of method often depends on the available starting materials, functional group tolerance, and scalability.

The Sandmeyer Reaction

A classic and widely used method, the Sandmeyer reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to install the nitrile group.[5][6] This transformation is a powerful tool for converting aryl amines into the corresponding benzonitriles and is valued for its versatility and efficiency.[5][7][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism involving an aryl radical intermediate.[6][9]

Sandmeyer_Reaction ArylNH2 Aryl Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) ArylNH2->Diazonium Diazotization Product Aryl Nitrile (Ar-CN) Diazonium->Product Cyanation N2_gas N₂ gas reagent1 NaNO₂, H⁺ reagent2 CuCN

Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

The Rosenmund-von Braun Reaction

This reaction facilitates the direct cyanation of aryl halides using copper(I) cyanide, typically in a high-boiling polar solvent.[10][11][12] While classical conditions often require high temperatures (150–250 °C), modern modifications, such as the use of L-proline as an additive, have enabled this transformation to proceed under significantly milder conditions (80-120 °C), thereby improving functional group compatibility.[11][13] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species.[11]

Rosenmund_von_Braun cluster_products ArylHalide Aryl Halide (Ar-X) Product Aryl Nitrile (Ar-CN) ArylHalide->Product Cyanation reagent CuCN (High Temp or Additives)

Caption: The Rosenmund-von Braun reaction for converting aryl halides to nitriles.

Palladium-Catalyzed Cyanation

Transition metal-catalyzed cyanation of aryl halides and triflates has become one of the most popular and versatile methods for preparing benzonitriles.[14] Palladium catalysts, in particular, are highly effective and tolerate a wide variety of functional groups.[14][15] These reactions can utilize various cyanide sources, including potassium cyanide, sodium cyanide, or the less toxic potassium ferrocyanide.[14][16][17] The reactivity of the aryl halide generally follows the order I ≈ OTf > Br > Cl, with electron-withdrawing substituents on the aromatic ring accelerating the reaction.[14]

Pd_Catalysis Pd0 Pd(0)Lₙ Pd_Aryl Ar-Pd(II)(X)Lₙ Pd0->Pd_Aryl Oxidative Addition Pd_Cyano Ar-Pd(II)(CN)Lₙ Pd_Aryl->Pd_Cyano Transmetalation/ Anion Exchange Product Ar-CN Pd_Cyano->Product Reductive Elimination Catalyst_Regen Pd(0)Lₙ Pd_Cyano->Catalyst_Regen ArylHalide Ar-X ArylHalide->Pd0 CyanideSource M-CN CyanideSource->Pd_Aryl

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Part 2: Comparative Reactivity Analysis

The electronic nature of substituents profoundly alters the reactivity of both the nitrile group and the aromatic ring.[18] We will compare this compound with key derivatives to illustrate these effects.

Comparison Compounds:

  • A: Benzonitrile (Baseline)

  • B: 4-Methylbenzonitrile (EDG)

  • C: 4-(Trifluoromethyl)benzonitrile (EWG)

  • D: this compound (Competing EDG/EWG)

The methyl group (-CH₃) is an electron-donating group (EDG) that activates the ring towards electrophilic attack, while the trifluoromethyl (-CF₃) and nitrile (-CN) groups are strong electron-withdrawing groups (EWGs) that deactivate the ring.[19][20] In compound D , these opposing forces create a unique electronic environment that influences its reactivity in distinct ways.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The reaction rate is highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[1][18]

Table 1: Relative Rate Constants for Acid-Catalyzed Hydrolysis of Benzonitrile Derivatives

CompoundSubstituent(s)Expected Relative RateRationale
A None1.00 (Baseline)Unsubstituted reference.
B 4-Methyl (-CH₃)< 1.00EDG decreases the electrophilicity of the nitrile carbon.
C 4-Trifluoromethyl (-CF₃)> 1.00Strong EWG increases nitrile carbon electrophilicity.[18]
D 4-Methyl, 3-Trifluoromethyl> 1.00The powerful EWG (-CF₃) effect dominates, accelerating hydrolysis.

Note: Data is illustrative of expected trends based on established chemical principles.[18]

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a vital synthetic step. While EWGs can increase the electrophilicity of the nitrile carbon, potentially accelerating the reaction, the overall yield in catalytic hydrogenations can also be influenced by the substrate's interaction with the catalyst surface. Some studies show that electron-donating groups can lead to higher yields of the corresponding benzylamine.[18]

Table 2: Comparative Yields for Catalytic Hydrogenation of Benzonitrile Derivatives

CompoundSubstituent(s)Typical Reducing AgentExpected YieldRationale
A NoneH₂, Pd/CGoodStandard reduction.
B 4-Methyl (-CH₃)H₂, Pd/CExcellentEDG can lead to higher yields in some systems.[18]
C 4-Trifluoromethyl (-CF₃)H₂, Pd/CGoodEWG activates the nitrile but may influence catalyst interaction.
D 4-Methyl, 3-TrifluoromethylH₂, Pd/CGoodComplex interplay of electronic and steric factors.

Note: Yields are generalized and can be highly dependent on specific reaction conditions.

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring to attack by electrophiles is highly dependent on the activating or deactivating nature of its substituents.[20]

  • Activating Groups (e.g., -CH₃) donate electron density to the ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[19]

  • Deactivating Groups (e.g., -CN, -CF₃) withdraw electron density, making the ring less reactive and directing electrophiles to the meta position.[19]

Table 3: Comparative Reactivity and Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

CompoundRelative Reactivity vs. BenzeneMajor Product(s)Rationale
A << 13-Nitrobenzonitrile-CN is a strong deactivator and meta-director.[19]
B > 14-Methyl-3-nitrobenzonitrileThe activating -CH₃ group directs ortho to itself.[19]
C << 14-(Trifluoromethyl)-3-nitrobenzonitrileBoth -CF₃ and -CN are deactivating meta-directors, reinforcing substitution at C3/C5.
D << 14-Methyl-5-nitro-3-(trifluoromethyl)benzonitrileThe activating -CH₃ group directs the electrophile ortho to itself (C5), which is also meta to both EWGs. This position is the "least deactivated".

Part 3: Experimental Protocols

To provide a practical context, the following are detailed, representative protocols for the synthesis and a key reaction of benzonitrile derivatives.

Protocol: Synthesis of a Substituted Benzonitrile via the Sandmeyer Reaction

This protocol describes a general procedure for the conversion of a substituted aniline to the corresponding benzonitrile.

Sandmeyer_Protocol start Start step1 Dissolve Substituted Aniline in Aqueous Acid (e.g., H₂SO₄) start->step1 step2 Cool to 0-5 °C in an Ice Bath step1->step2 step3 Add aq. Sodium Nitrite (NaNO₂) Dropwise, Maintain Temp < 5 °C step2->step3 step4 Prepare Neutralized Solution of Copper(I) Cyanide (CuCN) step3->step4 step5 Slowly Add Diazonium Salt Solution to CuCN Solution step4->step5 step6 Warm to Room Temp or Heat Gently (Observe N₂ Evolution) step5->step6 step7 Perform Work-up: Extract with Organic Solvent step6->step7 step8 Purify by Distillation or Recrystallization step7->step8 end End: Pure Benzonitrile Derivative step8->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Methyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. 4-Methyl-3-(trifluoromethyl)benzonitrile is one such compound, valuable in the synthesis of biologically active molecules.[1] However, its utility is matched by its potential hazards. This guide moves beyond mere compliance, providing a procedural and logistical framework for handling this compound with the highest degree of safety and scientific integrity. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the risks and the rationale for each safety measure.

Immediate Hazard Assessment: Know Your Reagent

Before the container is even opened, a complete understanding of the chemical's hazard profile is non-negotiable. This compound is not a benign substance; it is classified as acutely toxic and an irritant. The primary dangers lie in its toxicity upon contact with skin, ingestion, or inhalation.[2][3]

A summary of its Globally Harmonized System (GHS) classification provides an immediate, clear picture of the risks involved.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Dermal H311: Toxic in contact with skinDanger
Acute Toxicity, Oral H301 / H302: Toxic or Harmful if swallowedDanger / Warning
Acute Toxicity, Inhalation H331: Toxic if inhaledDanger
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning

Source: Aggregated GHS information from multiple suppliers.[2][4][5][6]

The causality is clear: the trifluoromethyl and nitrile groups contribute to the molecule's reactivity and its ability to interfere with biological systems. The "Danger" signal word for acute toxicity underscores the need for stringent barrier protection and engineering controls.

The Core Protocol: Personal Protective Equipment (PPE)

The foundation of safe handling is the consistent and correct use of PPE. This is not a checklist to be rushed but a deliberate process of establishing barriers between you and the chemical hazard.

Respiratory Protection: The Primary Barrier

Given the compound's potential inhalation toxicity and respiratory irritation, all handling of this compound must be performed within a certified chemical fume hood.[5][7] The fume hood is your primary engineering control and is not optional.

  • Rationale: A fume hood provides constant airflow to pull vapors and fine particulates away from your breathing zone, preventing systemic exposure through inhalation.

  • Emergency Scenario: If work outside a fume hood is unavoidable (a highly discouraged scenario), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[3][8]

Eye and Face Protection: Preventing Irreversible Damage

This compound causes serious eye irritation.[2][5] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required.[3][8]

  • Best Practice: When handling larger quantities (>10g) or during procedures with a high splash risk (e.g., quenching a reaction), a full face shield should be worn in addition to chemical splash goggles.

  • Rationale: Goggles prevent splashes from entering the eye from the top, bottom, and sides. A face shield adds a further layer of protection for the entire face from direct splashes.

Hand Protection: Selecting the Right Glove

The warning "Toxic in contact with skin" necessitates careful glove selection.[2] Not all gloves are created equal, and the chemical nature of this compound—an aromatic nitrile—guides our choice.

  • For Incidental Contact (Splash Protection): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is the accepted protocol.[9] If a splash occurs, the outer glove must be removed and replaced immediately.[10]

  • For Extended Contact or Immersion: Standard nitrile gloves are not recommended for prolonged exposure to aromatic compounds.[9][11] In these situations, heavier-duty gloves such as Viton™ or butyl rubber should be used.

  • Rationale: Nitrile offers good general chemical resistance but can be compromised by certain organic solvents and aromatic compounds.[11][12] Double-gloving provides a temporary, monitored barrier for splashes, but for more significant exposure risk, a more chemically resistant material is required to prevent breakthrough.

Protective Clothing: Shielding the Body
  • A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Wear long pants and closed-toe shoes. No part of the leg or foot should be exposed.

  • For large-scale operations, a chemically resistant apron or suit may be necessary.[8]

  • Rationale: This ensures that any accidental spills are absorbed by the protective clothing rather than making direct contact with the skin.

PPE Summary Table
TaskEngineering ControlMinimum PPE RequirementsRationale
Weighing/Transfer (<1g) Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatPrevents inhalation of fine particles and protects against minor spills and splashes.
Reaction Setup/Workup Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab CoatProvides maximum protection during active chemical manipulation where splash risk is highest.
Storage and Transport Sealed, Labeled ContainerSingle Pair Nitrile Gloves, Safety Glasses, Lab CoatProtects against incidental contact during movement of a sealed container.

Operational Plan: From Stock Bottle to Waste

A systematic workflow minimizes the opportunity for error and exposure. The following diagram and steps outline the complete handling process.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Procedure B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Equipment & Reagents B->C D 4. Don Full PPE C->D E 5. Transfer/Weigh Chemical D->E F 6. Perform Chemical Reaction/Procedure E->F G 7. Securely Close Primary Container F->G H 8. Decontaminate Work Surface G->H I 9. Prepare & Label Waste Container H->I J 10. Store Primary Container Properly I->J K 11. Doff PPE in Correct Order (Gloves Last) J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation: a. Thoroughly review this guide and the supplier's Safety Data Sheet (SDS). b. Ensure the chemical fume hood is on and operating correctly (check airflow monitor). c. Gather all necessary labware, reagents, and a designated hazardous waste container. d. Don all required PPE as outlined in Section 2.

  • Chemical Handling (Inside Fume Hood): a. Perform all manipulations at least 6 inches inside the fume hood sash. b. Carefully weigh or transfer the chemical, avoiding the generation of dust or aerosols. c. Once the transfer is complete, securely seal the primary container.[13][14]

  • Storage: a. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][13] b. The storage location should be a designated, locked cabinet or area accessible only to authorized personnel.[5][14]

  • Cleanup and Disposal: a. Wipe down the work surface in the fume hood with an appropriate solvent. b. All disposable items contaminated with the chemical (e.g., weighing paper, gloves, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container. c. Dispose of the waste container through your institution's approved hazardous waste disposal program.[5][15] Do not pour down the drain.[16]

Emergency and Disposal Plans

Even with meticulous planning, accidents can happen. Immediate and correct action is critical.

Exposure First Aid
Exposure RouteImmediate ActionMedical Attention
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][17]Seek medical attention if any irritation persists.[5][7]
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[17][18]Seek immediate medical attention. [5]
Inhalation Move the affected person to fresh air at once.[5][17] If breathing is difficult or has stopped, perform artificial respiration.[17]Seek immediate medical attention. [5][19]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][20]Seek immediate medical attention. Call a poison control center or physician.[5]
Spill Management

For small spills (<5g) inside a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste.[5][14]

  • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion

Handling this compound requires a higher level of diligence than many common lab reagents. Its acute toxicity profile demands that we treat it with respect and adhere strictly to the engineering controls and PPE protocols outlined in this guide. By understanding the "why" behind each step, we transform safety from a set of rules into an integral part of our scientific practice, protecting ourselves, our colleagues, and the integrity of our research.

References

  • Vertex AI Search. (2023).
  • University of Pennsylvania EHRS.
  • PubChem. This compound.
  • LookChem. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)
  • SOSCleanroom.com. (2024). Nitrile Gloves and Their Chemical Resistance.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
  • Synquest Labs. (2024). 4-Fluoro-3-methyl-5-(trifluoromethyl)
  • University of California, Berkeley. Chemical Resistance of Gloves.pdf.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)benzonitrile.
  • Chemsrc. (2025). 4-Fluoro-3-(trifluoromethyl)benzonitrile MSDS.
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures.
  • CymitQuimica. (2023). 4-Methoxy-3-(trifluoromethoxy)
  • MilliporeSigma. (2024).
  • Tokyo Chemical Industry (TCI). 4-(Trifluoromethyl)benzonitrile.
  • emp BIOTECH. BMT Solution (0.25 M ; 0.3 M)
  • Sigma-Aldrich. 4-(Trifluoromethyl)benzonitrile 99%.
  • Tokyo Chemical Industry (TCI). 4-(Trifluoromethyl)benzonitrile | 455-18-5.
  • Fluorochem. (2023).
  • PubChem. 4-Hydroxy-3-(trifluoromethyl)benzonitrile.
  • Fluorochem. (2024).
  • Sigma-Aldrich. 4-Amino-2-(trifluoromethyl)benzonitrile 97%.
  • Fluorochem. (2024).
  • ECHEMI. 3-(Trifluoromethyl)
  • Chem-Impex. 4-Fluoro-3-(trifluoromethyl)benzonitrile.
  • Safe Work Australia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.